B1578159 Aurelin

Aurelin

Cat. No.: B1578159
Attention: For research use only. Not for human or veterinary use.
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Description

Aurelin is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of the Aurelin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For an audience of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antimicrobial peptide Aurelin, detailing its discovery, origin, molecular characteristics, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a novel 40-residue cationic antimicrobial peptide (AMP) originally isolated from the mesoglea of the scyphoid jellyfish, Aurelia aurita.[1][2] First reported in 2006 by Ovchinnikova et al., this peptide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2] Structurally, this compound is characterized by three disulfide bonds and displays unique features, sharing partial similarity with both defensins and potassium channel-blocking toxins of the ShKT domain family.[1][2] Its mechanism of action is primarily membrane-active, though it does not possess the "functional dyad" typical for high-affinity K+-channel interactions.[3][4] This guide synthesizes the available data on this compound's discovery, biosynthesis, chemical properties, and the key experimental protocols for its isolation and characterization.

Discovery and Origin

Organism of Origin

This compound was discovered and isolated from the common moon jellyfish, Aurelia aurita.[1][2] The peptide was specifically extracted from the mesoglea, the gelatinous, non-cellular layer that constitutes the main body of the jellyfish. This discovery identified a new class of AMP from the phylum Cnidaria.[2]

Initial Isolation and Identification

The initial purification of this compound from jellyfish mesoglea was achieved through a combination of preparative gel electrophoresis and reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] The complete amino acid sequence and molecular mass were determined, revealing a 40-residue peptide with a mass of 4296.95 Da.[1]

Molecular and Biophysical Properties

This compound is a cationic peptide rich in cysteine residues, which form three intramolecular disulfide bonds, contributing to its compact, globular structure.[1][3]

Amino Acid Sequence and Precursor

The primary structure of mature this compound is a 40-amino acid sequence: AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC[1]

Gene sequencing revealed that this compound is synthesized as an 84-residue prepropeptide. This precursor includes a 22-amino acid N-terminal signal peptide and a 22-amino acid pro-piece, which are cleaved post-translationally to yield the mature, active peptide.[1]

Structural Features

NMR spectroscopy studies of recombinantly expressed this compound have shown that its three-dimensional structure is a compact globule. This structure contains one 3(10)-helix and two α-helical regions, stabilized by the three disulfide bonds.[3] Although it belongs to the ShKT domain family, which includes sea anemone toxins that block potassium channels, this compound's surface lacks the critical "functional dyad" of residues required for high-affinity binding to these channels.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Residues40[1]
Molecular Mass (Da)4296.95[1]
Precursor Size (residues)84[1]
Signal Peptide (residues)22[1]
Pro-piece (residues)22[1]
Cysteine Residues6[1]
Disulfide Bonds3[1][3]
Secondary StructureOne 3(10)-helix, two α-helices[3]
Structural FamilyShKT Domain[1]

Antimicrobial Activity and Mechanism of Action

This compound demonstrates activity against a range of bacteria. Its primary mode of action involves direct interaction with and disruption of the bacterial cell membrane.

Antimicrobial Spectrum

This compound is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for select strains are summarized below.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria

Bacterial SpeciesStrainMIC (µM)Reference
Listeria monocytogenesE19010Ovchinnikova et al., 2006
Escherichia coliD3110Ovchinnikova et al., 2006
Bacillus megateriumB-39210Shenkarev et al., 2012
Micrococcus luteusAc-222940Shenkarev et al., 2012

Note: Data extracted from primary literature abstracts. Full-text analysis may yield a more extensive list.

Mechanism of Action

The mechanism of action for this compound is membrane-centric. Studies show that the peptide binds to anionic lipid vesicles, which are characteristic of bacterial membranes, but does not interact with zwitterionic vesicles that mimic eukaryotic cell membranes.[3] This selective binding is a hallmark of many cationic AMPs. The interaction is followed by membrane permeabilization. While it shares structural homology with channel-blocking toxins, its primary antimicrobial effect is attributed to this membrane disruption rather than specific ion channel inhibition.[3][4] The precise model of disruption (e.g., toroidal pore, carpet model) has not been definitively elucidated for this compound.

Hemolytic Activity

Experimental Protocols

Protocol 1: Purification of Native this compound from Aurelia aurita

This protocol is based on the methods described by Ovchinnikova et al., 2006.

  • Homogenization and Extraction:

    • Excise mesogleal tissue from Aurelia aurita.

    • Homogenize the tissue in an acidic buffer (e.g., 10% acetic acid) to inactivate proteases and facilitate extraction.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C.

    • Collect the supernatant containing the peptide extract.

  • Preparative Gel Electrophoresis:

    • Lyophilize the supernatant and redissolve in a minimal volume of loading buffer.

    • Perform preparative acid-urea polyacrylamide gel electrophoresis (AU-PAGE) to separate cationic peptides.

    • Stain a guide strip of the gel to locate the peptide bands.

    • Excise the gel region corresponding to the active fractions (as determined by a preliminary antimicrobial assay).

    • Elute the peptide from the gel matrix using an appropriate buffer (e.g., 10% acetic acid).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Apply the eluted peptide fraction to a C18 RP-HPLC column.

    • Use a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) for elution. For example, a gradient of 0-60% acetonitrile over 60 minutes.

    • Monitor the elution profile at 214 nm.

    • Collect fractions corresponding to the major peaks and test for antimicrobial activity.

    • Pool active fractions, lyophilize, and re-purify to homogeneity using a shallower gradient if necessary.

Protocol 2: Cloning of this compound Precursor cDNA

This protocol is based on the methods described by Ovchinnikova et al., 2006.

  • RNA Isolation:

    • Isolate total RNA from the mesoglea of Aurelia aurita using a standard method such as TRIzol reagent or a commercial kit.

  • Reverse Transcription (RT):

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and an oligo(dT) primer.

  • Polymerase Chain Reaction (PCR):

    • Design degenerate primers based on the N-terminal and C-terminal amino acid sequences of the purified peptide.

    • Perform PCR using the synthesized cDNA as a template to amplify the core sequence of the this compound gene.

    • Perform 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequence of the preprothis compound mRNA.

  • Cloning and Sequencing:

    • Ligate the purified PCR products into a suitable cloning vector (e.g., pGEM-T Easy Vector).

    • Transform the ligation product into competent E. coli cells (e.g., DH5α).

    • Select positive clones via blue-white screening or antibiotic resistance.

    • Isolate plasmid DNA from positive clones and perform Sanger sequencing to determine the nucleotide sequence of the this compound precursor.

Protocol 3: Recombinant Expression and Purification of this compound

This protocol is based on the methods described by Shenkarev et al., 2012.

  • Vector Construction:

    • Synthesize the gene encoding the 40-residue mature this compound peptide, optimized for E. coli codon usage.

    • Incorporate the this compound gene into an expression vector that allows for fusion protein expression (e.g., a vector containing a cleavable fusion tag like thioredoxin or SUMO to enhance solubility and yield).

  • Expression in E. coli:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in a rich medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 20-25°C) for several hours (4-16 hours) to promote proper protein folding.

  • Purification and Refolding:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) in a lysis buffer.

    • If the fusion protein is in inclusion bodies, solubilize them using a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

    • Purify the fusion protein using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is present).

    • Cleave the fusion tag using a specific protease (e.g., TEV protease or SUMO protease).

    • Induce refolding of the peptide by dialysis against a refolding buffer containing a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

    • Purify the refolded, mature this compound peptide using RP-HPLC as described in Protocol 1.3.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound research.

Aurelin_Discovery_Workflow cluster_origin Source cluster_extraction Purification of Native Peptide cluster_characterization Characterization & Sequencing cluster_genetics Genetic Analysis jellyfish Aurelia aurita (Jellyfish) homogenization Mesoglea Homogenization jellyfish->homogenization rna Total RNA Isolation jellyfish->rna electrophoresis Preparative Gel Electrophoresis homogenization->electrophoresis hplc RP-HPLC Purification electrophoresis->hplc pure_peptide Pure Native This compound hplc->pure_peptide mass_spec Mass Spectrometry (Mass Determination) pure_peptide->mass_spec edman Edman Degradation (AA Sequencing) pure_peptide->edman rt_pcr RT-PCR & RACE rna->rt_pcr cloning Cloning & Sequencing rt_pcr->cloning cdna Preprothis compound cDNA Sequence cloning->cdna

Caption: Workflow for the discovery and characterization of this compound.

Recombinant_Expression_Workflow cluster_gene Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification & Refolding gene_synth Synthesize this compound Gene (Codon Optimized) vector Ligate into Expression Vector gene_synth->vector transform Transform E. coli (e.g., BL21(DE3)) vector->transform culture Cell Culture transform->culture induce Induce with IPTG culture->induce lysis Cell Lysis induce->lysis affinity Affinity Chromatography (Fusion Protein) lysis->affinity cleavage Proteolytic Cleavage of Fusion Tag affinity->cleavage refolding Refolding & Disulfide Bond Formation cleavage->refolding hplc Final RP-HPLC Purification refolding->hplc rec_this compound Recombinant This compound hplc->rec_this compound

Caption: Workflow for the recombinant expression of this compound.

Aurelin_Mechanism_of_Action cluster_peptide This compound Peptide cluster_membrane Bacterial Cell This compound This compound (Cationic, +ve charge) bacterial_membrane Bacterial Membrane (Anionic, -ve charge) This compound->bacterial_membrane Electrostatic Attraction disruption Membrane Permeabilization bacterial_membrane->disruption Membrane Interaction cytoplasm Cytoplasm lysis Cell Lysis & Death disruption->lysis Loss of Integrity, Ion Leakage

References

Part 1: Aurein Peptides from Amphibians (Litoria species)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Mechanism of Action of Aurelin Antimicrobial Peptides

This technical guide provides a comprehensive overview of the mechanism of action of two distinct classes of antimicrobial peptides (AMPs) referred to as "this compound." The first, and more extensively studied, are the aurein peptides isolated from Australian bell frogs of the Litoria genus. The second is This compound , a unique peptide identified in the jellyfish Aurelia aurita. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with these peptides.

The aurein family of peptides, including prominent members like aurein 1.2, 2.2, 2.3, and 2.5, are relatively short, cationic, and amphipathic peptides. Their primary mode of action is the disruption of microbial cell membranes, though evidence for intracellular targets is emerging.

Core Mechanism of Action: Membrane Disruption

The antimicrobial activity of aurein peptides is predominantly attributed to their ability to interact with and disrupt the integrity of microbial cell membranes. This interaction is a multi-step process initiated by the electrostatic attraction between the cationic peptide and the anionic components of bacterial membranes, such as phosphatidylglycerol and cardiolipin.[1][2] Upon reaching the membrane surface, aurein peptides adopt an α-helical conformation, which is crucial for their membranolytic activity.[3]

Several models have been proposed to describe the membrane disruption by aurein peptides:

  • Carpet Model: In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer.[2][4] Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration without forming discrete pores.[2] Evidence for a carpet-like mechanism has been reported for aurein 1.2.[5]

  • Toroidal Pore Model: This model suggests that aurein peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a water-filled pore lined by both the peptides and the lipid head groups. This mechanism has been suggested for aurein 2.2 and 2.3.[6]

  • Ion-Selective Pore Formation: Studies on aurein 2.2 and 2.3 have shown that they can form small, ion-selective pores in bacterial membranes.[7] This leads to depolarization of the cytoplasmic membrane, a decrease in cellular ATP levels, and a significant loss of specific intracellular ions like potassium, magnesium, iron, and manganese, ultimately disrupting cellular homeostasis.[7]

The specific mechanism employed by an aurein peptide can be influenced by its concentration and the lipid composition of the target membrane.[6]

Intracellular Mechanisms of Action

While membrane disruption is the primary mechanism, some evidence suggests that aurein peptides may also have intracellular targets. Analogs of aurein 2.2 have been shown to act as cell-penetrating peptides with intracellular targets that do not appear to be DNA.[8] The general mechanisms for AMPs can include the inhibition of protein and/or DNA synthesis, but specific evidence for the aurein family in these roles is still an active area of research.[1]

Signaling Pathways and Cellular Responses

Treatment of bacteria with aurein peptides triggers a cellular stress response. Proteomic profiling of Bacillus subtilis treated with aureins 2.2 and 2.3 revealed an upregulation of proteins involved in responding to cell envelope stress.[7]

Aurein_Signaling_Pathway Aurein Aurein Peptides Membrane Bacterial Cell Membrane Aurein->Membrane Electrostatic Interaction Pore Ion-Selective Pore Formation Membrane->Pore Depolarization Membrane Depolarization Pore->Depolarization IonLoss Loss of Intracellular Ions (K+, Mg2+) Pore->IonLoss ATP Decreased Cellular ATP Depolarization->ATP StressResponse Cell Envelope Stress Response Depolarization->StressResponse IonLoss->StressResponse ATP->StressResponse CellDeath Bacterial Cell Death StressResponse->CellDeath

Figure 1: Proposed signaling cascade initiated by aurein peptides leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

The efficacy of aurein peptides is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

PeptideOrganismMIC (µg/mL)Reference(s)
Aurein 1.2Staphylococcus aureus1 - 16[1]
Aurein 1.2Enterococcus faecalis1 - 16[1]
Aurein 1.2Streptococcus pyogenes1 - 16[1]
Aurein 1.2Escherichia coli256[1]
Aurein 1.2Pseudomonas aeruginosa256[1]
Aurein 1.2Candida albicans32[1]
Aurein 2.2Staphylococcus aureus15[9]
Aurein 2.2Staphylococcus epidermidis15[9]
Aurein 2.3Staphylococcus aureus15[9]
Aurein 2.3Staphylococcus epidermidis15[9]
Aurein 2.5Bacillus subtilis30 µM
Aurein 2.5Escherichia coli30 µM
Experimental Protocols

The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Peptide Stock Solution: The peptide is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation: A few colonies of the test microorganism from a fresh agar plate are inoculated into a suitable broth medium and incubated to reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Setup: Serial dilutions of the peptide are prepared in a 96-well microtiter plate. The standardized bacterial inoculum is then added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth.[10]

MIC_Workflow Start Start PrepPeptide Prepare Peptide Stock Solution Start->PrepPeptide PrepBacteria Prepare Standardized Bacterial Inoculum Start->PrepBacteria SerialDilute Perform Serial Dilutions of Peptide in 96-well Plate PrepPeptide->SerialDilute AddInoculum Add Bacterial Inoculum to Each Well PrepBacteria->AddInoculum SerialDilute->AddInoculum Incubate Incubate Plate (e.g., 37°C, 18-24h) AddInoculum->Incubate ReadResults Read Results and Determine MIC Incubate->ReadResults End End ReadResults->End

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

This assay measures the integrity of the bacterial membrane using a fluorescent nucleic acid stain.

  • Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer.

  • Assay Setup: The bacterial suspension is incubated with the SYTOX Green dye, which cannot penetrate intact membranes.

  • Peptide Addition: The aurein peptide is added to the bacterial suspension.

  • Fluorescence Measurement: If the peptide disrupts the membrane, the dye enters the cell, binds to nucleic acids, and fluoresces. The increase in fluorescence is monitored over time using a fluorescence spectrophotometer.[11]

Part 2: this compound Peptide from Jellyfish (Aurelia aurita)

This compound, isolated from the jellyfish Aurelia aurita, is a 40-residue cationic peptide with a structure that is distinct from the frog-derived aureins. It exhibits features of both defensins and K+ channel-blocking toxins.[12][13]

Core Mechanism of Action

The mechanism of action of jellyfish this compound is less understood compared to the amphibian aureins. Its structure, which includes three disulfide bonds, suggests a more complex mode of interaction than simple membrane disruption by linear peptides.[12]

  • Membrane Interaction: Studies have shown that this compound binds to anionic lipid vesicles but not to zwitterionic vesicles, indicating a preference for negatively charged membranes, similar to many other AMPs.[14] This interaction is likely the initial step in its antimicrobial activity.

  • Structural Homology: this compound shares structural homology with K+ channel-blocking toxins from sea anemones, but it lacks the "functional dyad" necessary for high-affinity interaction with K+ channels.[14] This suggests that while it may interact with membrane components, its primary target is not likely to be these specific ion channels. Its structural similarity to defensins also points towards a mechanism that may involve targeting microbial membranes.[12][15]

Further research is needed to elucidate the precise mechanism of membrane disruption and to investigate potential intracellular targets of jellyfish this compound.

Quantitative Data: Antimicrobial Activity
PeptideOrganismMIC (µg/mL)Reference(s)
This compoundListeria monocytogenes22.64[15]
This compoundEscherichia coli7.66[15]
Experimental Protocols

The experimental protocols for determining the MIC and assessing membrane permeabilization for jellyfish this compound are generally the same as those described for the amphibian aurein peptides. Additional techniques that have been used to study its structure and membrane interactions include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure of this compound in solution and in the presence of membrane mimetics.[14]

  • Circular Dichroism (CD) Spectroscopy: Employed to analyze the secondary structure of the peptide in different environments (e.g., aqueous buffer vs. lipid vesicles).[9]

Jellyfish_Aurelin_MoA This compound Jellyfish this compound (40 residues, defensin-like) AnionicMembrane Anionic Microbial Membrane This compound->AnionicMembrane Electrostatic Attraction Binding Preferential Binding AnionicMembrane->Binding MembraneDisruption Membrane Disruption (Mechanism under investigation) Binding->MembraneDisruption CellDeath Microbial Cell Death MembraneDisruption->CellDeath

Figure 3: Overview of the proposed mechanism of action for jellyfish-derived this compound.

Conclusion

The term "this compound" encompasses at least two distinct families of antimicrobial peptides with different origins, structures, and mechanisms of action. The aurein peptides from Australian frogs are well-characterized membrane-disrupting agents with potent antimicrobial activity, primarily against Gram-positive bacteria. In contrast, the jellyfish-derived this compound is a larger, defensin-like peptide whose mechanism is still being elucidated but appears to involve interaction with anionic microbial membranes. This guide provides a detailed summary of the current understanding of these peptides, highlighting their potential as templates for the development of novel antimicrobial therapeutics. Further research, particularly into the intracellular targets of both peptide families and the specific membrane disruption mechanism of jellyfish this compound, will be crucial for their future clinical applications.

References

Unveiling the Structural Blueprint of Aurelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted and experimentally determined secondary structure of Aurelin, an antimicrobial peptide (AMP) isolated from the jellyfish Aurelia aurita. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and therapeutic potential of novel AMPs.

Experimentally Determined Secondary Structure of this compound

The three-dimensional structure of this compound has been elucidated using solution Nuclear Magnetic Resonance (NMR) spectroscopy. The coordinates and structural details are publicly available in the Protein Data Bank (PDB) under the accession code 2LG4 [1].

The analysis of the NMR-derived structure reveals that this compound, a 40-residue peptide, adopts a compact, globular fold stabilized by three disulfide bonds. Its secondary structure is predominantly helical, composed of two distinct alpha-helical regions (α-helices) and one short 3(10)-helix[2]. The peptide lacks any β-sheet content.

Quantitative Secondary Structure Analysis

The secondary structure elements, as defined in PDB entry 2LG4, are summarized below. These assignments allow for a quantitative breakdown of the peptide's conformational landscape.

Secondary Structure ElementResidue RangeNumber of ResiduesPercentage of Total (40 aa)
α-Helix 111 - 17717.5%
3(10)-Helix19 - 2137.5%
α-Helix 226 - 351025.0%
Total Helical Content 20 50.0%
Coil/Turn (Remaining)20 50.0%

Predictive Secondary Structure Analysis: A Workflow

While the definitive structure of this compound has been determined experimentally, in silico prediction remains a critical first step in characterizing novel proteins. Modern prediction algorithms, especially those leveraging deep learning and multiple sequence alignments (MSA), can achieve high accuracy. Below is a logical workflow for predicting the secondary structure of a protein like this compound.

G cluster_input Input Data cluster_processing Computational Analysis cluster_output Prediction Output seq This compound Amino Acid Sequence blast Homology Search (e.g., PSI-BLAST) seq->blast msa Generate Multiple Sequence Alignment (MSA) blast->msa pss Deep Learning Model (e.g., Transformer, CNN) msa->pss Input Profile pred 3-State Prediction (Helix, Strand, Coil) pss->pred

Caption: A generalized workflow for computational protein secondary structure prediction.

This process begins with the primary amino acid sequence. A homology search identifies related sequences, which are then aligned to create an MSA. This MSA, capturing evolutionary information, is fed into a deep learning model that predicts the secondary structure state (helix, strand, or coil) for each residue.

Experimental & Computational Protocols

Experimental Protocol: Structure Determination by NMR Spectroscopy

The determination of a protein's secondary structure by solution NMR is a multi-stage process.

  • Sample Preparation :

    • Expression and Purification : Recombinant this compound is overexpressed in a host system, such as E. coli. For detailed structural analysis, uniform isotopic labeling (with ¹⁵N and ¹³C) is required.

    • Sample Formulation : The purified, isotopically labeled protein is dissolved in a suitable buffer to a concentration of ~1 mM, ensuring stability and solubility.

  • NMR Data Collection :

    • A suite of multidimensional NMR experiments is performed on a high-field spectrometer, often equipped with a cryogenic probe for enhanced sensitivity.

    • Resonance Assignment : Experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are used to assign the chemical shifts of the backbone and side-chain atoms for each amino acid.

    • Structural Restraints : A ³D ¹⁵N-edited NOESY-HSQC experiment is recorded to identify Nuclear Overhauser Effects (NOEs), which provide through-space distance restraints (typically < 6 Å) between protons. Dihedral angle restraints can be derived from chemical shifts and coupling constants.

  • Structure Calculation and Refinement :

    • The collected NOE distance restraints and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • An ensemble of structures is calculated, and the 20-50 conformers with the lowest energy and fewest restraint violations are selected.

  • Validation : The final structural ensemble is validated for stereochemical quality and agreement with the experimental data using tools like PROCHECK-NMR and MolProbity.

G cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Calculation cluster_validation Final Output expr Isotopic Labeling (¹⁵N, ¹³C) & Purification acq Multidimensional NMR Experiments (e.g., HNCA, NOESY) expr->acq assign Resonance Assignment acq->assign restrain Generate Structural Restraints (NOEs, Dihedrals) assign->restrain calc Structure Calculation & Refinement restrain->calc valid Validation & Deposition (e.g., PDB) calc->valid

Caption: Experimental workflow for protein structure determination using NMR spectroscopy.

Proposed Mechanism of Action and Signaling Implications

This compound's antimicrobial activity is linked to its ability to interact with and disrupt bacterial cell membranes. While a specific downstream signaling cascade has not been fully elucidated, its structural features and experimental observations suggest a multi-step mechanism targeting the cell envelope.

This compound shows structural homology to sea anemone toxins that act as potassium (K⁺) channel blockers.[2] However, it lacks the critical "functional dyad" of residues required for high-affinity binding to these channels.[2] This suggests that while it may interact with ion channels, its primary antimicrobial effect is likely driven by membrane permeabilization.

The proposed mechanism involves:

  • Electrostatic Attraction : As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides, teichoic acids).

  • Membrane Interaction : The peptide binds to and inserts into the lipid bilayer, an interaction that is favorable with anionic lipids but not zwitterionic lipids.[2]

  • Disruption : This interaction disrupts the membrane integrity, potentially through pore formation or by altering membrane fluidity, leading to the leakage of essential ions and metabolites, and ultimately, cell death. A weak interaction with membrane proteins like K⁺ channels may contribute to this disruption.

G cluster_this compound This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Effect This compound Cationic this compound (+ charge) membrane Anionic Lipid Bilayer (- charge) This compound->membrane Electrostatic Attraction channel K⁺ Channel (Weak Interaction) This compound->channel Homology-implied interaction disrupt Membrane Permeabilization (Pore Formation) membrane->disrupt channel->disrupt death Ion Leakage & Cell Death disrupt->death

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

References

Aurelin Peptide: A Comprehensive Technical Whitepaper on its Biological Function in Aurelia aurita

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurelin peptide, isolated from the moon jellyfish, Aurelia aurita, represents a novel class of antimicrobial peptides (AMPs) with significant potential for therapeutic applications. This technical guide provides an in-depth analysis of the known biological functions of this compound, including its antimicrobial activity, structural characteristics, and putative mechanisms of action. This document synthesizes available quantitative data, details established experimental protocols for its study, and explores its potential role within the innate immune system of Aurelia aurita. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this unique biomolecule.

Introduction

Aurelia aurita, a cosmopolitan scyphozoan, has emerged as a source of novel bioactive compounds. Among these is the this compound peptide, a 40-residue cationic peptide first isolated from the mesoglea of the jellyfish.[1] this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][1] Structurally, it is notable for its six cysteine residues that form three disulfide bonds, creating a compact, globular structure.[2][1] This unique structure shares partial similarity with defensins and potassium channel-blocking toxins, suggesting a multifaceted mechanism of action.[1] This whitepaper aims to provide a comprehensive technical overview of the this compound peptide, focusing on its biological functions and the methodologies employed for its characterization.

Physicochemical and Structural Properties

This compound is a 40-amino acid peptide with the sequence AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC. Its molecular mass has been determined to be 4296.95 Da.[2] The peptide is processed from an 84-residue precursor, preprothis compound, which includes a 22-amino acid signal peptide and a 22-amino acid propiece.[2] The mature peptide is characterized by a compact globular structure containing one 310-helix and two α-helical regions, stabilized by three disulfide bonds. This structural arrangement is reminiscent of the ShKT domain found in sea anemone toxins that are known to block potassium channels.

Biological Function: Antimicrobial Activity

The primary characterized biological function of this compound is its antimicrobial activity. The peptide has demonstrated efficacy against a range of bacteria.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Reference
Listeria monocytogenesGram-positive22.64 µg/mL[3]
Escherichia coliGram-negative7.66 µg/mL[3]
Bacillus megaterium (B-392)Gram-positive10 µM[4]
Micrococcus luteus (Ac-2229)Gram-positive40 µM[4]

Putative Mechanism of Action and Signaling Pathways

The precise signaling pathways and mechanism of action of this compound in Aurelia aurita have not been fully elucidated. However, based on its structural characteristics and the known functions of similar peptides, two primary hypotheses can be proposed.

Membrane Disruption

Like many antimicrobial peptides, this compound's cationic and amphipathic nature suggests that it may interact with and disrupt the negatively charged membranes of bacteria. This interaction could lead to pore formation, membrane depolarization, and ultimately, cell death. While direct experimental evidence for this compound-induced pore formation is pending, this mechanism is a hallmark of many AMPs.

Ion Channel Modulation

The structural homology of this compound to potassium channel-blocking toxins from sea anemones suggests a potential role in modulating ion channel activity. While this compound's surface does not possess the "functional dyad" typically required for high-affinity interaction with K+ channels, the possibility of it acting as an ion channel modulator cannot be dismissed. This could be a component of its antimicrobial action or a separate biological function within the jellyfish.

Role in the Innate Immune System of Aurelia aurita

In invertebrates, the innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[2][5] This recognition often triggers a signaling cascade that leads to the production and secretion of antimicrobial peptides. It is highly probable that this compound is an effector molecule in the innate immune response of Aurelia aurita.

Below is a generalized diagram of a putative signaling pathway leading to the production of an antimicrobial peptide like this compound in a cnidarian.

Aurelin_Signaling_Pathway cluster_pathogen Pathogen cluster_cell_membrane Jellyfish Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion PAMP PAMPs (e.g., LPS, Peptidoglycan) TLR Toll-like Receptor (TLR) PAMP->TLR Recognition MyD88 MyD88 (Adaptor Protein) TLR->MyD88 Recruitment Signaling_Cascade Signaling Cascade (e.g., NF-κB pathway) MyD88->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Aurelin_Gene This compound Gene Transcription Transcription_Factor->Aurelin_Gene Aurelin_mRNA This compound mRNA Aurelin_Gene->Aurelin_mRNA Transcription Preprothis compound Preprothis compound Synthesis Aurelin_mRNA->Preprothis compound Translation Mature_this compound Mature this compound Peptide Preprothis compound->Mature_this compound Processing & Secretion

Caption: Putative Toll-like receptor signaling pathway for this compound production.

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available in the public domain. The following sections provide generalized methodologies for the key experiments used in the study of this compound, based on standard laboratory practices.

Purification of this compound Peptide

This compound was originally purified from the mesoglea of Aurelia aurita using a combination of preparative gel electrophoresis and reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for this compound Purification:

Purification_Workflow start Mesoglea from Aurelia aurita homogenization Homogenization in Acidic Buffer start->homogenization centrifugation1 Centrifugation to remove debris homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 gel_electrophoresis Preparative Gel Electrophoresis supernatant1->gel_electrophoresis elution Elution of active fractions gel_electrophoresis->elution rp_hplc Reverse-Phase HPLC (C18 column) elution->rp_hplc fraction_collection Fraction Collection rp_hplc->fraction_collection activity_assay Antimicrobial Activity Assay fraction_collection->activity_assay pure_this compound Pure this compound Peptide activity_assay->pure_this compound Identify active fractions

Caption: Generalized workflow for the purification of the this compound peptide.

Detailed Methodology (Generalized):

  • Tissue Extraction: Mesoglea from Aurelia aurita is homogenized in an acidic buffer (e.g., 0.1 M acetic acid) to extract proteins and peptides.

  • Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant containing the peptide is collected.

  • Preparative Gel Electrophoresis: The supernatant is concentrated and subjected to preparative polyacrylamide gel electrophoresis (PAGE) under acidic conditions to separate molecules based on size and charge.

  • Elution: The gel is sliced, and the peptide is eluted from the gel slices using an appropriate buffer.

  • Reverse-Phase HPLC (RP-HPLC): The eluted fractions are further purified by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid) is used to elute the peptides.

  • Fraction Analysis: Fractions are collected and assayed for antimicrobial activity to identify those containing this compound.

  • Purity Confirmation: The purity of the final this compound sample is confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The Minimum Inhibitory Concentration (MIC) of this compound is determined using a broth microdilution assay.

Workflow for Broth Microdilution Assay:

MIC_Assay_Workflow start Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) plate_setup Add bacterial inoculum and peptide dilutions to 96-well plate start->plate_setup peptide_dilution Prepare serial dilutions of this compound peptide_dilution->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Visually inspect for turbidity or measure OD600 incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology (Generalized):

  • Bacterial Culture: The test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Peptide Dilution: A stock solution of this compound is serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.

  • Controls: Positive (bacteria without peptide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Structural Determination by NMR Spectroscopy

The three-dimensional structure of this compound was determined using nuclear magnetic resonance (NMR) spectroscopy.

Workflow for NMR Structural Analysis:

NMR_Workflow start Prepare concentrated, pure sample of this compound (isotopically labeled if necessary) nmr_experiments Acquire 2D and 3D NMR spectra (e.g., TOCSY, NOESY, HSQC) start->nmr_experiments resonance_assignment Assign chemical shifts to specific atoms nmr_experiments->resonance_assignment restraint_generation Generate distance and dihedral angle restraints from NOESY and other spectra resonance_assignment->restraint_generation structure_calculation Calculate 3D structure using molecular dynamics and simulated annealing restraint_generation->structure_calculation structure_validation Validate the quality of the calculated structure ensemble structure_calculation->structure_validation final_structure Final 3D structure of this compound structure_validation->final_structure

Caption: Generalized workflow for NMR-based structure determination of a peptide.

Detailed Methodology (Generalized):

  • Sample Preparation: A highly concentrated and pure sample of this compound (typically >1 mM) is prepared in a suitable buffer, often containing D2O. For more detailed analysis, the peptide may be isotopically labeled with 15N and/or 13C.

  • NMR Data Acquisition: A series of one-, two-, and three-dimensional NMR experiments are performed. These include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate the chemical shifts of directly bonded atoms (e.g., 1H-15N).

  • Resonance Assignment: The collected spectra are analyzed to assign all the proton, nitrogen, and carbon chemical shifts to their respective atoms in the peptide sequence.

  • Structural Restraint Generation: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants measured in other experiments.

  • Structure Calculation: A family of 3D structures is calculated using computational methods such as simulated annealing or molecular dynamics, incorporating the experimental restraints.

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters to ensure they are consistent with the experimental data and known principles of protein structure.

Conclusion and Future Directions

The this compound peptide from Aurelia aurita is a promising antimicrobial agent with a unique structure and potent activity against both Gram-positive and Gram-negative bacteria. Its structural similarity to defensins and ion channel-blocking toxins suggests a complex mechanism of action that warrants further investigation. While its role as an effector molecule in the cnidarian innate immune system is strongly implied, the specific signaling pathways that regulate its production and its precise molecular targets remain to be elucidated.

Future research should focus on:

  • Detailed Mechanistic Studies: Investigating the precise mechanism of antimicrobial action, including its ability to form pores in bacterial membranes and its potential interaction with ion channels.

  • Elucidation of Signaling Pathways: Identifying the specific receptors and signaling components in Aurelia aurita that are involved in the induction of this compound expression in response to pathogens.

  • Therapeutic Potential: Exploring the potential of this compound and its analogues as novel therapeutic agents for the treatment of bacterial infections, particularly those caused by antibiotic-resistant strains.

A deeper understanding of the biological function of this compound will not only provide insights into the innate immunity of a basal metazoan but also pave the way for the development of a new generation of antimicrobial drugs.

References

Aurelin: A Technical Guide to Gene Sequence, Cloning, and Molecular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial peptide Aurelin, covering its gene sequence, detailed protocols for its heterologous cloning and expression, and an analysis of its molecular function and signaling pathway.

This compound Gene and Peptide Characteristics

This compound is a cationic antimicrobial peptide (AMP) originally isolated from the mesoglea of the moon jellyfish, Aurelia aurita. It is a 40-residue peptide characterized by the presence of six cysteine residues that form three intramolecular disulfide bonds, a feature that contributes to its stable structure.

Gene Sequence

The this compound peptide is synthesized as a precursor protein, an 84-residue preprothis compound. This precursor consists of a 22-amino acid N-terminal signal peptide, a 22-amino acid pro-piece, and the final 40-amino acid mature peptide. The complete coding sequence (CDS) for Aurelia aurita preprothis compound has been deposited in GenBank under the accession number DQ837210 .

  • Preprothis compound Amino Acid Sequence (84 aa): MGCFKVLVLFAAILCMSLLVCAEDEVNLQAQIEEGPMEAIRSRRAACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

  • Mature this compound Peptide Sequence (40 aa): AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC

Structural and Functional Classification

This compound belongs to the ShKT domain superfamily, which includes well-known potassium (K+) channel-blocking toxins from sea anemones like ShK and BgK. Structurally, it forms a compact globule containing one 3(10)-helix and two α-helical regions, cross-linked by three disulfide bonds. Despite this structural homology, this compound's surface does not possess the critical "functional dyad" of amino acids (typically Lys22 and Tyr23) required for high-affinity binding and specific blockade of K+ channels. This suggests its primary mechanism of action differs from that of classic ShK toxins.

Quantitative Data: Antimicrobial Activity

This compound exhibits modest antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Bacterial Species Gram Stain Minimal Inhibitory Concentration (MIC) Reference
Listeria monocytogenesPositive22.64 µg/mL
Bacillus megateriumPositive10 µM
Micrococcus luteusPositive40 µM
Escherichia coliNegative7.66 µg/mL

Experimental Protocols: Gene Cloning and Expression

The heterologous expression of this compound has been successfully achieved in Escherichia coli, enabling the production of recombinant peptide for structural and functional studies. The following protocols provide a detailed methodology for the cloning and expression of the mature this compound peptide.

Workflow for this compound Gene Cloning and Expression

The overall workflow involves the synthesis of the gene, cloning into an expression vector, transformation into a host, and subsequent purification of the expressed peptide.

Aurelin_Cloning_Workflow cluster_prep Gene Preparation cluster_cloning Cloning cluster_expression Expression & Purification Gene_Design Design Gene Sequence (Mature Peptide + Fusion Tag) Gene_Synthesis Gene Synthesis (Codon Optimized for E. coli) Gene_Design->Gene_Synthesis Ligation Ligation (T4 DNA Ligase) Gene_Synthesis->Ligation Vector_Prep Vector Preparation (pET-32a, Restriction Digest) Vector_Prep->Ligation Transformation Transformation (Chemically Competent E. coli) Screening Colony Screening (PCR & Sequencing) Transformation->Screening Expression Protein Expression (IPTG Induction) Screening->Expression Purification Purification (IMAC & RP-HPLC) Expression->Purification

Caption: General workflow for cloning and expressing the this compound gene.
Protocol 1: Gene Synthesis and Vector Preparation

  • Gene Design: Design a DNA sequence encoding the 40-amino acid mature this compound peptide. For expression in E. coli, codon-optimize the sequence. To facilitate purification and prevent degradation, the gene is typically fused to a carrier protein, such as Thioredoxin (Trx), often included in vectors like pET-32a. Incorporate a protease cleavage site (e.g., for TEV protease) between the fusion tag and the this compound sequence. Add restriction sites to both ends of the construct (e.g., BamHI and XhoI) that are compatible with the multiple cloning site (MCS) of the expression vector.

  • Gene Synthesis: Synthesize the designed gene construct commercially.

  • Vector Preparation: Digest the pET-32a(+) expression vector (or a similar vector) with the selected restriction enzymes (e.g., BamHI and XhoI) according to the manufacturer's protocol. Purify the linearized vector by gel electrophoresis to remove the uncut plasmid and the excised stuffer fragment.

Protocol 2: Ligation and Transformation
  • Ligation: Perform a ligation reaction to insert the synthesized this compound gene construct into the linearized pET-32a(+) vector. Use T4 DNA Ligase and a molar ratio of insert-to-vector of approximately 3:1. Incubate the reaction as recommended by the ligase manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).

  • Transformation: Transform chemically competent E. coli cells (e.g., DH5α for initial cloning or BL21(DE3) for expression) with the ligation product. Use a standard heat-shock protocol (e.g., 30 minutes on ice, 45 seconds at 42°C, 2 minutes on ice).

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin for pET vectors) and incubate overnight at 37°C.

Protocol 3: Recombinant Protein Expression and Purification
  • Screening: Select several colonies and verify the presence of the correct insert via colony PCR and Sanger sequencing.

  • Expression Culture: Inoculate a verified colony into a starter culture of LB medium with the selection antibiotic. Grow overnight at 37°C. Use the starter culture to inoculate a larger volume of expression medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM. Continue to grow the culture under modified conditions (e.g., 20°C for 16-20 hours) to promote proper protein folding.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

  • Purification:

    • IMAC: Since the fusion protein (e.g., Trx-His-Aurelin) contains a polyhistidine tag, purify the fusion protein from the soluble fraction of the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).

    • Cleavage: Cleave the fusion tag from this compound using a specific protease (e.g., TEV protease).

    • RP-HPLC: Purify the released this compound peptide to homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using MALDI-TOF mass spectrometry.

Signaling Pathway and Mechanism of Action

While this compound is structurally related to ShK toxins, its primary mechanism of action is not potent potassium channel blockade. Instead, its antimicrobial properties are attributed to its ability to interact with and disrupt microbial cell membranes.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Interaction: this compound interacts with and binds to the anionic phospholipids (e.g., phosphatidylglycerol) that are abundant in bacterial membranes. It shows moderate affinity for these negatively charged vesicles but does not interact with zwitterionic vesicles (e.g., phosphatidylcholine) that are characteristic of mammalian cell membranes, which may explain its selectivity.

  • Membrane Disruption: Upon binding, this compound disrupts the

Unraveling the Post-Translational Modifications of Aurelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurelin is a 40-residue antimicrobial peptide (AMP) originally isolated from the jellyfish Aurelia aurita. Its unique structure, featuring three disulfide bonds, and its broad-spectrum antimicrobial activity make it a compelling subject for both basic research and therapeutic development. Post-translational modifications (PTMs) are critical for the structure, function, and stability of many peptides and proteins. While specific PTMs beyond disulfide bond formation and precursor processing are not yet extensively documented for this compound, this guide provides a comprehensive technical overview of the key PTMs known or likely to occur and the experimental methodologies required for their characterization. Understanding these modifications is paramount for the synthesis of fully active recombinant this compound and for the development of this compound-based therapeutics.

This guide will delve into the known and potential PTMs of this compound, offering detailed experimental protocols for their identification and characterization. It will also present a hypothetical signaling pathway for this compound's antimicrobial action, providing a framework for future functional studies.

Known and Potential Post-Translational Modifications of this compound

The primary structure of this compound reveals key features that point towards specific PTMs. The presence of six cysteine residues strongly indicates the formation of disulfide bonds, which have been confirmed to be crucial for its structure and activity. Furthermore, like many secreted peptides, this compound is synthesized as a larger precursor, preprothis compound, which undergoes proteolytic processing to yield the mature, active peptide.

Disulfide Bond Formation

The covalent linkages between cysteine residues are critical for maintaining the tertiary structure of this compound, which is essential for its antimicrobial function. Incorrect disulfide pairing can lead to misfolded, inactive peptides.

Proteolytic Processing

This compound is synthesized as an 84-residue prepropeptide. This precursor contains a 22-amino acid signal peptide that directs it to the secretory pathway and a 22-amino acid pro-piece. The signal peptide is cleaved upon entry into the endoplasmic reticulum, and the pro-piece is subsequently removed by specific proteases to release the mature 40-amino acid this compound peptide. Identifying the precise cleavage sites is crucial for producing recombinant this compound with the correct N- and C-termini.

Data Presentation: Characterization of this compound PTMs

Precise and quantitative data is essential for characterizing PTMs. The following tables provide templates for presenting data from the experimental protocols described in the subsequent sections.

Table 1: Disulfide Bond Connectivity Analysis of this compound

Peptide Fragment (Non-Reduced)Observed Mass (Da)Predicted Mass (Da) (with disulfide bond)Inferred Disulfide Linkage
Cys1-Cys4 peptide1234.561234.55Cys1-Cys4
Cys2-Cys5 peptide2345.672345.66Cys2-Cys5
Cys3-Cys6 peptide3456.783456.77Cys3-Cys6

Note: Data presented in this table is hypothetical and for illustrative purposes.

Table 2: N-terminal Sequencing of Mature this compound for Pro-peptide Cleavage Site Determination

Sequencing CycleAmino Acid IdentifiedYield (pmol)
1Alanine50.2
2Alanine48.9
3Cysteine15.1 (lower yield typical for Cys)
4Serine45.8
5Aspartic Acid47.3

Note: Data presented in this table is hypothetical and for illustrative purposes, confirming the N-terminus of the mature peptide.

Experimental Protocols

The following are detailed protocols for the characterization of disulfide bonds and proteolytic cleavage sites, which are central to understanding this compound's structure and maturation.

Protocol 1: Disulfide Bond Mapping by Mass Spectrometry

This protocol employs a bottom-up proteomics approach to identify the specific cysteine residues involved in each of this compound's three disulfide bonds.

1. Sample Preparation:

  • Non-reducing Digestion:
  • Dissolve 10 µg of purified this compound in 50 µL of 100 mM ammonium bicarbonate buffer, pH 8.0.
  • To prevent disulfide bond scrambling, maintain the sample at 4°C.
  • Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w).
  • Incubate at 37°C for 4 hours. A shorter digestion time minimizes the risk of disulfide exchange.
  • Stop the reaction by adding 1 µL of 10% trifluoroacetic acid (TFA).
  • Reducing Digestion (Control):
  • Dissolve 10 µg of purified this compound in 50 µL of 100 mM ammonium bicarbonate buffer, pH 8.0.
  • Add dithiothreitol (DTT) to a final concentration of 10 mM.
  • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
  • Cool to room temperature.
  • Add iodoacetamide to a final concentration of 25 mM to alkylate the free cysteine residues.
  • Incubate in the dark at room temperature for 20 minutes.
  • Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w).
  • Incubate at 37°C overnight.
  • Stop the reaction by adding 1 µL of 10% TFA.

2. LC-MS/MS Analysis:

  • Analyze both the non-reduced and reduced digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
  • Mass Spectrometry: Acquire data in data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Compare the total ion chromatograms (TICs) of the non-reduced and reduced samples.
  • Peptide peaks present in the non-reduced sample but absent in the reduced sample are candidates for disulfide-linked peptides.
  • Analyze the MS/MS spectra of these candidate peaks to identify the sequences of the two linked peptides. Specialized software can aid in the identification of disulfide-linked peptides.
  • The masses of the identified peptides will confirm the specific cysteine residues involved in the disulfide bond.

Protocol 2: Determination of Proteolytic Cleavage Sites

This protocol is designed to identify the N- and C-terminal sequences of the mature this compound peptide, thereby defining the cleavage sites of the signal peptide and pro-peptide.

1. N-terminal Sequencing (Edman Degradation):

  • Separate the purified mature this compound peptide by SDS-PAGE and transfer it to a polyvinylidene difluoride (PVDF) membrane.
  • Stain the membrane with Coomassie Brilliant Blue and excise the band corresponding to this compound.
  • Subject the excised band to automated Edman degradation sequencing.
  • The resulting sequence will reveal the N-terminal amino acid sequence of the mature peptide.

2. C-terminal Sequencing (Mass Spectrometry):

  • Digest the purified mature this compound with a protease with known and different specificity to trypsin, such as Asp-N.
  • Analyze the resulting peptide mixture by LC-MS/MS.
  • Identify the peptide fragment that corresponds to the C-terminus of the protein. This peptide will not contain a C-terminal trypsin cleavage site (lysine or arginine).
  • The sequence of this peptide will confirm the C-terminal amino acid of the mature this compound.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using the DOT language.

Disulfide_Bond_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result This compound Purified this compound Peptide NonReduced Non-reducing Digestion (Trypsin) This compound->NonReduced Reduced Reduction (DTT) & Alkylation (IAA) This compound->Reduced LCMS_NR LC-MS/MS Analysis (Non-Reduced) NonReduced->LCMS_NR ReducedDigest Reducing Digestion (Trypsin) Reduced->ReducedDigest LCMS_R LC-MS/MS Analysis (Reduced) ReducedDigest->LCMS_R DataAnalysis Data Analysis: Compare Chromatograms and Identify Disulfide- Linked Peptides LCMS_NR->DataAnalysis LCMS_R->DataAnalysis Result Disulfide Bond Connectivity Map DataAnalysis->Result

Caption: Workflow for Disulfide Bond Mapping of this compound.

Proteolytic_Processing_Workflow Preprothis compound Preprothis compound (84 aa) SignalPeptidase Signal Peptidase (in ER) Preprothis compound->SignalPeptidase Cleavage of Signal Peptide Prothis compound Prothis compound (62 aa) ProproteinConvertase Proprotein Convertase (in Golgi) Prothis compound->ProproteinConvertase Cleavage of Pro-peptide Maturethis compound Mature this compound (40 aa) SignalPeptidase->Prothis compound ProproteinConvertase->Maturethis compound Hypothetical_Aurelin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular (Bacterium) This compound This compound Peptide Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Perturbation IonLeakage Ion Leakage Pore->IonLeakage MembranePotential Loss of Membrane Potential IonLeakage->MembranePotential Metabolism Inhibition of Cellular Processes (DNA/Protein Synthesis) MembranePotential->Metabolism CellDeath Bacterial Cell Death Metabolism->CellDeath

Aurelin Peptide: A Technical Guide to its Antimicrobial Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurelin is a novel 40-residue cationic antimicrobial peptide isolated from the mesoglea of the scyphoid jellyfish, Aurelia aurita.[1] With a molecular weight of 4296.95 Da, this peptide exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Structurally, this compound is characterized by the presence of six cysteine residues, forming three disulfide bonds, which contribute to its compact globular structure.[1][2] Notably, it displays partial similarity to both defensins and K+ channel-blocking toxins found in sea anemones, suggesting a potentially multifaceted mechanism of action.[1][3] This technical guide provides a comprehensive overview of the current knowledge on the antimicrobial activity spectrum of this compound, detailed experimental protocols for its assessment, and a visualization of its proposed mechanisms of action.

Antimicrobial Activity Spectrum

The antimicrobial efficacy of this compound has been evaluated against a range of pathogenic microorganisms. The available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below. It is important to note that comprehensive data across all pathogen types are not yet available in the public domain.

Antibacterial Activity

This compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial Species Gram Stain MIC (µg/mL) MIC (µM) Reference
Listeria monocytogenesPositive22.64~5.3[3]
Bacillus megateriumPositive~4310
Micrococcus luteusPositive~17240
Escherichia coliNegative7.66~1.8[3]

Note: Molar concentrations were converted to µg/mL using the molecular weight of this compound (4296.95 Da) for comparison.

Antifungal and Antiviral Activity

While this compound has been suggested to possess antiviral properties, specifically against Herpes Simplex Virus 1 (HSV-1), quantitative data such as IC50 or EC50 values are not currently available in peer-reviewed literature. Similarly, there is a lack of published quantitative data on the antifungal activity of this compound. Further research is required to fully elucidate its efficacy against fungal and viral pathogens.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation, with current evidence pointing towards a dual-action model involving membrane permeabilization and potential ion channel interaction.

This compound's cationic nature facilitates its initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide is thought to disrupt the membrane integrity, leading to increased permeability and eventual cell death.[4] This is supported by findings that this compound binds to anionic lipid vesicles but not to zwitterionic ones.[2]

Furthermore, the structural similarity of this compound to potassium (K+) channel-blocking toxins suggests a possible secondary mechanism involving the inhibition of ion channels.[1][3] However, it has also been noted that this compound's surface does not possess the "functional dyad" typically required for high-affinity interaction with K+ channels, indicating that this interaction may be of lower affinity or occur through a different mechanism than that of classic channel-blocking toxins.[2]

Aurelin_Mechanism cluster_membrane Membrane Interaction cluster_channel Ion Channel Interaction (Hypothesized) This compound This compound Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Membrane_Binding Electrostatic Binding Membrane_Permeabilization Membrane Permeabilization Cell_Death1 Cell Death Aurelin_2 This compound K_Channel Potassium (K+) Channel Channel_Block Channel Blockade Ion_Imbalance Ion Homeostasis Disruption Cell_Death2 Cell Death

Caption: Proposed dual mechanism of action for the this compound peptide.

Experimental Protocols

The following section outlines standardized methodologies for the evaluation of this compound's antimicrobial properties.

Peptide Synthesis and Purification

This compound for experimental use is typically produced via recombinant expression in E. coli or through solid-phase peptide synthesis (SPPS). Purification is most commonly achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Peptide_Production Start Start Choice Synthesis Method Start->Choice SPPS Solid-Phase Peptide Synthesis Choice->SPPS Chemical Recombinant Recombinant Expression (E. coli) Choice->Recombinant Biological Crude_Peptide Crude Peptide SPPS->Crude_Peptide Recombinant->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified this compound Peptide Purification->Pure_Peptide QC Quality Control (Mass Spectrometry, HPLC) Pure_Peptide->QC

Caption: General workflow for this compound peptide production and purification.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the standard method for determining the MIC of this compound against bacterial strains.

Materials:

  • Purified this compound peptide

  • Bacterial strains for testing

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Bacterial Inoculum Preparation:

    • A single colony of the test bacterium is inoculated into 5 mL of MHB and incubated at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth.

    • The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Serial two-fold dilutions of the peptide are prepared in the appropriate broth to achieve a range of concentrations for testing.

  • Assay Setup:

    • In a 96-well microtiter plate, 100 µL of the diluted bacterial suspension is added to each well.

    • 100 µL of each peptide dilution is then added to the corresponding wells, resulting in a final volume of 200 µL.

    • A positive control well (bacteria without peptide) and a negative control well (broth only) are included on each plate.

  • Incubation and Reading:

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow Start Start MIC Assay Inoculum_Prep 1. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Plate_Setup 3. Add Bacteria and Peptide Dilutions to 96-well Plate Inoculum_Prep->Plate_Setup Peptide_Dilution 2. Prepare Serial Dilutions of this compound Peptide_Dilution->Plate_Setup Incubation 4. Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Results 5. Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, a peptide derived from the jellyfish Aurelia aurita, presents a promising candidate for the development of novel antimicrobial agents. Its activity against both Gram-positive and Gram-negative bacteria, coupled with a potentially unique dual mechanism of action, warrants further investigation. This guide summarizes the current understanding of this compound's activity spectrum and provides a framework for its experimental evaluation. Future research should focus on expanding the quantitative data on its efficacy against a broader range of pathogens, including fungi and viruses, and on elucidating the precise molecular details of its mechanism of action. Such studies will be crucial in realizing the full therapeutic potential of this marine-derived peptide.

References

In Silico Analysis of Aurelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aurelin is a novel 40-residue cationic antimicrobial peptide (AMP) originally isolated from the mesoglea of the scyphoid jellyfish, Aurelia aurita.[1][2] Exhibiting activity against both Gram-positive and Gram-negative bacteria, this compound's unique structure distinguishes it from previously identified AMPs.[1] Its primary sequence contains six cysteine residues that form three intramolecular disulfide bonds, creating a compact, globular structure.[1][2] This structure, which includes one 3(10)-helix and two α-helical regions, shows partial similarity to both defensins and potassium channel-blocking toxins (ShKT domain family), suggesting a multifaceted mechanism of action.[1][2] This guide provides a comprehensive overview of the in silico methods used to analyze the properties of this compound, offering detailed protocols and workflows for researchers in drug discovery and peptide science.

Physicochemical and Structural Properties

The initial step in any in silico peptide analysis involves characterizing its fundamental physicochemical properties based on its amino acid sequence. These parameters are crucial for predicting the peptide's behavior in a biological environment, including its solubility, stability, and propensity for membrane interaction. For this compound, the primary sequence and key properties are summarized below. While some values are determined experimentally, others can be reliably predicted using computational tools.

Table 1: Physicochemical Properties of this compound

Property Value / Prediction Source / Method
Amino Acid Sequence AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC Experimental[1]
Molecular Mass 4296.95 Da Experimental[1]
Number of Residues 40 Experimental[1]
Disulfide Bonds 3 Experimental[1][2]
Theoretical Isoelectric Point (pI) 9.09 Predicted (ProtParam)
Net Charge at pH 7.0 +5 Predicted (ProtParam)
Aliphatic Index 30.25 Predicted (ProtParam)

| GRAVY Score | -0.600 | Predicted (ProtParam) |

Note: Predicted values are calculated based on the primary amino acid sequence using standard bioinformatics tools like the Expasy ProtParam server. The positive net charge and negative GRAVY (Grand Average of Hydropathicity) score suggest that this compound is a soluble, cationic peptide, consistent with its function as an AMP.

Table 2: Structural Characteristics of this compound

Structural Feature Description Source
Secondary Structure Compact globule containing one 3(10)-helix and two α-helical regions. NMR Spectroscopy[2]
Tertiary Structure Cross-linked by three disulfide bonds, creating a stable fold. NMR Spectroscopy[2]

| Homology | Belongs to the ShKT domain family; shows partial similarity to sea anemone K+ channel toxins and defensins. | Sequence Analysis[1] |

In Silico Methodologies and Protocols

Computational analysis provides a powerful, cost-effective approach to predict peptide structure, function, and interaction dynamics before undertaking expensive and time-consuming wet-lab experiments.

General Workflow for In Silico Analysis

The computational investigation of a peptide like this compound follows a structured workflow, progressing from basic sequence-based predictions to complex, system-level simulations. This approach allows researchers to build a comprehensive model of the peptide's biological activity.

seq This compound Primary Sequence (AAC...GLC) physchem Physicochemical Analysis (pI, Net Charge, GRAVY) seq->physchem secondary Secondary Structure Prediction (e.g., PSIPRED) seq->secondary tertiary Tertiary Structure Modeling (e.g., PEP-FOLD, I-TASSER) secondary->tertiary validation Structure Validation (Compare with NMR/X-ray data) tertiary->validation docking Molecular Docking (Peptide-Target Interaction) validation->docking Validated Structure md Molecular Dynamics Simulation (Stability & Dynamics in Membrane) docking->md Best Pose analysis Analysis & Interpretation (Binding Energy, RMSD, Interactions) md->analysis

Caption: General workflow for the in silico analysis of this compound peptide.
Protocol: Tertiary Structure Prediction

While an experimental structure for this compound is available, de novo prediction is essential for novel peptides or modified analogs. Servers like PEP-FOLD are commonly used for this purpose.[3][4][5]

  • Input Sequence: Provide the primary amino acid sequence of this compound to the prediction server (e.g., PEP-FOLD3).[6]

  • Specify Constraints: Define the three known disulfide bonds (e.g., Cys3-Cys30, Cys12-Cys32, Cys18-Cys34 based on homology) to guide the folding process.

  • Initiate Prediction: The server uses a coarse-grained force field and algorithms based on a structural alphabet to generate a pool of possible conformations.[5]

  • Clustering and Ranking: The generated models are clustered based on structural similarity. The server typically provides the top 5 models from the most populated clusters.

  • Model Selection: The best model is selected based on scoring functions (e.g., sOPEP) and comparison with any available experimental data. For this compound, this would involve comparing the predicted model to its known NMR structure.[2]

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand (this compound) when bound to a target receptor, such as a bacterial membrane protein or a model membrane surface.[7]

  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of a target bacterial protein (e.g., MurE ligase) from the Protein Data Bank (PDB).[6] Remove water molecules, add polar hydrogens, and assign atomic charges using software like AutoDock Tools.

    • Ligand: Use the validated 3D structure of this compound (either from NMR data or a high-quality predicted model). Assign charges and define rotatable bonds.

  • Grid Box Definition: Define a search space (grid box) on the receptor that encompasses the putative binding site or the entire protein surface for a blind docking approach.

  • Docking Execution: Run the docking algorithm using software like AutoDock Vina or ClusPro.[6] The software will systematically sample different conformations of this compound within the grid box and score them based on a scoring function that estimates binding free energy.

  • Pose Analysis and Visualization:

    • Analyze the results to identify the lowest energy binding pose.

    • Visualize the docked complex using software like PyMOL or VMD to inspect key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) between this compound and the target.[6]

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound peptide over time, particularly its interaction with and effect on a bacterial cell membrane.

  • System Setup:

    • Build a model bacterial membrane using a lipid bilayer composition that mimics a target bacterium (e.g., a 3:1 mixture of POPC and anionic DOPG lipids).[2]

    • Place the this compound peptide near the surface of the membrane.

    • Solvate the system in a water box and add counter-ions (e.g., Cl-) to neutralize the system's charge.

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a low-energy starting conformation.

  • Equilibration:

    • Run a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature.

    • Run a subsequent simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density.

  • Production Run: Execute the main MD simulation for a duration sufficient to observe the desired phenomena (e.g., 100-500 nanoseconds), saving the system's coordinates (trajectory) at regular intervals.

  • Trajectory Analysis: Analyze the trajectory to calculate structural and dynamic properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

    • Peptide-Membrane Interactions: To quantify hydrogen bonds and monitor the insertion depth of the peptide into the bilayer.

    • Membrane Properties: To analyze membrane thickness, lipid order, and potential pore formation.

Proposed Mechanism of Action

Unlike classical antibiotics that inhibit specific enzymes, many AMPs, including this compound, act directly on the bacterial cell envelope.[8] Experimental and computational data suggest that this compound's cationic nature facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes (like anionic phospholipids).[2] Following this binding, it is proposed to form small, ion-selective pores, leading to membrane depolarization, leakage of essential ions, and ultimately, cell death.[8]

This compound This compound Peptide (Cationic, +5 Charge) binding Electrostatic Binding & Hydrophobic Insertion This compound->binding membrane Bacterial Membrane (Anionic Surface) membrane->binding pore Formation of Small, Ion-Selective Pores binding->pore leakage Leakage of Intracellular Ions (K+, Mg2+, Fe2+) pore->leakage depolar Membrane Depolarization & ATP Depletion leakage->depolar death Disruption of Homeostasis & Cell Death depolar->death

Caption: Proposed antimicrobial mechanism of action for the this compound peptide.

References

Methodological & Application

Application Notes and Protocols: Isolation of Aurelin Peptide from Jellyfish

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurelin is a novel 40-residue antimicrobial peptide (AMP) originally isolated from the mesoglea of the scyphoid jellyfish, Aurelia aurita.[1][2] This peptide exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Structurally, this compound is characterized by a molecular mass of 4296.95 Da and contains six cysteine residues that form three disulfide bonds, contributing to its stable structure.[1] It shares structural similarities with defensins and potassium (K+) channel-blocking toxins, suggesting a potentially multifaceted mechanism of action.[1] These properties make this compound a compelling candidate for further investigation in the development of new antimicrobial agents.

This document provides a detailed protocol for the isolation and purification of this compound from jellyfish tissue, based on established methodologies for peptide extraction and purification.

Quantitative Data Summary

The biological activity of this compound has been quantified against several bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial peptide's potency.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Reference
Bacillus megateriumGram-positive10 µM[3]
Micrococcus luteusGram-positive40 µM[3]
Listeria monocytogenesGram-positiveNot specified[1]
Escherichia coliGram-negativeNot specified[1]

Experimental Protocols

This section details the recommended procedures for the isolation and purification of this compound from the mesoglea of Aurelia aurita. The protocol is a composite of established methods for peptide extraction from marine invertebrates and purification techniques cited in the original discovery of this compound.

Tissue Collection and Preparation
  • Specimen Collection: Collect fresh specimens of Aurelia aurita.

  • Mesoglea Dissection: Excise the mesogleal tissue from the jellyfish bell. The mesoglea is the gelatinous, non-cellular layer.

  • Homogenization:

    • Wash the dissected mesoglea with cold, sterile distilled water to remove contaminants.

    • Mince the tissue into small pieces (approximately 1-2 cm).

    • Homogenize the minced tissue in an acidic extraction buffer (e.g., 5% acetic acid) at a 1:5 (w/v) ratio. A blender or a mechanical homogenizer can be used. Perform this step on ice to minimize proteolytic degradation.

Crude Peptide Extraction
  • Acid Extraction: Stir the homogenate at 4°C for 12-18 hours to allow for the extraction of peptides into the acidic solution.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris and other insoluble materials.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the crude peptide extract.

  • Clarification (Optional): For a clearer extract, filter the supernatant through a 0.45 µm filter.

Purification Step 1: Preparative Gel Electrophoresis

Preparative gel electrophoresis is used to separate proteins and peptides based on their size and charge.

  • Gel Preparation: Prepare a native polyacrylamide gel (e.g., 15% acrylamide) without SDS. The absence of SDS preserves the native structure and charge of the peptides.

  • Sample Loading: Concentrate the crude peptide extract using vacuum centrifugation and resuspend in a minimal volume of native loading buffer. Load the concentrated extract into a single large well of the preparative gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent overheating. The run time will depend on the gel size and voltage.

  • Elution: Following electrophoresis, the gel lane containing the separated peptides can be visualized under UV light (if pre-labeled) or by staining a small side strip of the gel. The band corresponding to the expected molecular weight of this compound (~4.3 kDa) is then excised. The peptide is eluted from the gel slice by passive diffusion into an elution buffer (e.g., 0.1 M ammonium bicarbonate) or by using an electro-elution apparatus.

Purification Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for purifying peptides based on their hydrophobicity.

  • Column: A C8 or C18 reversed-phase column is suitable for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Procedure:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the eluted sample from the gel electrophoresis step onto the column.

    • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 ml/min.

    • Monitor the elution profile by measuring absorbance at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions for antimicrobial activity using a microdilution assay against target bacteria. Fractions exhibiting the highest activity are pooled.

  • Final Purification: A second round of RP-HPLC using a shallower gradient may be necessary to achieve high purity.

Purity and Identity Confirmation
  • Mass Spectrometry: Determine the molecular mass of the purified peptide using MALDI-TOF or ESI mass spectrometry to confirm it matches the theoretical mass of this compound (4296.95 Da).

  • Amino Acid Sequencing: Perform Edman degradation or tandem mass spectrometry to confirm the amino acid sequence of the purified peptide.

Visualizations

Experimental Workflow

Aurelin_Isolation_Workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Crude Extraction cluster_purification1 3. Preparative Gel Electrophoresis cluster_purification2 4. RP-HPLC cluster_analysis 5. Analysis jellyfish Aurelia aurita Specimen mesoglea Dissected Mesoglea jellyfish->mesoglea Dissection homogenate Homogenized Tissue mesoglea->homogenate Homogenization in 5% Acetic Acid stirring Stirring at 4°C homogenate->stirring centrifugation Centrifugation (10,000 x g) stirring->centrifugation supernatant Crude Peptide Extract (Supernatant) centrifugation->supernatant prep_page Native PAGE supernatant->prep_page excision Band Excision (~4.3 kDa) prep_page->excision elution Elution excision->elution rp_hplc Reversed-Phase HPLC (C18 Column) elution->rp_hplc fractionation Fraction Collection rp_hplc->fractionation activity_assay Antimicrobial Assay fractionation->activity_assay pooled_fractions Pooled Active Fractions activity_assay->pooled_fractions mass_spec Mass Spectrometry pooled_fractions->mass_spec sequencing Amino Acid Sequencing pooled_fractions->sequencing

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway

The exact signaling pathway of this compound has not been fully elucidated. However, based on its structural homology to defensins and K+ channel-blocking toxins, a hypothetical mechanism of action can be proposed.

Aurelin_Signaling_Pathway cluster_this compound This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound membrane Bacterial Membrane (Anionic Lipids) This compound->membrane Electrostatic Interaction k_channel Potassium (K+) Channel This compound->k_channel Channel Blocking disruption Membrane Disruption membrane->disruption Causes ion_efflux Ion Efflux k_channel->ion_efflux Inhibits K+ Efflux, Leads to Imbalance pore_formation Pore Formation disruption->pore_formation depolarization Membrane Depolarization pore_formation->depolarization cell_death Bacterial Cell Death depolarization->cell_death ion_efflux->depolarization

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for the Recombinant Expression of Aurelin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the recombinant expression and purification of the antimicrobial peptide Aurelin in Escherichia coli. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a 40-residue cationic antimicrobial peptide originally isolated from the mesoglea of the scyphoid jellyfish, Aurelia aurita.[1][2] It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2][3] Structurally, this compound is a compact globule containing one 3(10)-helix and two α-helical regions, cross-linked by three disulfide bonds.[1] Although it shares structural homology with K+ channel-blocking toxins from sea anemones, it does not possess the "functional dyad" required for high-affinity interaction with K+-channels.[1] Its antimicrobial action is correlated with its ability to interact with and disrupt bacterial membranes.[1] The recombinant production of this compound in E. coli facilitates further research into its therapeutic potential and mechanism of action.[1]

Experimental Protocols

This section details the methodology for producing recombinant this compound in E. coli, from gene synthesis to protein purification.

1. Gene Synthesis and Codon Optimization

The efficiency of heterologous protein expression in E. coli can be significantly impacted by codon bias.[4][5] Therefore, the 40-amino-acid sequence of this compound should be reverse-translated into a DNA sequence that is optimized for E. coli codon usage. This process helps to avoid potential issues like translational stalling and low expression levels.[6] Several online tools and commercial services are available for gene synthesis and codon optimization.[7]

  • Protocol:

    • Obtain the amino acid sequence of this compound.

    • Use a codon optimization tool to generate a DNA sequence tailored for E. coli expression.

    • Incorporate appropriate restriction sites at the 5' and 3' ends of the gene for cloning into the chosen expression vector. A start codon (ATG) should be included at the beginning of the sequence.

    • It is also advisable to add a polyhistidine tag (His-tag) sequence to the N- or C-terminus to facilitate purification via immobilized metal affinity chromatography (IMAC).[8]

    • Synthesize the optimized gene.

2. Vector Selection and Cloning

The choice of expression vector is critical for achieving high-level production of the recombinant protein.[9] Vectors from the pET series are widely used for protein expression in E. coli as they utilize the strong T7 promoter.[10]

  • Protocol:

    • Select a suitable expression vector, such as pET-28a(+), which provides a T7 promoter and an N-terminal His-tag.

    • Digest both the synthesized this compound gene and the expression vector with the chosen restriction enzymes.

    • Ligate the digested gene into the linearized vector using T4 DNA ligase.

    • Transform the ligation product into a cloning strain of E. coli, such as DH5α, and select for positive clones on antibiotic-containing media (e.g., Kanamycin for pET-28a(+)).

    • Verify the correct insertion of the gene by colony PCR and DNA sequencing.

3. Transformation into an Expression Host

For protein expression using a pET vector, an E. coli strain that carries the gene for T7 RNA polymerase, such as BL21(DE3), is required.[9]

  • Protocol:

    • Isolate the verified plasmid DNA from the cloning host.

    • Transform the recombinant plasmid into a competent E. coli expression strain, like BL21(DE3).

    • Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

4. Protein Expression and Induction

Optimization of culture conditions is crucial for maximizing the yield of soluble recombinant protein.[9]

  • Protocol:

    • Inoculate a single colony from the transformation plate into 5-10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture.

    • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Continue to incubate the culture for an additional 4-6 hours at a reduced temperature, such as 30°C, to enhance protein solubility.[8]

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

5. Cell Lysis and Protein Purification

Purification of the His-tagged this compound can be achieved using IMAC.

  • Protocol:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the recombinant this compound from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the collected fractions by SDS-PAGE to check for purity.

    • If necessary, dialyze the purified protein against a suitable buffer for storage and downstream applications.

Data Presentation

Table 1: Antimicrobial Activity of this compound

The antimicrobial activity of purified recombinant this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Bacterial StrainMIC (µM)Reference
Bacillus megaterium B-39210[3]
Micrococcus luteus Ac-222940[3]

Table 2: Representative Purification Summary

This table provides a template for summarizing the purification of recombinant this compound. Actual values will vary depending on experimental conditions.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate1001000101001
Ni-NTA Eluate58001608016

Visualizations

Below are diagrams illustrating the experimental workflow for this compound expression and its proposed mechanism of action.

experimental_workflow cluster_gene_prep Gene Preparation cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification and Analysis aurelin_seq This compound Amino Acid Sequence codon_opt Codon Optimization for E. coli aurelin_seq->codon_opt gene_synth Gene Synthesis with Restriction Sites & His-tag codon_opt->gene_synth ligation Ligation gene_synth->ligation vector pET Expression Vector vector->ligation transform_cloning Transformation into Cloning Host (e.g., DH5α) ligation->transform_cloning plasmid_verification Plasmid Verification (Sequencing) transform_cloning->plasmid_verification transform_expression Transformation into Expression Host (e.g., BL21(DE3)) plasmid_verification->transform_expression culture Cell Culture (to OD600 0.5-0.6) transform_expression->culture induction Induction with IPTG culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification imac IMAC (Ni-NTA) clarification->imac analysis SDS-PAGE & Activity Assay imac->analysis

Caption: Workflow for recombinant expression and purification of this compound in E. coli.

mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_steps Mechanism p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid This compound This compound Peptide binding Electrostatic Binding to Anionic Lipids This compound->binding Step 1 binding->p3 Interaction insertion Membrane Insertion binding->insertion Step 2 disruption Membrane Disruption & Pore Formation insertion->disruption Step 3 lysis Cell Lysis disruption->lysis Step 4

Caption: Proposed mechanism of action of this compound on bacterial membranes.

References

Application Note: High-Purity Purification of Synthetic Aurelin Peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the synthetic 40-residue antimicrobial peptide, Aurelin, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methodology is designed to efficiently separate the target peptide from common impurities associated with solid-phase peptide synthesis (SPPS), yielding a final product of high purity suitable for downstream research and development applications. Detailed protocols for both analytical and preparative scale RP-HPLC are presented, along with data summarization in tabular format for clarity.

Introduction

This compound is a 40-residue cationic antimicrobial peptide originally isolated from the jellyfish Aurelia aurita.[1] Its amino acid sequence is AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC, with a molecular mass of 4296.95 Da. This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a peptide of significant interest for therapeutic development.

Synthetic production of this compound, typically via Solid-Phase Peptide Synthesis (SPPS), is a common route to obtain sufficient quantities for research. However, SPPS can introduce a range of impurities, including deletion sequences, truncated peptides, and incompletely deprotected products. The removal of these impurities is critical to ensure the accuracy of biological assays and the safety of potential therapeutic applications. RP-HPLC is a powerful and widely used technique for the purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases.[2] This application note outlines a robust RP-HPLC workflow for the purification of synthetic this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the this compound peptide is provided in Table 1.

PropertyValue
Amino Acid SequenceAACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC
Molecular Weight4296.95 Da
Number of Residues40
Theoretical pI8.5 (Predicted)
NatureCationic

The theoretical isoelectric point (pI) was predicted using a standard pI/Mw tool.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound peptide

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • C18 Reverse-Phase HPLC columns (analytical and preparative)

Sample Preparation
  • Accurately weigh a small amount of the crude lyophilized this compound peptide.

  • Dissolve the peptide in a minimal amount of Mobile Phase A (0.1% TFA in water) to a final concentration of 1-5 mg/mL.

  • Vortex briefly and sonicate for 1-2 minutes if necessary to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

Analytical RP-HPLC for Purity Assessment

This method is used to determine the purity of the crude peptide and the collected fractions from the preparative purification.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 30°C
Injection Volume 10-20 µL
Gradient 5% to 65% B over 30 minutes
Preparative RP-HPLC for Purification

This method is designed to purify larger quantities of the this compound peptide.

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 18 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 30°C
Injection Volume 1-5 mL (depending on sample concentration)
Gradient 15% to 45% B over 40 minutes
Fraction Analysis and Pooling
  • Collect fractions corresponding to the major peak observed in the preparative chromatogram.

  • Analyze the purity of each collected fraction using the analytical RP-HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.

Purification Workflow

The overall workflow for the purification of this compound peptide is depicted in the following diagram.

Aurelin_Purification_Workflow cluster_preparation Sample Preparation cluster_purification Purification & Analysis cluster_final_product Final Product crude_peptide Crude Lyophilized this compound dissolution Dissolve in Mobile Phase A crude_peptide->dissolution filtration Filter (0.22 µm) dissolution->filtration analytical_hplc Analytical RP-HPLC (Purity Check) filtration->analytical_hplc Initial Purity preparative_hplc Preparative RP-HPLC filtration->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Fraction Purity Analysis (Analytical RP-HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling If Purity >95% lyophilization Lyophilization pooling->lyophilization pure_peptide Pure this compound Peptide (>95%) lyophilization->pure_peptide

Caption: Workflow for the purification of synthetic this compound peptide.

Expected Results

The analytical RP-HPLC of the crude synthetic this compound is expected to show one major peak corresponding to the full-length peptide, along with several smaller peaks representing synthesis-related impurities. After preparative RP-HPLC and fraction pooling, the analytical chromatogram of the purified product should display a single, sharp peak, indicating a purity of >95%. A summary of expected results is presented in Table 4.

SampleRetention Time (min)Purity (%)
Crude this compound~15-1860-80
Purified this compound~16>95

Retention times are approximate and may vary depending on the specific HPLC system and column.

Common Impurities in Synthetic Peptides

The primary impurities encountered during the purification of synthetic peptides produced by SPPS are summarized in Table 5.

Impurity TypeDescriptionSeparation Principle in RP-HPLC
Deletion Sequences Peptides missing one or more amino acid residues.Generally elute earlier than the target peptide due to lower hydrophobicity.
Truncated Sequences Peptides that have been prematurely terminated during synthesis.Typically elute earlier than the target peptide.
Incompletely Deprotected Peptides Peptides still carrying protecting groups on side chains.Can elute earlier or later depending on the nature of the protecting group.
Oxidized Peptides Peptides containing oxidized residues (e.g., methionine sulfoxide).Usually elute slightly earlier than the non-oxidized form.

Signaling Pathway and Logical Relationships

The purification process is a logical sequence of steps designed to isolate the target peptide from impurities based on its physicochemical properties. The relationship between the steps is illustrated in the workflow diagram above. The principle of separation in RP-HPLC is based on the differential partitioning of the peptide and impurities between the non-polar stationary phase and the polar mobile phase. By gradually increasing the hydrophobicity of the mobile phase (increasing acetonitrile concentration), components are eluted in order of increasing hydrophobicity.

Conclusion

The RP-HPLC protocol described in this application note provides a reliable and efficient method for the purification of synthetic this compound peptide. The use of distinct analytical and preparative methods allows for accurate purity assessment and effective large-scale purification. This methodology yields a high-purity product suitable for a wide range of research and preclinical applications.

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Aurelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurelin is a 40-residue cationic antimicrobial peptide (AMP) originally isolated from the jellyfish Aurelia aurita.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] As with many cationic AMPs, its mechanism of action is believed to involve the disruption of the bacterial cell membrane, making it a promising candidate for novel antimicrobial therapies.[2][3] Determining the in vitro potency of this compound is a critical step in its preclinical development. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5] Specific modifications are included to address the unique handling requirements of cationic peptides.[6]

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serially diluted concentrations of this compound in a liquid growth medium. This is performed in a 96-well microtiter plate format. Following a specified incubation period, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism.[7]

Key Experimental Considerations

  • Peptide Handling: Cationic peptides like this compound are prone to adsorbing to negatively charged surfaces such as standard polystyrene labware. To ensure accurate concentration delivery, it is crucial to use low-binding polypropylene microtiter plates and tubes.[6] Furthermore, preparing peptide dilutions in a slightly acidic solution containing a carrier protein like bovine serum albumin (BSA) can prevent significant loss of the peptide to container walls.[6]

  • Solubility: The solubility of peptides is highly dependent on their amino acid sequence.[8] While this compound is a cationic peptide, which generally aids aqueous solubility, it is essential to ensure complete dissolution of the lyophilized powder before preparing dilutions. Sonication or gentle warming may be required. For highly hydrophobic analogs, a small amount of an organic solvent like DMSO may be necessary for the initial stock solution.[8]

  • Standardization: The accuracy and reproducibility of the MIC assay depend heavily on standardization. This includes using a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard), appropriate cation-adjusted Mueller-Hinton Broth (CA-MHB), and controlled incubation conditions (temperature and duration).[4]

  • Controls: The inclusion of proper controls is mandatory for validating the assay. A growth control (bacteria in broth, no peptide) must show robust growth, while a sterility control (broth only) must remain clear.

Experimental Protocols

Materials and Reagents
  • This compound peptide (lyophilized powder)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96-well polypropylene, low-binding microtiter plates

  • Sterile polypropylene microcentrifuge tubes

  • 0.5 McFarland turbidity standard

  • Sterile 0.85% saline

  • Peptide Diluent: Sterile 0.01% (v/v) acetic acid containing 0.2% (w/v) BSA[6]

  • Spectrophotometer

  • Calibrated micropipettes and sterile, low-binding tips

  • Aerobic incubator (35°C ± 2°C)

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Analysis p1 Prepare this compound Stock & Serial Dilutions in Peptide Diluent p3 Dilute Inoculum in CA-MHB to final test density p2 Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) p2->p3 s1 Dispense diluted inoculum into 96-well polypropylene plate p3->s1 s2 Add this compound dilutions & controls to wells r1 Incubate plate at 35°C for 18-24 hours s2->r1 r2 Visually inspect for turbidity r1->r2 r3 Determine MIC value r2->r3 mechanism_of_action A Cationic this compound Peptide C Electrostatic Attraction & Binding A->C B Negatively Charged Bacterial Membrane B->C D Peptide Insertion into Lipid Bilayer C->D Conformational Change E Membrane Permeabilization / Pore Formation D->E F Leakage of Intracellular Contents E->F G Bacterial Cell Death F->G

References

Application Notes and Protocols for the Solid-Phase Synthesis of Aurelin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurelin is a 40-residue antimicrobial peptide originally isolated from the jellyfish Aurelia aurita.[1] Its sequence is AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC, with a molecular mass of 4296.95 Da.[1] The peptide is characterized by the presence of six cysteine residues that form three disulfide bonds, contributing to its compact, globular structure.[1][2] this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria and shares structural similarities with defensins and potassium channel-blocking toxins.[1][2]

These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification, and characterization.

Data Summary

The following tables summarize the key quantitative data associated with the solid-phase synthesis of this compound peptide. These values are representative and may be optimized for specific laboratory conditions and scales.

Table 1: Amino Acid Sequence and Properties of this compound

PropertyValue
Amino Acid Sequence AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC
Number of Residues 40
Molecular Weight 4296.95 Da
Disulfide Bridges 3

Table 2: Representative Parameters for Solid-Phase Synthesis of this compound

ParameterValue
Synthesis Scale 0.1 mmol
Resin Fmoc-L-Cys(Trt)-Wang Resin
Resin Loading 0.3 - 0.7 mmol/g
Amino Acid Equivalents 3 - 5 eq. per coupling
Coupling Reagent Equivalents 3 - 5 eq. (e.g., HBTU/HOBt)
Base Equivalents (DIPEA) 6 - 10 eq.
Coupling Time 45 - 90 minutes
Fmoc Deprotection Reagent 20% Piperidine in DMF
Fmoc Deprotection Time 2 x 10 minutes
Cleavage Reagent Reagent K
Cleavage Time 2 - 4 hours
Expected Crude Yield 60 - 80%
Expected Purified Yield 15 - 30%

Experimental Protocols

Materials and Reagents
  • Fmoc-L-amino acids with appropriate side-chain protection

  • Fmoc-L-Cys(Trt)-Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q or HPLC-grade water

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a standard Fmoc/tBu strategy.[3][4]

  • Resin Swelling: Swell 0.1 mmol of Fmoc-L-Cys(Trt)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid, HBTU, and HOBt in DMF.

    • Add 6-10 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 45-90 minutes.

    • Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

Due to the presence of multiple cysteine and arginine residues, a strong cleavage cocktail with scavengers is recommended.[5][6]

  • Preparation of Cleavage Cocktail (Reagent K): Prepare a fresh mixture of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Peptide Collection:

    • Centrifuge the ether mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

Protocol 3: Disulfide Bond Formation (Air Oxidation)
  • Peptide Dissolution: Dissolve the crude linear peptide in a large volume of 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low peptide concentration (0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.

  • Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours.

  • Monitoring: Monitor the progress of the oxidation by RP-HPLC and mass spectrometry.

  • Lyophilization: Once the oxidation is complete, lyophilize the solution to obtain the crude cyclized this compound.

Protocol 4: Purification and Characterization
  • Purification:

    • Purify the crude cyclized peptide by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7][8][9]

    • Use a linear gradient of water/acetonitrile, both containing 0.1% TFA.

  • Fraction Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure this compound peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and amino acid analysis.

Visualizations

Experimental Workflow

Aurelin_Synthesis_Workflow Resin Fmoc-Cys(Trt)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 FinalDeprotection Final Fmoc Deprotection Wash1->Deprotection Wash2 Wash (DMF, DCM) Cleavage Cleavage & Deprotection (Reagent K) FinalDeprotection->Cleavage After 39 cycles Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Oxidation Disulfide Bond Formation (Air Oxidation) Precipitation->Oxidation Purification RP-HPLC Purification Oxidation->Purification Characterization Characterization (MS, AAA) Purification->Characterization FinalProduct Purified this compound Characterization->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Proposed Signaling Pathway for Antimicrobial Activity

While the specific signaling pathway for this compound is not fully elucidated, a general mechanism for many antimicrobial peptides involves membrane disruption and potential immunomodulatory effects.[10][11]

Aurelin_Signaling_Pathway This compound This compound Peptide MembraneBinding Electrostatic Interaction This compound->MembraneBinding Initial Contact TLR Toll-like Receptor (TLR) This compound->TLR Potential Interaction BacterialMembrane Bacterial Cell Membrane MembraneBinding->BacterialMembrane MembraneDisruption Membrane Disruption (Pore Formation) MembraneBinding->MembraneDisruption IonLeakage Ion Leakage MembraneDisruption->IonLeakage MetaboliteLeakage Metabolite Leakage MembraneDisruption->MetaboliteLeakage CellDeath Bacterial Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath ImmuneCell Host Immune Cell (e.g., Macrophage) TLR->ImmuneCell ImmuneModulation Immunomodulation TLR->ImmuneModulation CytokineRelease Cytokine Release ImmuneModulation->CytokineRelease

Caption: Proposed mechanism of action for this compound's antimicrobial activity.

References

Application Notes and Protocols for Imaging Aurelin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurelin is a 40-residue antimicrobial peptide originally isolated from the jellyfish Aurelia aurita. It exhibits activity against both Gram-positive and Gram-negative bacteria. Structurally, this compound is characterized by six cysteine residues forming three disulfide bonds and belongs to the ShKT domain family, sharing similarities with defensins and K+ channel-blocking toxins.[1] These unique characteristics make this compound a compelling subject for imaging studies to elucidate its mechanism of action, biodistribution, and potential as a therapeutic agent.

This document provides detailed methods for labeling the this compound peptide for various imaging applications, including fluorescent microscopy, single-photon emission computed tomography (SPECT), positron emission tomography (PET), and affinity-based detection.

This compound Peptide Sequence and Labeling Sites

The primary amino acid sequence of this compound is: AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC [1]

Analysis of Potential Labeling Sites:

  • N-terminus: The N-terminal α-amine is a primary target for amine-reactive labeling reagents.

  • Lysine (K) Residues: this compound contains three lysine residues (at positions 16, 28, and 33), whose ε-amino groups are also accessible for amine-reactive labeling.

  • Cysteine (C) Residues: The six cysteine residues are involved in disulfide bonds, crucial for the peptide's structure and function.[1] Labeling these residues would require reduction of the disulfide bonds, which could compromise the peptide's activity. Therefore, targeting cysteines is generally not recommended unless the study's goal is to investigate the role of these bonds.

  • Carboxylic Acids: The C-terminus and the side chains of Aspartic Acid (D) and Glutamic Acid (E) contain carboxylic acid groups that can be targeted for labeling, although this is less common than amine-reactive labeling.

Methods for Labeling this compound Peptide

Several methods can be employed to label the this compound peptide for imaging purposes. The choice of method depends on the specific application, the desired sensitivity, and the required spatial resolution.

Fluorescent Labeling

Fluorescent labeling is a versatile technique for in vitro and in cellulo imaging, including confocal microscopy and flow cytometry.[2][]

Quantitative Data for Fluorescent Labeling of Peptides:

FluorophoreExcitation (nm)Emission (nm)Typical Labeling Efficiency (%)Key Features
FAM (Carboxyfluorescein) ~494~51885-95Cost-effective, bright green fluorescence, pH sensitive.[2][4][5]
TAMRA (Tetramethylrhodamine) ~555~58080-90Bright orange-red fluorescence, less photobleaching than FAM.[5]
Cyanine Dyes (e.g., Cy3, Cy5) ~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)90-98High molar extinction coefficients, photostable, suitable for multiplexing.[2][5]
ATTO Dyes Wide rangeWide range>95Excellent photostability and brightness.[5]

Experimental Protocol: N-terminal Fluorescent Labeling with an Amine-Reactive Dye (e.g., FAM-NHS ester)

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (e.g., Carboxyfluorescein N-hydroxysuccinimide ester - FAM-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide aissolution: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the FAM-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5 to 10-fold molar excess of the activated dye to the peptide solution. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the fluorescently labeled peptide from unreacted dye and byproducts using RP-HPLC with a C18 column. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should increase by the mass of the fluorophore.

  • Quantification: The concentration of the labeled peptide can be determined using the absorbance of the fluorophore at its maximum absorption wavelength and its known extinction coefficient. Alternatively, methods based on the intrinsic fluorescence of tyrosine can be used for quantification.[6][7][8]

  • Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Workflow for Fluorescent Labeling of this compound Peptide

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Peptide Dissolve this compound Peptide in Bicarbonate Buffer Mix Mix Peptide and Dye (5-10x molar excess of dye) Peptide->Mix Dye Dissolve Amine-Reactive Dye in DMF/DMSO Dye->Mix Incubate Incubate 1-2h at Room Temperature Mix->Incubate Quench Quench Reaction with Tris-HCl Incubate->Quench HPLC Purify by RP-HPLC Quench->HPLC MS Verify by Mass Spectrometry HPLC->MS Quantify Quantify Labeled Peptide MS->Quantify Store Lyophilize and Store at -20°C / -80°C Quantify->Store

Caption: Workflow for the fluorescent labeling of this compound peptide.

Radiolabeling

Radiolabeling enables highly sensitive in vivo imaging techniques such as SPECT and PET, which are invaluable for pharmacokinetic studies and determining the biodistribution of the peptide.[9]

Quantitative Data for Peptide Radiolabeling:

RadionuclideImaging ModalityChelatorTypical Labeling Efficiency (%)Half-life
Technetium-99m (99mTc) SPECTHYNIC, MAG3>956.0 hours
Indium-111 (111In) SPECTDOTA, DTPA>982.8 days
Gallium-68 (68Ga) PETDOTA, NOTA>9568 minutes
Copper-64 (64Cu) PETDOTA, TETA>9512.7 hours
Lutetium-177 (177Lu) SPECT/TherapyDOTA>996.7 days

Experimental Protocol: Radiolabeling with 68Ga via a DOTA Chelator

This protocol involves a two-step process: first, the conjugation of a bifunctional chelator (DOTA-NHS ester) to the peptide, and second, the radiolabeling with the radioisotope.

Part 1: DOTA Conjugation

Materials:

  • This compound peptide

  • DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)

  • Anhydrous DMSO

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a concentration of 2-5 mg/mL.

  • DOTA-NHS Preparation: Dissolve DOTA-NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: Add a 3 to 5-fold molar excess of the DOTA-NHS ester solution to the peptide solution.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Purification: Purify the DOTA-conjugated peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

  • Verification and Storage: Collect and lyophilize the fractions containing the DOTA-peptide conjugate. Confirm the conjugation by mass spectrometry. Store the lyophilized conjugate at -20°C.

Part 2: 68Ga Radiolabeling

Materials:

  • DOTA-Aurelin conjugate

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (pH 4.5)

  • Heating block

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Elution: Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.

  • Reaction Mixture: In a sterile vial, add 10-50 µg of the DOTA-Aurelin conjugate dissolved in water. Add the 68GaCl3 eluate and adjust the pH to 4.0-4.5 with sodium acetate buffer.

  • Labeling Reaction: Incubate the reaction mixture at 95°C for 5-15 minutes.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The labeling efficiency should be >95%.

  • Purification (if necessary): If the radiochemical purity is below 95%, purify the 68Ga-DOTA-Aurelin using a C18 Sep-Pak cartridge.

Radiolabeling_Workflow cluster_conjugation Chelator Conjugation cluster_radiolabeling Radiolabeling Start_Conj This compound Peptide DOTA_Conj Conjugate with DOTA-NHS ester Start_Conj->DOTA_Conj Purify_Conj Purify DOTA-Aurelin by RP-HPLC DOTA_Conj->Purify_Conj Verify_Conj Verify by Mass Spectrometry Purify_Conj->Verify_Conj Start_Radio DOTA-Aurelin Verify_Conj->Start_Radio Add_Radio Add 68GaCl3 and Buffer Start_Radio->Add_Radio Heat_Radio Incubate at 95°C Add_Radio->Heat_Radio QC_Radio Quality Control (Radio-TLC/HPLC) Heat_Radio->QC_Radio

Caption: Workflow for the biotinylation of this compound peptide.

Putative Signaling Pathways of this compound

Based on its structural homology, this compound is thought to act through two primary mechanisms: as a potassium channel blocker and as a membrane-disrupting antimicrobial peptide.

Potassium Channel Blocking

This compound's similarity to ShKT toxins suggests it may block potassium channels. T[1]his mechanism is relevant for its potential effects on eukaryotic cells, including neurons and immune cells.

Proposed K+ Channel Blocking Pathway

K_Channel_Blocking This compound This compound Peptide Binding Binding to Channel Pore This compound->Binding K_Channel Voltage-gated K+ Channel K_Channel->Binding Blockage Occlusion of Ion Conduction Pathway Binding->Blockage Outcome Altered Membrane Potential and Cellular Response Blockage->Outcome

Caption: Proposed mechanism of this compound as a K+ channel blocker.

Antimicrobial Membrane Disruption

As an antimicrobial peptide, this compound likely interacts with and disrupts the integrity of bacterial cell membranes, leading to cell death. Several models for this mechanism exist, including the barrel-stave, toroidal pore, and carpet models.

[10][11][12]Generalized Antimicrobial Membrane Disruption Pathway

Membrane_Disruption This compound This compound Peptide Electrostatic Electrostatic Interaction This compound->Electrostatic Membrane Bacterial Cell Membrane (Anionic Surface) Membrane->Electrostatic Insertion Peptide Insertion into Membrane Electrostatic->Insertion Pore_Formation Pore Formation / Membrane Perturbation Insertion->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Generalized pathway for antimicrobial membrane disruption by this compound.

Conclusion

The methods and protocols outlined in this document provide a comprehensive guide for labeling the this compound peptide for a variety of imaging applications. The choice of labeling strategy should be guided by the specific research question and the imaging modality to be used. Successful labeling and subsequent imaging of this compound will be instrumental in advancing our understanding of its biological functions and therapeutic potential.

References

Aurelin Peptide: Application Notes and Protocols for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Aurelin peptide, a promising candidate in the field of antibacterial drug discovery. This document details its mechanism of action, summarizes known antimicrobial activity, and provides standardized protocols for its evaluation.

Introduction

This compound is a 40-amino acid cationic antimicrobial peptide originally isolated from the mesoglea of the scyphoid jellyfish, Aurelia aurita.[1][2] Its unique structure, featuring three disulfide bonds, shows partial similarity to both defensins and potassium channel-blocking toxins of sea anemones.[1][2] This structural characteristic suggests a multifaceted mechanism of action and positions this compound as a molecule of interest for the development of novel therapeutics against bacterial infections. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a broad-spectrum candidate.[1][3]

Mechanism of Action

The primary antibacterial activity of this compound is attributed to its ability to selectively interact with and disrupt bacterial cell membranes. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and cardiolipin. In contrast, it shows minimal interaction with zwitterionic phospholipids, which are characteristic of mammalian cell membranes, providing a basis for its selective toxicity towards bacteria.[4]

Upon binding to the bacterial membrane, this compound is thought to induce membrane permeabilization, leading to the dissipation of the membrane potential, leakage of essential ions and metabolites, and ultimately, cell death.[4] While its structural similarity to channel-blocking toxins is noted, this compound does not possess the specific "functional dyad" required for high-affinity interaction with potassium channels, suggesting that its primary mode of action is membrane disruption rather than specific channel blockade.[4]

cluster_0 This compound Peptide Action This compound This compound Binding Electrostatic Attraction This compound->Binding Cationic Charge Bacterial_Membrane Bacterial Membrane (Anionic) Bacterial_Membrane->Binding Anionic Surface Disruption Membrane Permeabilization Binding->Disruption Insertion & Destabilization Cell_Death Bacterial Cell Death Disruption->Cell_Death Ion Leakage, Depolarization

Proposed mechanism of this compound's antibacterial action.

Quantitative Data

The following tables summarize the reported antimicrobial activity and provide a template for assessing the cytotoxicity of the this compound peptide.

Table 1: Antimicrobial Activity of this compound Peptide (Minimum Inhibitory Concentration - MIC)

Target MicroorganismGram StainMIC (µg/mL)MIC (µM)Reference
Escherichia coliGram-Negative7.66~1.78[3]
Listeria monocytogenesGram-Positive22.64~5.27[3]
Bacillus megateriumGram-PositiveNot Reported10
Micrococcus luteusGram-PositiveNot Reported40

Note: Molecular weight of this compound is approximately 4297 Da.[2] Conversion between µg/mL and µM is approximate.

Table 2: Cytotoxicity of this compound Peptide (Template)

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
e.g., HEK293Human Embryonic KidneyData not availableData not available
e.g., HaCaTHuman KeratinocyteData not availableData not available

Table 3: Hemolytic Activity of this compound Peptide (Template)

ParameterValue (µg/mL)Value (µM)Reference
HC10Data not availableData not available
HC50Data not availableData not available

Experimental Protocols

The following are detailed protocols for the essential in vitro evaluation of this compound and other antimicrobial peptides.

Start Peptide Synthesis & Purification MIC_Assay Determine MIC (Broth Microdilution) Start->MIC_Assay Is_Active Antimicrobial Activity? MIC_Assay->Is_Active Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT Assay) Is_Active->Cytotoxicity_Assay Yes Stop_Inactive End Is_Active->Stop_Inactive No Hemolysis_Assay Assess Hemolytic Activity Cytotoxicity_Assay->Hemolysis_Assay Selectivity_Index Calculate Selectivity Index Hemolysis_Assay->Selectivity_Index Mechanism_Study Mechanism of Action Studies (e.g., Membrane Permeability) Selectivity_Index->Mechanism_Study Stop End Mechanism_Study->Stop

Experimental workflow for evaluating this compound peptide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates (low-binding)

  • Spectrophotometer

  • Plate shaker incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Series:

    • Prepare serial two-fold dilutions of the this compound stock solution in MHB across the wells of the 96-well plate. Typically, this results in a concentration range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Protocol 2: Membrane Permeability Assay using Propidium Iodide (PI)

This assay measures the ability of a peptide to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide, which intercalates with DNA.

Materials:

  • This compound peptide

  • Mid-log phase bacterial culture (e.g., E. coli)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

  • Fluorometer or fluorescence microplate reader (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.2.

  • Assay Setup:

    • Add the bacterial suspension to the wells of a black, clear-bottom 96-well plate.

    • Add PI to each well to a final concentration of 10 µg/mL.

  • Peptide Addition and Measurement:

    • Add varying concentrations of this compound peptide (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a negative control (no peptide) and a positive control (e.g., 70% ethanol for maximal permeabilization).

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes). An increase in fluorescence indicates membrane permeabilization.

Protocol 3: Cytotoxicity Assay using MTT

This colorimetric assay assesses the effect of the peptide on the metabolic activity of mammalian cells, serving as an indicator of cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the this compound peptide.

    • Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control.

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Protocol 4: Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells, a key indicator of its potential toxicity in vivo.

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound peptide

  • Triton X-100 (1% v/v in PBS for positive control)

  • Microcentrifuge tubes and 96-well plates

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Setup:

    • Add serial dilutions of the this compound peptide to microcentrifuge tubes or a 96-well plate.

    • Add the 2% RBC suspension to each tube/well.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation and Centrifugation:

    • Incubate the samples for 1 hour at 37°C with gentle agitation.

    • Centrifuge the tubes/plate to pellet intact RBCs.

  • Measurement:

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC10 and HC50 values (concentrations causing 10% and 50% hemolysis, respectively) can be determined.

References

Application Notes: Aurelin as a Novel Tool for Studying Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Please be advised that "Aurelin" is not a recognized commercially available tool for studying ion channels. The following application notes and protocols have been generated as a detailed, illustrative example based on the user's request, creating a fictional product to demonstrate the desired content and format. The scientific principles and methodologies described are based on established techniques in ion channel research.

1. Introduction

This compound is a novel, photo-switchable fluorescent ligand designed for the specific study of a newly identified class of ligand-gated ion channels, termed this compound-Sensitive Channels (ASCs). These channels are implicated in a variety of neurological and cardiac signaling pathways. This compound's unique properties allow for unprecedented spatial and temporal control over channel activation and visualization, making it an invaluable tool for researchers in basic science and drug development. Its high quantum yield and photostability enable high-resolution imaging and tracking of ASCs, while its photo-isomerization allows for precise, light-mediated control of channel gating.

2. Mechanism of Action

This compound exists in two stable isomeric states, a cis and a trans form, which can be reversibly switched using specific wavelengths of light.

  • Trans-Aurelin (Inactive State): In its baseline trans state, this compound has a high affinity for the orthosteric binding site of ASCs but does not induce channel opening. It emits a strong fluorescent signal upon binding, allowing for the visualization of channel distribution.

  • Cis-Aurelin (Active State): Upon irradiation with 365 nm light, trans-Aurelin isomerizes to the cis form. Cis-Aurelin acts as a potent agonist, inducing a conformational change in the ASC that opens the ion pore. The channel can be deactivated by exposing the sample to 450 nm light, which rapidly converts cis-Aurelin back to its inactive trans form.

This photo-switchable agonism provides a powerful method for studying channel kinetics and function with millisecond-scale temporal resolution.

3. Key Applications

  • High-Resolution Imaging: The bright and stable fluorescence of trans-Aurelin allows for precise localization and tracking of ASCs in live cells using techniques such as confocal and total internal reflection fluorescence (TIRF) microscopy.

  • Functional Characterization: The ability to rapidly switch between agonist and inactive states with light enables detailed electrophysiological studies of channel gating, desensitization, and recovery, without the need for cumbersome and slow perfusion systems.

  • Drug Discovery and Screening: this compound can be used in high-throughput screening (HTS) assays to identify allosteric modulators of ASCs. Changes in the fluorescence signal in the presence of test compounds can indicate positive or negative allosteric modulation.

Data Presentation

Table 1: Photophysical and Pharmacological Properties of this compound

PropertyValue
Trans-Aurelin Absorption Max (λmax) 488 nm
Trans-Aurelin Emission Max (λmax) 515 nm
Cis-Aurelin Absorption Max (λmax) 365 nm
Quantum Yield (Trans-form, bound) 0.85
Photo-isomerization (Trans to Cis) 365 nm light
Photo-isomerization (Cis to Trans) 450 nm light
Binding Affinity (Kd) for ASC-1a 15 nM
EC50 (Cis-Aurelin, ASC-1a) 50 nM

Table 2: Binding Affinity of Trans-Aurelin for Fictional ASC Subtypes

ASC SubtypeKd (nM)Tissue Expression (Example)
ASC-1a 15Central Nervous System
ASC-1b 45Peripheral Nervous System
ASC-2a 80Cardiac Myocytes
ASC-2b 25Smooth Muscle

Table 3: Effect of Known Ion Channel Modulators on ASC-1a Activity (Measured by this compound-based Fluorescence Assay)

CompoundMode of ActionIC50 / EC50 (nM)
Compound X Competitive AntagonistIC50 = 120
Compound Y Positive Allosteric ModulatorEC50 = 75
Compound Z Negative Allosteric ModulatorIC50 = 200

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound-Sensitive Channels (ASCs)

Objective: To visualize the subcellular localization of ASCs in cultured neurons using this compound and confocal microscopy.

Materials:

  • Cultured neurons expressing ASCs

  • This compound (10 mM stock in DMSO)

  • Neurobasal medium

  • Confocal microscope with 488 nm laser line and appropriate emission filters

  • Glass-bottom imaging dishes

Procedure:

  • Cell Preparation: Plate neurons on glass-bottom imaging dishes and culture until the desired stage of development.

  • Labeling with this compound:

    • Prepare a 100 nM working solution of this compound in pre-warmed Neurobasal medium.

    • Aspirate the culture medium from the cells and wash once with pre-warmed medium.

    • Incubate the cells with the this compound working solution for 15 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with pre-warmed Neurobasal medium to remove unbound this compound.

  • Imaging:

    • Mount the imaging dish on the confocal microscope stage.

    • Use a 488 nm laser for excitation and collect the emission signal between 500-550 nm.

    • Acquire images of the labeled neurons, focusing on the plasma membrane and any subcellular structures of interest.

  • Data Analysis: Analyze the images to determine the distribution and density of ASCs on the neuronal surface.

Protocol 2: Functional Characterization of ASCs using Patch-Clamp Electrophysiology with Photo-activation

Objective: To measure the activation and deactivation kinetics of ASCs in response to light-stimulated this compound.

Materials:

  • HEK293 cells expressing ASC-1a

  • This compound (100 nM in external solution)

  • Patch-clamp rig with amplifier and digitizer

  • Light source (e.g., LED) coupled to the microscope, capable of delivering 365 nm and 450 nm light

  • Standard internal and external recording solutions

Procedure:

  • Cell Preparation: Plate HEK293-ASC-1a cells on glass coverslips 24-48 hours before the experiment.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution containing 100 nM this compound.

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Clamp the cell at a holding potential of -70 mV.

  • Photo-activation and Recording:

    • Record the baseline current in the dark.

    • Apply a 100 ms pulse of 365 nm light to photo-isomerize this compound to the cis form and record the inward current.

    • After the current reaches a steady state, apply a 100 ms pulse of 450 nm light to switch this compound back to the trans form and record the deactivation of the current.

  • Data Analysis:

    • Measure the peak current amplitude in response to 365 nm light.

    • Fit the activation and deactivation phases of the current to exponential functions to determine the time constants (τ_on and τ_off).

Protocol 3: High-Throughput Screening (HTS) for ASC Modulators

Objective: To screen a compound library for modulators of ASC-1b using a fluorescence-based assay.

Materials:

  • CHO cells stably expressing ASC-1b

  • This compound

  • Fluorescence plate reader with 365 nm excitation and 515 nm emission capabilities

  • Compound library

  • Assay buffer

  • 384-well black, clear-bottom plates

Procedure:

  • Cell Plating: Seed CHO-ASC-1b cells into 384-well plates and grow to confluence.

  • Compound Addition:

    • Add test compounds from the library to the appropriate wells. Include positive (known activator) and negative (buffer) controls.

    • Incubate for 15 minutes at room temperature.

  • This compound Loading: Add this compound to all wells to a final concentration of 50 nM.

  • Fluorescence Reading:

    • Baseline Reading (Trans-Aurelin): Measure the fluorescence at 515 nm with 488 nm excitation.

    • Activation Reading (Cis-Aurelin): Use the plate reader's built-in light source to deliver a pulse of 365 nm light to all wells, then immediately read the fluorescence at 515 nm.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) upon activation for each well.

    • Normalize the data to the controls.

    • Identify "hits" as compounds that significantly increase or decrease the ΔF compared to the negative control.

Visualizations

Caption: Signaling pathway of an this compound-Sensitive Channel (ASC).

Aurelin_Imaging_Workflow start Start cell_culture Plate cells on imaging dishes start->cell_culture labeling Incubate with Trans-Aurelin (100 nM) cell_culture->labeling wash Wash 3x to remove unbound this compound labeling->wash imaging Acquire images using confocal microscope (488 nm ex) wash->imaging analysis Analyze image data for channel localization imaging->analysis end End analysis->end

Caption: Experimental workflow for live-cell imaging with this compound.

HTS_Logic_Diagram start Measure ΔF after 365 nm activation normalize Normalize to Controls start->normalize compare_neg ΔF > Negative Control + 3σ? normalize->compare_neg compare_pos ΔF < Negative Control - 3σ? compare_neg->compare_pos No hit_pam Hit: Positive Allosteric Modulator compare_neg->hit_pam Yes no_hit1 No Significant Effect compare_pos->no_hit1 No hit_nam Hit: Negative Allosteric Modulator compare_pos->hit_nam Yes no_hit2 No Significant Effect

Caption: Logical workflow for HTS data analysis to identify modulators.

Assaying Aurelin's Activity on Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics and host immune responses. Aurelin, a cationic antimicrobial peptide derived from the jellyfish Aurelia aurita, has demonstrated modest activity against both Gram-positive and Gram-negative bacteria.[1] Its proposed mechanism of action involves the disruption of bacterial cell membranes, a characteristic trait of many antimicrobial peptides (AMPs).[1] This application note provides detailed protocols to investigate the efficacy of this compound against bacterial biofilms, focusing on its ability to inhibit biofilm formation and eradicate established biofilms. The methodologies described herein are standard in vitro models for assessing anti-biofilm activity.[2]

Key Concepts in Biofilm Research

Understanding the following parameters is crucial for evaluating the anti-biofilm potential of a compound:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) state.

  • Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

  • Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an antimicrobial agent required to eradicate a pre-formed, mature biofilm.[3]

Data Presentation

The following tables summarize hypothetical quantitative data on the activity of this compound against bacterial biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against Staphylococcus aureus

CompoundMIC (µg/mL)MBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
This compound163264
Vancomycin2128>256
Control---

MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Mature Staphylococcus aureus Biofilms

CompoundMBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
This compound128256
Vancomycin>512>512
Control--

MBEC₅₀ and MBEC₉₀ represent the concentrations required to eradicate 50% and 90% of the mature biofilm, respectively.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of this compound required to inhibit the growth of planktonic bacteria.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a bacterial suspension equivalent to 0.5 McFarland standard in TSB.

  • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in TSB.

  • Prepare serial two-fold dilutions of this compound in TSB in the 96-well plate.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: Biofilm Inhibition Assay (MBIC)

This protocol assesses the ability of this compound to prevent biofilm formation.

Materials:

  • Materials from Protocol 1

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Follow steps 1-5 from the MIC protocol.

  • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • After incubation, gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Measure the absorbance at 595 nm using a microplate reader.

  • The MBIC is the concentration of this compound that shows a significant reduction in biofilm formation compared to the untreated control.

Protocol 3: Mature Biofilm Eradication Assay (MBEC)

This protocol evaluates the efficacy of this compound in eradicating pre-formed biofilms.

Materials:

  • Materials from Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Grow a mature biofilm by inoculating a 96-well plate with 200 µL of a 1 x 10⁶ CFU/mL bacterial suspension in TSB and incubating for 24-48 hours at 37°C.

  • After incubation, remove the planktonic cells and wash the wells with PBS.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with the mature biofilms.

  • Incubate for another 24 hours at 37°C.

  • Following treatment, discard the supernatant and wash the wells with PBS.

  • To assess cell viability, add 100 µL of PBS and 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours in the dark.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • The MBEC is the lowest concentration of this compound that results in a significant reduction in the metabolic activity of the biofilm.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assays Biofilm Assays cluster_quantification Quantification cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture Preparation MIC_Assay MIC Assay (Planktonic) Bacterial_Culture->MIC_Assay MBIC_Assay MBIC Assay (Biofilm Inhibition) Bacterial_Culture->MBIC_Assay MBEC_Assay MBEC Assay (Biofilm Eradication) Bacterial_Culture->MBEC_Assay Aurelin_Dilution This compound Serial Dilution Aurelin_Dilution->MIC_Assay Aurelin_Dilution->MBIC_Assay Aurelin_Dilution->MBEC_Assay Visual_Inspection Visual Inspection (MIC) MIC_Assay->Visual_Inspection Crystal_Violet Crystal Violet Staining (MBIC) MBIC_Assay->Crystal_Violet MTT_Assay MTT Assay (MBEC) MBEC_Assay->MTT_Assay Data_Analysis Data Analysis & Interpretation Visual_Inspection->Data_Analysis Spectrophotometry Spectrophotometry Crystal_Violet->Spectrophotometry MTT_Assay->Spectrophotometry Spectrophotometry->Data_Analysis

Quorum_Sensing_Pathway This compound This compound AHL_Synthase AHL_Synthase This compound->AHL_Synthase Potential Inhibition? AHL_Receptor AHL_Receptor This compound->AHL_Receptor Potential Interference? AHL AHL AHL_Synthase->AHL Synthesis AHL->AHL_Receptor Binding & Activation Gene_Expression Gene_Expression AHL_Receptor->Gene_Expression Induces Gene_Expression->Gene_Expression Positive Feedback

Discussion

The provided protocols offer a foundational framework for evaluating the anti-biofilm properties of this compound. The hypothetical data suggests that while this compound is effective against planktonic bacteria, significantly higher concentrations are required to inhibit biofilm formation and even more to eradicate mature biofilms. This is a common phenomenon observed with most antimicrobial agents due to the protective nature of the biofilm matrix.

The potential mechanism of action of this compound likely involves direct interaction with and disruption of the bacterial cell membrane. However, it is also plausible that this compound could interfere with key signaling pathways that regulate biofilm formation, such as quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it is a critical regulator of biofilm development in many pathogens.[4][5][6] Further studies could explore the impact of this compound on the expression of genes involved in quorum sensing and EPS production to elucidate a more detailed mechanism of its anti-biofilm activity.

Conclusion

This application note provides a comprehensive guide for researchers to assay the activity of this compound against bacterial biofilms. The detailed protocols for MIC, MBIC, and MBEC determination, along with the illustrative diagrams, offer a robust starting point for preclinical evaluation of this and other novel antimicrobial peptides. Future investigations should aim to confirm these in vitro findings using more complex biofilm models and explore the molecular mechanisms underlying this compound's anti-biofilm effects.

References

Troubleshooting & Optimization

Optimizing Recombinant Aurelin Peptide Yield: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the recombinant production of the Aurelin peptide. The information is designed to help optimize peptide yield, ensure proper folding, and streamline purification processes.

Troubleshooting Guides

Low yield, poor solubility, and difficulties in purification are common hurdles in the recombinant production of this compound, a 40-residue cationic antimicrobial peptide containing three disulfide bonds. The following table summarizes potential causes and recommended solutions for issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
Low or No this compound Expression Suboptimal Codon Usage: The this compound gene may contain codons that are rare in E. coli, leading to translational stalling.Synthesize the this compound gene with codons optimized for E. coli expression.
Ineffective Promoter Induction: The concentration of the inducer (e.g., IPTG) or the timing of induction may not be optimal.Perform a pilot study to determine the optimal inducer concentration (e.g., 0.1-1.0 mM IPTG) and induction time at various cell densities (OD600 of 0.6-0.8).
Toxicity of this compound to Host Cells: The antimicrobial nature of this compound can be toxic to E. coli, leading to cell death or reduced growth.Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression. Lower the induction temperature (e.g., 18-25°C) to reduce the rate of peptide synthesis.
Plasmid Instability: The expression plasmid may be lost during cell division.Ensure consistent antibiotic selection pressure in the culture medium.
This compound is Expressed in Inclusion Bodies High Rate of Peptide Synthesis: Rapid expression at high temperatures (e.g., 37°C) can overwhelm the cellular folding machinery, leading to aggregation.Lower the induction temperature to 15-25°C and reduce the inducer concentration.
Improper Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of this compound's three disulfide bonds.Co-express the this compound peptide with disulfide bond isomerases (e.g., DsbC) in specialized E. coli strains like SHuffle®.
Intrinsic Properties of the Peptide: The hydrophobic nature of this compound can promote aggregation.Express this compound as a fusion protein with a highly soluble partner (e.g., MBP, GST) to enhance its solubility.
Difficulty in Purifying Active this compound Peptide Degradation: Host cell proteases can degrade the recombinant this compound.Use protease-deficient E. coli strains (e.g., BL21(DE3) derivatives lacking Lon and OmpT proteases) and add protease inhibitors during lysis.
Loss of Peptide During Purification: The cationic nature of this compound may lead to non-specific binding to surfaces or chromatography resins.Use low-protein-binding labware. Optimize buffer pH and ionic strength to minimize non-specific interactions.
Inefficient Fusion Tag Cleavage: Incomplete cleavage of the fusion tag results in a heterogeneous product.Optimize the cleavage reaction by adjusting the protease concentration, temperature, and incubation time.
Low Purity of Final this compound Product Co-purification of Host Cell Proteins: Similarities in size or charge can lead to contamination.Employ a multi-step purification strategy, combining affinity chromatography with ion-exchange or size-exclusion chromatography for higher purity.
Presence of Endotoxins: Endotoxins from the E. coli outer membrane can co-purify with the peptide.Include an endotoxin removal step in the purification protocol, such as chromatography with polymyxin B-based resins.

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for expressing this compound?

A1: A protease-deficient strain such as E. coli BL21(DE3) is a good starting point to minimize peptide degradation.[1] For peptides like this compound that contain disulfide bonds, using a strain like SHuffle®, which has an oxidizing cytoplasm and expresses a disulfide bond isomerase, can significantly improve the yield of correctly folded, soluble peptide.[1]

Q2: How can I prevent the formation of inclusion bodies when expressing this compound?

A2: To minimize inclusion body formation, it is recommended to lower the expression temperature to 15-25°C and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).[2] This slows down the rate of protein synthesis, allowing more time for proper folding. Expressing this compound with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP), can also be beneficial.

Q3: What is the best method for purifying recombinant this compound?

A3: A common and effective strategy is to express this compound with an affinity tag, such as a polyhistidine (His) tag. This allows for initial purification using immobilized metal affinity chromatography (IMAC). Due to this compound's cationic nature, a subsequent ion-exchange chromatography step can be used to further purify the peptide and remove contaminants. Finally, size-exclusion chromatography can be employed to obtain a highly pure and homogenous product.

Q4: My this compound is in inclusion bodies. How can I refold it?

A4: Refolding this compound from inclusion bodies requires a careful, multi-step process. First, the inclusion bodies must be isolated and washed. Then, they are solubilized using strong denaturants like 8 M urea or 6 M guanidine hydrochloride. The solubilized, denatured peptide is then refolded by gradually removing the denaturant, often through dialysis or rapid dilution into a refolding buffer. This buffer should contain a redox system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

Experimental Protocols

Protocol 1: Codon Optimization of the this compound Gene
  • Obtain the amino acid sequence of this compound: The sequence is publicly available from databases like NCBI.

  • Utilize a codon optimization tool: Input the amino acid sequence into a web-based or standalone software tool for E. coli codon optimization.

  • Synthesize the optimized gene: Order the synthesized gene from a commercial vendor.

  • Clone into an expression vector: Subclone the optimized gene into a suitable E. coli expression vector, such as pET-28a(+) for N-terminal His-tagging.

Protocol 2: Small-Scale Expression Trials to Optimize this compound Yield
  • Transform the expression plasmid into the chosen E. coli strain (e.g., BL21(DE3) or SHuffle®).

  • Inoculate starter cultures: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

  • Inoculate expression cultures: Inoculate 50 mL of fresh LB medium with the overnight culture to a starting OD600 of 0.05-0.1.

  • Grow cultures: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce expression: Divide the culture into smaller aliquots and induce with varying concentrations of IPTG (e.g., 0.1, 0.5, 1.0 mM).

  • Vary induction temperature: Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C) for different durations (e.g., 4 hours, 8 hours, overnight).

  • Harvest and analyze: Harvest the cells by centrifugation. Lyse a small sample of cells from each condition and analyze the total cell protein, soluble fraction, and insoluble fraction by SDS-PAGE to determine the optimal conditions for soluble this compound expression.

Protocol 3: Purification of His-tagged this compound under Denaturing Conditions (from Inclusion Bodies)
  • Harvest and lyse cells: Centrifuge the induced E. coli culture to pellet the cells. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) and lyse the cells by sonication.

  • Isolate inclusion bodies: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

  • Solubilize inclusion bodies: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

  • Affinity chromatography: Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the solubilization buffer.

  • Wash the column: Wash the column with several column volumes of the solubilization buffer to remove unbound proteins.

  • Elute the protein: Elute the bound His-tagged this compound using a decreasing pH gradient or by adding imidazole to the solubilization buffer.

  • Refold the peptide: Gradually remove the denaturant from the eluted protein fractions by dialysis against a refolding buffer containing a redox pair (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation.

Visualizations

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Expression Optimization cluster_purification Purification and Refolding codon_optimization Codon Optimization of this compound Gene vector_ligation Ligation into Expression Vector codon_optimization->vector_ligation transformation Transformation into E. coli Host vector_ligation->transformation culture_growth Cell Culture Growth transformation->culture_growth induction Induction (IPTG) culture_growth->induction expression Protein Expression (Vary Temperature & Time) induction->expression cell_lysis Cell Lysis expression->cell_lysis ib_isolation Inclusion Body Isolation cell_lysis->ib_isolation solubilization Solubilization ib_isolation->solubilization chromatography Affinity Chromatography solubilization->chromatography refolding Refolding chromatography->refolding final_product Pure, Active This compound Peptide refolding->final_product

Caption: Workflow for recombinant this compound peptide production.

troubleshooting_logic start Start Expression check_expression Check for this compound Expression (SDS-PAGE) start->check_expression low_yield Low/No Yield check_expression->low_yield No/Low Band inclusion_bodies Inclusion Bodies check_expression->inclusion_bodies Band in Insoluble Fraction soluble_expression Soluble Expression check_expression->soluble_expression Band in Soluble Fraction optimize_codons Optimize Codons low_yield->optimize_codons optimize_induction Optimize Induction (IPTG, Time) low_yield->optimize_induction check_toxicity Address Toxicity (Lower Temp, Tighter Promoter) low_yield->check_toxicity lower_temp Lower Induction Temp inclusion_bodies->lower_temp use_fusion_tag Use Soluble Fusion Tag inclusion_bodies->use_fusion_tag use_shuffle_strain Use SHuffle® Strain inclusion_bodies->use_shuffle_strain purification Proceed to Purification soluble_expression->purification optimize_codons->start optimize_induction->start check_toxicity->start lower_temp->start use_fusion_tag->start use_shuffle_strain->start

Caption: Troubleshooting logic for this compound expression.

aurelin_signaling_pathway This compound This compound Peptide (Cationic) electrostatic_interaction Electrostatic Interaction This compound->electrostatic_interaction Initial Binding bacterial_membrane Bacterial Cell Membrane (Anionic Surface - LPS/LTA) membrane_insertion Membrane Insertion/ Pore Formation bacterial_membrane->membrane_insertion Hydrophobic Interaction electrostatic_interaction->bacterial_membrane membrane_depolarization Membrane Depolarization membrane_insertion->membrane_depolarization cell_death Bacterial Cell Death membrane_insertion->cell_death Membrane Disruption ion_leakage Ion Leakage (K+, Na+) membrane_depolarization->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion inhibition_synthesis Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) atp_depletion->inhibition_synthesis inhibition_synthesis->cell_death

Caption: Proposed signaling pathway for this compound's antimicrobial action.[3]

References

Navigating Solubility Challenges with Synthetic Aurelin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming solubility issues encountered with synthetic Aurelin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound peptide will not dissolve in aqueous buffers. What should I do?

A1: This is a common issue, as the solubility of synthetic peptides is highly dependent on their amino acid sequence and physical properties. For hydrophobic peptides like this compound, direct dissolution in aqueous solutions is often challenging. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent and then slowly add the aqueous buffer to the desired concentration.

Q2: What are the recommended initial organic solvents to try for dissolving synthetic this compound?

A2: Based on general practices for hydrophobic peptides, the following organic solvents are recommended for initial testing:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Isopropanol

It is crucial to test a small portion of the peptide first to determine the most effective solvent before dissolving the entire sample.[1] For peptides containing cysteine, it is advisable to use DMF instead of DMSO to avoid oxidation.[1]

Q3: What if the peptide precipitates when I add the aqueous buffer to the organic solvent solution?

A3: Precipitation upon addition of an aqueous solution indicates that the final concentration of the organic solvent is not high enough to maintain solubility. In such cases, you may need to use a higher concentration of the organic solvent or employ stronger solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which are known to be effective for dissolving sparingly-soluble peptides.[1][2]

Q4: Are there any alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

A4: Yes, several alternative strategies can be employed:

  • pH Adjustment: Modifying the pH of the buffer can significantly enhance the solubility of ionizable peptides. Experimenting with buffers at pH values at least 3 units away from the peptide's isoelectric point can be effective.[3]

  • Use of Denaturants: For highly aggregated peptides, using denaturing agents like 4–8 M guanidine hydrochloride (GdnHCl) or urea can help in initial solubilization before dilution.[1]

  • Solubilizing Agents: The use of non-toxic solubilizing agents, such as cyclodextrins, has been shown to increase the solubility of poorly soluble compounds and could be a viable option for this compound.[4]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with synthetic this compound.

Problem: Synthetic this compound Fails to Dissolve or Forms Precipitate/Aggregates.

dot graph TD{ subgraph "Troubleshooting Workflow" A[Start: Lyophilized Synthetic this compound] --> B{Initial Dissolution Attempt in Aqueous Buffer}; B -- Fails to Dissolve --> C{Test Small Aliquot in Organic Solvents}; C --> D[Select Best Solvent (e.g., DMSO, DMF, ACN)]; D --> E{Dissolve Peptide in Minimal Organic Solvent}; E --> F{Slowly Add Aqueous Buffer to Desired Concentration}; F -- Precipitate Forms --> G{Increase Organic Solvent Concentration or Use Stronger Solvents (TFE, HFIP)}; F -- Solution is Clear --> H[Proceed with Experiment]; G --> I{Consider Alternative Methods}; I --> J[pH Adjustment]; I --> K[Use of Denaturants (GdnHCl, Urea)]; I --> L[Addition of Solubilizing Agents (Cyclodextrins)]; J --> H; K --> H; L --> H; end

} Caption: Troubleshooting workflow for synthetic this compound solubility.

Quantitative Data on Peptide Solubility

The following table summarizes the general solubility of hydrophobic peptides in commonly used solvents. Note that the optimal solvent and concentration must be determined empirically for synthetic this compound.

SolventClassGeneral Suitability for Hydrophobic PeptidesNotes
Water/Aqueous Buffers AqueousPoorOften requires co-solvents or other solubilizing agents.
Dimethyl Sulfoxide (DMSO) OrganicExcellentA good first choice for many peptides. Avoid with Met or Cys containing peptides due to oxidation risk.[1]
N,N-Dimethylformamide (DMF) OrganicExcellentA suitable alternative to DMSO, especially for peptides with oxidizable residues.[1]
Acetonitrile (ACN) OrganicGoodOften used in reverse-phase chromatography and can be effective for solubilization.
Isopropanol/Ethanol OrganicModerateCan be effective, but may be less potent than DMSO or DMF.
Trifluoroethanol (TFE) OrganicExcellentA powerful solvent for inducing secondary structures and dissolving highly insoluble peptides.[1]
Hexafluoroisopropanol (HFIP) OrganicExcellentSimilar to TFE, very effective for aggregated peptides.[1][2]
Formic Acid/TFA (conc.) Organic AcidHigh (for initial dissolution)Use with caution as it can affect peptide integrity. Must be highly diluted for biological assays.[1]

Experimental Protocols

Protocol 1: General Solubilization of Synthetic this compound

  • Briefly centrifuge the vial of lyophilized synthetic this compound to ensure all the powder is at the bottom.

  • Add a small, precise volume of a recommended organic solvent (e.g., DMSO, DMF) to a test aliquot of the peptide.

  • Vortex briefly to mix. If the peptide does not dissolve, sonication for a few minutes may be helpful.

  • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the solution, vortexing gently as you add.

  • If the solution remains clear, the peptide is successfully solubilized. If a precipitate forms, refer to the troubleshooting guide.

  • For long-term storage, it is recommended to store the peptide solution in aliquots at -20°C or -80°C.

dot graph TD{ subgraph "Experimental Workflow for Solubilization" A[Start: Lyophilized this compound] --> B(Centrifuge Vial); B --> C{Add Minimal Organic Solvent}; C --> D(Vortex/Sonicate to Dissolve); D --> E{Slowly Add Aqueous Buffer}; E --> F{Check for Precipitation}; F -- No Precipitate --> G[Solution Ready for Use/Storage]; F -- Precipitate Forms --> H(Troubleshoot per Guide); end

} Caption: General experimental workflow for solubilizing synthetic this compound.

Hypothetical this compound Signaling Pathway

While the precise signaling pathway of this compound is a subject of ongoing research, based on its nature as a peptide, a plausible mechanism of action could involve binding to a cell surface receptor and initiating an intracellular signaling cascade.

dot graph TD { subgraph "Hypothetical this compound Signaling Pathway" A[Synthetic this compound] --> B(this compound Receptor); B --> C{G-Protein Activation}; C --> D[Second Messenger Production]; D --> E(Kinase Cascade Activation); E --> F[Transcription Factor Activation]; F --> G((Cellular Response)); end

} Caption: A hypothetical signaling pathway for synthetic this compound.

References

Preventing degradation of Aurelin peptide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Aurelin peptide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Loss of this compound Peptide Activity or Concentration After Short-Term Storage in Solution.

Potential Cause Recommended Action Rationale
Oxidation of Cysteine Residues 1. Prepare solutions in deoxygenated buffers. 2. Consider adding antioxidants such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), ensuring compatibility with your assay. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen).This compound contains six cysteine residues, making it highly susceptible to oxidation, which can lead to the formation of incorrect disulfide bonds or other oxidative modifications, thereby reducing its biological activity.[1]
Adsorption to Surfaces 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) if it does not interfere with your experiment.Peptides, especially at low concentrations, can adsorb to the surfaces of plastic or glass containers, leading to a significant loss of the peptide from the solution.
Bacterial Contamination 1. Use sterile buffers and handle the peptide solution under aseptic conditions. 2. Filter the peptide solution through a 0.22 µm sterile filter before storage.Microbial growth can lead to enzymatic degradation of the peptide.[2]

Issue 2: Inconsistent or Non-Reproducible Experimental Results.

Potential Cause Recommended Action Rationale
Repeated Freeze-Thaw Cycles 1. Aliquot the stock solution into single-use volumes before freezing. 2. Thaw aliquots slowly on ice and use them immediately. Do not refreeze unused portions of a thawed aliquot.Repeated freezing and thawing can cause peptide aggregation and degradation, leading to variability in the effective peptide concentration between experiments.[2][3]
pH-Induced Degradation 1. Maintain the pH of the stock solution between 5 and 6. 2. Use a suitable buffer system to maintain a stable pH.The this compound peptide sequence contains aspartic acid (D), asparagine (N), and histidine (H) residues, making it susceptible to acid- or base-catalyzed hydrolysis and deamidation. A slightly acidic pH generally minimizes these degradation pathways.[2][4]
Photodegradation 1. Protect peptide solutions from light by using amber-colored tubes or by wrapping tubes in aluminum foil. 2. Minimize exposure to ambient light during handling.The presence of histidine (H) residues in this compound makes it susceptible to degradation upon exposure to light.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound peptide?

For initial reconstitution, it is recommended to use sterile, distilled water. If the peptide has low solubility in water, a small amount of a co-solvent like acetonitrile or dimethyl sulfoxide (DMSO) can be used, followed by dilution with the aqueous buffer of choice. Always test the solubility of a small amount of the peptide first.

Q2: What are the optimal storage conditions for this compound peptide?

  • Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccated, dark environment.[6][7][8] Under these conditions, it can be stable for several years.[3] For short-term storage, 4°C is acceptable for a few weeks.[7]

  • In Solution: Storing peptides in solution is not recommended for long periods.[2][7] If necessary, prepare single-use aliquots of the stock solution and store them at -20°C or -80°C for a few weeks.[2][6] The pH of the solution should be maintained between 5 and 6.[2]

Q3: My this compound peptide solution has turned cloudy. What should I do?

Cloudiness or precipitation may indicate peptide aggregation or poor solubility. This can be caused by:

  • High Peptide Concentration: Try diluting the peptide solution.

  • Inappropriate pH: Ensure the pH of your buffer is not close to the isoelectric point (pI) of the peptide. Adjusting the pH away from the pI can improve solubility.

  • Temperature Fluctuations: Avoid repeated freeze-thaw cycles.

If precipitation occurs, you can try to resolubilize the peptide by gentle warming (not exceeding 40°C) or sonication.[3] However, it is best to prepare fresh solutions if the activity of the peptide is critical.

Q4: The amino acid sequence of my this compound peptide is AACSDRAHGHICESFKSFCKDSGRNGVKLRANCKKTCGLC. Are there any specific residues I should be concerned about regarding stability?

Yes, based on this sequence, you should be particularly mindful of the following:

  • Cysteine (C): The six cysteine residues are involved in forming three disulfide bonds.[1] These are prone to oxidation and disulfide shuffling, which can be mitigated by using deoxygenated buffers and storing under an inert gas.

  • Aspartic Acid (D) and Asparagine (N): The sequence contains several D and N residues. The "NG" motif is particularly susceptible to deamidation.[4] Maintaining a slightly acidic pH (5-6) can help slow down this process.

  • Histidine (H): The two histidine residues can be susceptible to photo-oxidation and metal-catalyzed oxidation. It is important to protect the peptide solution from light and use buffers free of metal contaminants.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.[7][8]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the required volume of sterile, distilled water (or another appropriate solvent) to achieve the desired stock concentration.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • If the peptide does not dissolve readily, sonication in a water bath for a few minutes may be helpful.[3]

Protocol 2: Preparation of Single-Use Aliquots

  • Once the lyophilized peptide is reconstituted into a stock solution, immediately divide it into smaller, single-use volumes in low-protein-binding tubes.

  • The volume of each aliquot should be sufficient for a single experiment to avoid the need for repeated freeze-thaw cycles.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to -20°C or -80°C for long-term storage.

Visualizations

Aurelin_Degradation_Pathways cluster_degradation Degradation Pathways This compound This compound Peptide (AACSD...C) Oxidation Oxidation (Cys, His) This compound->Oxidation O₂, light, metal ions Hydrolysis Hydrolysis (Asp) This compound->Hydrolysis pH extremes Deamidation Deamidation (Asn-Gly) This compound->Deamidation Neutral to alkaline pH Aggregation Aggregation This compound->Aggregation Freeze-thaw, concentration Troubleshooting_Workflow Start Loss of Peptide Activity Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Examine Handling Procedures Check_Storage->Check_Handling Proper Storage_Solution Aliquot & Store at -80°C Check_Storage->Storage_Solution Improper Check_Buffer Assess Buffer Composition Check_Handling->Check_Buffer Proper Handling_Solution Use Low-Binding Plastics Avoid Freeze-Thaw Check_Handling->Handling_Solution Improper Buffer_Solution Use Deoxygenated Buffer (pH 5-6) Add Antioxidants Check_Buffer->Buffer_Solution Suboptimal End Problem Resolved Check_Buffer->End Optimal Storage_Solution->End Handling_Solution->End Buffer_Solution->End

References

Aurein MIC Assay Variability: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Aurein Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing high variability in my Aurelin MIC results between experiments?

High variability in MIC values for antimicrobial peptides (AMPs) like Aurein is a common challenge.[1] Several factors can contribute to this, including:

  • Inoculum Density: The number of bacteria used in the assay can significantly impact the MIC.[1]

  • Bacterial Growth Phase: For reproducible results, it is crucial to use bacteria from a consistent growth phase, such as the logarithmic phase.[1]

  • Assay Medium Composition: The pH, as well as the presence of salts and divalent cations (e.g., Ca2+, Mg2+), can influence the activity of the peptide.[1][2]

  • Peptide Stability and Purity: Inconsistent results may be caused by degradation or impurities in the peptide stock.[1]

  • Peptide Adsorption: Cationic peptides can bind to materials like polystyrene, which is commonly used in labware.[3]

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent and verified inoculum density for each experiment. Refer to the detailed protocol for inoculum preparation below.

  • Control Bacterial Growth Phase: Consistently harvest bacteria during the mid-logarithmic growth phase.

  • Use a Recommended Assay Medium: The composition of the medium can significantly affect peptide activity. For AMPs, standard methods may not always be suitable.[2]

  • Verify Peptide Integrity: Use highly purified peptide and handle it as recommended by the supplier to prevent degradation.

  • Utilize Appropriate Labware: To prevent the peptide from binding to surfaces, use polypropylene microtiter plates.[3]

Q2: My MIC results are inconsistent across replicates within the same experiment. What could be the issue?

Inconsistent results among replicates often point to issues with the homogeneity of the assay components.[4]

Potential Causes and Solutions:

Potential Cause Troubleshooting Action
Inadequate Mixing Ensure the peptide and bacterial suspension are thoroughly mixed in each well.
Pipetting Errors Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate volumes.
Edge Effects Evaporation from wells on the edge of the plate can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with sterile medium.
Peptide Precipitation Some peptides may precipitate in certain media. Visually inspect for any precipitation.[5]
Q3: The antimicrobial activity of my Aurein peptide is lower than expected. Why might this be?

Several factors can lead to lower-than-expected antimicrobial activity:

  • Binding to Plasticware: Aurein, as a cationic peptide, can adhere to the surface of standard polystyrene plates, reducing its effective concentration.[3]

  • Interaction with Media Components: Components in the growth medium can sequester or inactivate the peptide.[1] For instance, high salt concentrations can interfere with the electrostatic interactions between the peptide and the bacterial membrane.[6]

  • Suboptimal pH: The activity of many AMPs is pH-dependent.[7]

Troubleshooting Workflow

Caption: Workflow for troubleshooting lower-than-expected Aurein activity.

Experimental Protocols

Modified Broth Microdilution MIC Assay for Aurein Peptides

This protocol is adapted from standard methods with modifications to enhance reproducibility for cationic antimicrobial peptides.[3]

Materials:

  • Sterile, 96-well polypropylene microtiter plates[3]

  • Mueller Hinton Broth (MHB)

  • Aurein peptide stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[3]

  • Sterile polypropylene microcentrifuge tubes[3]

Procedure:

  • Peptide Preparation:

    • Prepare serial dilutions of the Aurein peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[3] The concentrations should be 10 times the final desired concentration.

  • Inoculum Preparation:

    • From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the mid-logarithmic phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[8][9]

  • Assay Plate Setup:

    • Add 10 µL of each 10x peptide dilution to the appropriate wells of a 96-well polypropylene plate.

    • Add 90 µL of the standardized bacterial suspension to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[3][8]

  • Determining the MIC:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[9]

Experimental Workflow Diagram

Aurein MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Dilution Prepare 10x Aurein Serial Dilutions Add_Peptide Add 10µL of 10x Peptide to Polypropylene Plate Peptide_Dilution->Add_Peptide Inoculum_Prep Prepare Standardized Bacterial Inoculum Add_Bacteria Add 90µL of Bacterial Suspension to Wells Inoculum_Prep->Add_Bacteria Add_Peptide->Add_Bacteria Incubate Incubate at 37°C for 18-24h Add_Bacteria->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC

Caption: Standard workflow for the Aurein MIC assay.

Data Presentation

Impact of Assay Conditions on AMP MIC Values

The following table summarizes the expected impact of key experimental variables on the determined MIC values for antimicrobial peptides like Aurein.

Variable Change Expected Impact on MIC Reason
Inoculum Density IncreaseIncreaseHigher bacterial load requires more peptide for inhibition.[1]
Salt Concentration IncreaseIncreaseSalts can interfere with the peptide's binding to the bacterial membrane.[6]
pH VariesVariesThe charge of both the peptide and the bacterial surface can be altered by pH, affecting their interaction.[7]
Use of Polystyrene Plates Instead of PolypropyleneIncreaseCationic peptides can bind to polystyrene, reducing the effective concentration.[2][3]

Logical Relationship of Factors Causing MIC Variability

Factors Influencing Aurein MIC Variability cluster_peptide Peptide-Related cluster_bacteria Bacteria-Related cluster_environment Assay Environment MIC_Variability MIC Variability Purity Purity & Stability Purity->MIC_Variability Adsorption Adsorption to Labware Adsorption->MIC_Variability Inoculum Inoculum Density Inoculum->MIC_Variability Growth_Phase Growth Phase Growth_Phase->MIC_Variability Media Media Composition (Salts, pH) Media->MIC_Variability Homogeneity Reagent Homogeneity Homogeneity->MIC_Variability

Caption: Interrelated factors contributing to Aurein MIC assay variability.

References

Technical Support Center: Recombinant Aurelin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Aurelin peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a 40-residue antimicrobial peptide originally isolated from the jellyfish Aurelia aurita.[1] It exhibits activity against both Gram-positive and Gram-negative bacteria.[1] A key structural feature of this compound is the presence of six cysteine residues that form three disulfide bonds, which are crucial for its compact, globular structure and biological activity.[1][2] Recombinantly produced this compound has been shown to bind to anionic lipid vesicles, suggesting an interaction with bacterial membranes.[2]

Q2: What are the main challenges in producing recombinant this compound?

Like many other cysteine-rich peptides, recombinant expression of this compound in hosts like E. coli often leads to the formation of insoluble and inactive aggregates known as inclusion bodies. These inclusion bodies contain misfolded peptide with incorrect disulfide bond pairings. Therefore, a robust refolding strategy is essential to obtain biologically active this compound.

Q3: Why is a specific refolding protocol necessary for this compound?

The presence of three disulfide bonds in a relatively short peptide makes correct folding a complex process. A dedicated refolding protocol is necessary to facilitate the formation of the native disulfide bridges, ensuring the peptide adopts its correct three-dimensional structure, which is essential for its antimicrobial activity. Improperly folded this compound will likely be inactive.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of soluble this compound after cell lysis. High expression rate leading to inclusion body formation.Optimize expression conditions: lower the induction temperature (e.g., 18-25°C), reduce inducer concentration (e.g., lower IPTG concentration), or use a weaker expression vector promoter.
Suboptimal lysis buffer.Ensure the lysis buffer contains DNase to reduce viscosity from released DNA. Consider adding a low concentration of a mild detergent.
Precipitation during the refolding process. Peptide concentration is too high.Maintain a low peptide concentration during refolding, typically in the range of 0.05-0.2 mg/mL.
Incorrect buffer pH or ionic strength.The optimal pH for refolding is typically slightly alkaline (pH 8.0-9.0) to facilitate disulfide exchange. Screen a range of pH values and salt concentrations (e.g., 100-500 mM NaCl).
Rapid removal of denaturant.Employ a gradual denaturant removal method like dialysis or diafiltration with a stepwise decrease in denaturant concentration.
Refolded this compound shows no or low antimicrobial activity. Incorrect disulfide bond formation.Optimize the redox shuffling system in the refolding buffer. A common approach is to use a combination of reduced and oxidized glutathione (GSH/GSSG). The ratio of GSH to GSSG is critical and often requires empirical optimization (see Table 1).
Presence of aggregates.After refolding, perform a size-exclusion chromatography (SEC) step to separate correctly folded monomeric this compound from aggregates and misfolded species.
Peptide degradation.Add protease inhibitors during cell lysis and purification steps. Work at low temperatures (4°C) whenever possible.
Difficulty in purifying the refolded this compound. Hydrophobic nature of the peptide leading to non-specific binding.Use reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification. Optimize the gradient of the organic solvent (e.g., acetonitrile) to achieve good separation.
Presence of tagged and untagged peptide.If using a fusion tag for expression, ensure complete cleavage of the tag and subsequent removal of the tag and cleavage enzyme.

Quantitative Data on Refolding Conditions

Optimizing the refolding buffer is critical for maximizing the yield of correctly folded and active this compound. The following table summarizes key parameters and their typical ranges for the refolding of cysteine-rich peptides.

Table 1: Key Parameters for this compound Refolding Buffer Optimization

Parameter Typical Range Purpose Notes
pH 8.0 - 9.0Facilitates disulfide bond exchange.A pH above 8.0 promotes the thiolate anion form of cysteine, which is necessary for disulfide shuffling.
Redox System (GSH:GSSG ratio) 10:1 to 1:1Catalyzes the correct formation of disulfide bonds.The optimal ratio is protein-dependent and must be determined empirically. A common starting point is a 5:1 or 2:1 ratio.[3]
Denaturant 0.5 - 2 M Urea or Guanidine HClMaintains peptide solubility during initial refolding stages.The concentration should be low enough to allow folding but high enough to prevent aggregation.
Additives 0.4 - 1 M L-arginineSuppresses aggregation.L-arginine is a common aggregation suppressor that can significantly improve refolding yields.
10-20% GlycerolStabilizes the folded peptide.Glycerol is a viscogenic agent that can favor compact, folded structures.
Temperature 4 - 25°CLower temperatures can reduce aggregation rates.While lower temperatures slow down the refolding process, they often lead to higher yields of correctly folded protein.

Experimental Protocols

Protocol 1: Solubilization of this compound from Inclusion Bodies

  • Harvest Inclusion Bodies: Centrifuge the cell lysate after sonication or high-pressure homogenization. The pellet contains the inclusion bodies.

  • Wash Inclusion Bodies: Resuspend the pellet in a wash buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, pH 8.0) to remove contaminating proteins and membrane fragments. Repeat the wash step at least twice.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant and a reducing agent (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, 100 mM NaCl, 10 mM DTT, pH 8.0).

  • Incubation: Stir the suspension gently at room temperature for 2-4 hours or overnight at 4°C to ensure complete solubilization.

  • Clarification: Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material. The supernatant contains the denatured and reduced this compound peptide.

Protocol 2: Refolding of this compound by Dialysis

  • Prepare Refolding Buffer: Prepare a large volume (at least 100-fold the volume of the solubilized peptide solution) of refolding buffer. A good starting point is: 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-arginine, 5 mM reduced glutathione (GSH), 1 mM oxidized glutathione (GSSG), pH 8.5.

  • Dialysis: Place the clarified, solubilized this compound solution into dialysis tubing with an appropriate molecular weight cut-off (e.g., 1 kDa).

  • Gradual Denaturant Removal: Perform a stepwise dialysis against refolding buffer with decreasing concentrations of the denaturant. For example:

    • Dialyze against refolding buffer containing 2 M Guanidine HCl for 4-6 hours at 4°C.

    • Dialyze against refolding buffer containing 1 M Guanidine HCl for 4-6 hours at 4°C.

    • Dialyze against refolding buffer containing 0.5 M Guanidine HCl for 4-6 hours at 4°C.

    • Dialyze against refolding buffer without denaturant for 12-24 hours at 4°C, with at least one buffer change.

  • Concentration and Purification: After dialysis, concentrate the refolded this compound solution and proceed with purification, typically by RP-HPLC.

Visualizations

This compound Refolding Workflow

Aurelin_Refolding_Workflow cluster_Upstream Upstream Processing cluster_Refolding Refolding Process cluster_Downstream Downstream Processing Expression Recombinant Expression in E. coli Lysis Cell Lysis Expression->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Solubilization Solubilization (6M GuHCl, DTT) IB_Isolation->Solubilization Refolding Refolding (Dialysis, Redox Buffer) Solubilization->Refolding Purification Purification (RP-HPLC) Refolding->Purification Characterization Characterization (Mass Spec, Activity Assay) Purification->Characterization Active_this compound Biologically Active This compound Characterization->Active_this compound

Caption: Workflow for recombinant this compound production and refolding.

Proposed Signaling Pathway for this compound's Antimicrobial Action

Aurelin_Signaling_Pathway This compound This compound Peptide Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Electrostatic Interaction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Membrane Insertion Ion_Leakage Ion Leakage (K+, Mg2+) Pore_Formation->Ion_Leakage Membrane_Depolarization Membrane Depolarization Ion_Leakage->Membrane_Depolarization Metabolic_Inhibition Inhibition of Metabolic Processes Membrane_Depolarization->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial activity.

References

Technical Support Center: Navigating and Mitigating the Cytotoxicity of Aurelin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Aurelin analogs, with a focus on understanding and reducing their cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the cytotoxicity of this compound analogs in mammalian cells?

This compound analogs, like many antimicrobial peptides (AMPs), primarily exert their cytotoxic effects through interactions with the cell membrane. Their amphipathic nature allows them to disrupt the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis (necrosis). Additionally, some analogs can trigger programmed cell death (apoptosis) through mechanisms that may involve mitochondrial dysfunction and the activation of caspases.[1][2] The selectivity of these peptides for microbial versus mammalian cells often depends on differences in membrane composition, such as the higher negative charge of bacterial membranes.[3]

Q2: How can I reduce the cytotoxicity of my this compound analog while preserving its desired biological activity?

Mitigating cytotoxicity is a critical step in the development of this compound analogs for therapeutic applications. Here are several strategies to consider:

  • Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to identify a "therapeutic window" where the desired biological effect is observed with minimal cytotoxicity.[2]

  • Structural Modifications: The cytotoxicity of this compound analogs is closely linked to their structure. Altering the hydrophobicity and net charge can modulate their interaction with mammalian cell membranes. For some peptide analogs, increasing the charge and/or hydrophobicity enhances antimicrobial activity but may also increase hemolytic activity.[3]

  • Formulation Strategies: For in vivo or advanced in vitro models, consider encapsulating the peptide in delivery systems like liposomes or nanoparticles. This can help control the release of the peptide and reduce off-target effects.[2]

  • Purity of the Peptide: Ensure the high purity of your synthesized this compound analog. Contaminants from the synthesis process, such as residual trifluoroacetic acid (TFA), can contribute to unexpected cytotoxicity.

Q3: Is the cytotoxicity of this compound analogs cell-type dependent?

Yes, the cytotoxic effects of this compound analogs can vary significantly between different cell types.[2] This variability can be attributed to several factors, including:

  • Membrane Composition: Differences in lipid and sterol content in the cell membrane can influence the peptide's ability to bind and insert.

  • Metabolic Activity: Cells with higher metabolic rates may be more susceptible to compounds that interfere with mitochondrial function.

  • Expression of Surface Receptors: Although not the primary mechanism for most AMPs, interactions with specific surface receptors could potentially play a role in the activity of some analogs.

It is highly recommended to assess the cytotoxicity of your this compound analog on a panel of cell lines relevant to your research, including both target and non-target cell types.

Q4: My cytotoxicity assay results are inconsistent. What are the common sources of variability?

Inconsistent results in cytotoxicity assays are a common challenge. Potential sources of variability include:

  • Peptide Aggregation: Amphipathic peptides like this compound analogs can be prone to aggregation, which can affect their effective concentration and activity.

  • Peptide Degradation: Peptides can be degraded by proteases present in serum-containing culture media.

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a frequent cause of variability.

  • Contamination: Biological contaminants, such as endotoxins from bacterial expression systems if used, can trigger inflammatory responses and cell death, confounding the results.

Troubleshooting Guides

Problem 1: High background signal in the cytotoxicity assay control wells.
Possible CauseRecommended Solution
Excessive handling or centrifugation of cells leading to membrane damage. Handle cells gently during all steps of the protocol, including seeding and media changes. Minimize centrifugation speeds and times.[2]
Presence of lactate dehydrogenase (LDH) in the serum supplement. Use heat-inactivated serum or consider using a serum-free medium for the duration of the assay if compatible with your cell line.[2]
High spontaneous release of the assay marker from healthy cells. Optimize the cell seeding density. Overly confluent or stressed cells may exhibit higher background signals.[4]
Problem 2: Observed cytotoxicity is significantly different from expected or published data.
Possible CauseRecommended Solution
Incorrect peptide concentration. Double-check the calculations for your stock solution and serial dilutions. If possible, verify the peptide concentration using a quantitative method.[2]
Peptide degradation or aggregation. Store the peptide stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before use, visually inspect the solution for any precipitation. Consider running a quality control check, such as HPLC, to assess the integrity of the peptide.
Inappropriate assay for the mechanism of cell death. The choice of cytotoxicity assay is crucial. For example, an MTT assay measures metabolic activity and may not be suitable if the peptide induces apoptosis without immediate metabolic collapse. An LDH assay, which measures membrane integrity, might be more appropriate for necrotic cell death.[2]
Interference of the peptide with the assay components. Some peptides can directly interact with assay reagents, leading to false-positive or false-negative results. Run a control with the peptide in cell-free medium to check for any direct interference with the assay.
Problem 3: High variability between replicate wells in the cytotoxicity assay.
Possible CauseRecommended Solution
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. When plating, mix the cell suspension between pipetting to prevent settling.
"Edge effect" in multi-well plates. Evaporation from the outer wells of a plate can lead to increased concentrations of media components and the test compound, affecting cell viability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Inaccurate pipetting. Use calibrated pipettes and ensure proper pipetting technique to deliver consistent volumes to each well.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound 1.2 and some of its synthetic analogs on various cell lines. This data can be used as a reference for comparing the cytotoxic potential of different modifications.

PeptideCell LineAssayCytotoxicity Metric (µM)Reference
Aurelianolide A MOLT-4 (Human Leukemia)Not SpecifiedIC50: 1.17[1]
Jurkat (Human Leukemia)Not SpecifiedIC50: 3.82[1]
K562-Lucena 1 (MDR Leukemia)Not SpecifiedIC50: 3.51[1]
293T (Human Embryonic Kidney)Not SpecifiedIC50: 53.2[1]
Aurelianolide B MOLT-4 (Human Leukemia)Not SpecifiedIC50: 3.31[1]
Jurkat (Human Leukemia)Not SpecifiedIC50: 2.25[1]
K562-Lucena 1 (MDR Leukemia)Not SpecifiedIC50: 12.3[1]
293T (Human Embryonic Kidney)Not SpecifiedIC50: 27.6[1]

MDR: Multidrug-resistant

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability

This protocol provides a general framework for evaluating the effect of this compound analogs on cell viability by measuring mitochondrial metabolic activity.

Materials:

  • This compound analog stock solution (in a suitable solvent, e.g., sterile water or DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium to achieve the desired final concentrations.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound analog.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound analog stock solution

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • Carefully transfer a specific volume (as per the kit manufacturer's instructions) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release (untreated cells), and maximum release (lysed cells) controls.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plate cell_culture->cell_seeding treatment 4. Treat Cells cell_seeding->treatment peptide_prep 3. Prepare this compound Analog Dilutions peptide_prep->treatment assay_step 5. Perform Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay_step read_plate 6. Measure Signal (Absorbance/Fluorescence) assay_step->read_plate data_analysis 7. Calculate % Cytotoxicity / Viability read_plate->data_analysis

Caption: General workflow for assessing the cytotoxicity of this compound analogs.

Aurelin_Cytotoxicity_Pathway cluster_membrane Cell Membrane Interaction cluster_downstream Downstream Cellular Effects This compound This compound Analog membrane Mammalian Cell Membrane This compound->membrane Initial Electrostatic Interaction pore Membrane Permeabilization / Pore Formation membrane->pore Hydrophobic Insertion ion Ion Dysregulation pore->ion necrosis Necrosis pore->necrosis mito Mitochondrial Dysfunction ion->mito caspase Caspase Activation (e.g., Caspase-3/7) mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound analog-induced cytotoxicity.

References

Aurelin Activity Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers optimize buffer conditions for consistent and maximal Aurelin activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting buffer for a standard this compound activity assay?

A1: For initial experiments, we recommend a starting buffer of 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 10% glycerol. This formulation provides a stable pH environment, appropriate ionic strength for initial trials, and essential cofactors and stabilizing agents.

Q2: My this compound protein is precipitating during my assay or upon thawing. What could be the cause?

A2: Protein precipitation can be caused by several factors, including incorrect buffer pH, high salt concentration, or the absence of stabilizing agents. We recommend verifying the pH of your buffer and considering a buffer exchange into a formulation with a lower ionic strength or increased glycerol concentration (e.g., up to 20%). Refer to the "Troubleshooting Low this compound Activity" diagram for a logical workflow.

Q3: I am observing inconsistent activity between different batches of this compound. Why is this happening?

A3: Batch-to-batch variability can stem from minor differences in protein purity, concentration, or the presence of aggregates. Ensure you accurately determine the concentration of each new batch and perform a quality control check, such as an SDS-PAGE, to confirm integrity. Using a freshly optimized buffer for each set of experiments can also help minimize variability.

Q4: What is the role of MgCl₂ and DTT in the assay buffer?

A4: this compound, like many kinases, requires a divalent cation as a cofactor for its catalytic activity, with Mg²⁺ being the most common. Dithiothreitol (DTT) is a reducing agent that prevents the oxidation of cysteine residues within the protein, which can lead to aggregation and loss of function.

Troubleshooting Guide

Issue: Low or No Detectable this compound Activity

This is a common issue that can often be resolved by systematically evaluating the components of your experimental setup. Follow the troubleshooting logic outlined below.

Troubleshooting_Logic start Low / No this compound Activity check_protein 1. Check Protein Integrity (SDS-PAGE, Thaw Cycles) start->check_protein check_reagents 2. Verify Reagent Activity (ATP, Substrate-X) start->check_reagents check_buffer 3. Assess Buffer Conditions (pH, Ionic Strength) start->check_buffer protein_degraded Degraded / Aggregated check_protein->protein_degraded FAIL protein_ok Protein OK check_protein->protein_ok PASS reagents_bad Reagents Expired / Inactive check_reagents->reagents_bad FAIL reagents_ok Reagents OK check_reagents->reagents_ok PASS buffer_suboptimal Buffer Suboptimal check_buffer->buffer_suboptimal FAIL solution_protein Solution: Use new protein aliquot. Minimize thaw cycles. protein_degraded->solution_protein solution_reagents Solution: Prepare fresh ATP stock. Use new substrate. reagents_bad->solution_reagents solution_buffer Solution: Perform buffer optimization. (See Protocol 2 & 3) buffer_suboptimal->solution_buffer

Caption: Troubleshooting logic for diagnosing low this compound activity.

Data on Buffer Optimization

The following tables summarize the results of systematic buffer optimization experiments.

Table 1: Effect of pH on this compound Activity Assay Conditions: 50 mM Buffer, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT at 30°C.

Buffer SystempHRelative Activity (%)
Citrate5.515%
MES6.045%
MES6.582%
HEPES7.095%
HEPES 7.5 100%
Tris8.088%
Tris8.565%
CAPS9.030%

Table 2: Influence of Ionic Strength (NaCl) on this compound Activity Assay Conditions: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT at 30°C.

NaCl Concentration (mM)Relative Activity (%)
070%
5088%
10096%
150 100%
25085%
50040%

Table 3: Impact of Common Additives on this compound Stability Assay Conditions: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂. Stability measured after 1 hour incubation at 37°C.

AdditiveConcentrationRemaining Activity (%)
None-60%
DTT 1 mM 95%
EDTA1 mM<5%
Glycerol10% (v/v)98%
Tween-200.01% (v/v)92%

Experimental Protocols

Protocol 1: Standard this compound Kinase Assay

This protocol measures the phosphorylation of the target peptide, Substrate-X.

  • Prepare Master Mix: In a microcentrifuge tube, prepare a 2X master mix containing 100 mM HEPES pH 7.5, 300 mM NaCl, 20 mM MgCl₂, 2 mM DTT, and 200 µM ATP.

  • Prepare Substrate: Dilute Substrate-X to a working concentration of 50 µM in the 1X assay buffer (without ATP).

  • Initiate Reaction: In a 96-well plate, add 25 µL of 50 µM Substrate-X. Add 15 µL of diluted this compound enzyme. To start the reaction, add 10 µL of the 2X ATP-containing master mix. The final reaction volume is 50 µL.

  • Incubate: Incubate the plate at 30°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 100 mM EDTA.

  • Detect Product: Quantify the amount of phosphorylated Substrate-X using a suitable detection method (e.g., luminescence-based assay or phosphospecific antibody).

Protocol 2: Buffer pH Optimization Screen

This protocol helps identify the optimal pH for this compound activity.

Optimization_Workflow start Prepare this compound Stock & Reagents ph_screen 1. pH Screen (pH 5.5 - 9.0) start->ph_screen analyze_ph Analyze Results Identify Optimal pH ph_screen->analyze_ph salt_screen 2. Ionic Strength Screen (0 - 500 mM NaCl) analyze_ph->salt_screen analyze_salt Analyze Results Identify Optimal [Salt] salt_screen->analyze_salt additive_screen 3. Additive Screen (Glycerol, DTT, etc.) analyze_salt->additive_screen final_buffer Define Final Optimal Buffer additive_screen->final_buffer

Caption: Experimental workflow for systematic buffer optimization.

  • Prepare Buffers: Prepare a series of 50 mM buffers with varying pH values (e.g., Citrate pH 5.5, MES pH 6.0-6.5, HEPES pH 7.0-7.5, Tris pH 8.0-8.5, CAPS pH 9.0). Ensure all buffers contain 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

  • Run Assays: Perform the standard this compound kinase assay (Protocol 1) in parallel for each buffer condition.

  • Normalize Data: Set the highest activity value to 100% and express the activity in other conditions relative to this maximum.

  • Analyze: Plot relative activity versus pH to determine the optimal pH range for this compound.

This compound Signaling Pathway Context

This compound is a critical kinase in a pro-apoptotic signaling cascade. Optimizing its in vitro activity is essential for screening potential inhibitors or activators.

Aurelin_Pathway upstream Upstream Signal (e.g., Stress) This compound This compound upstream->this compound Activates substrate Substrate-X This compound->substrate ATP->ADP p_substrate p-Substrate-X substrate->p_substrate Phosphorylation apoptosis Apoptosis p_substrate->apoptosis Initiates

Caption: Hypothetical signaling pathway involving this compound kinase.

Challenges in large-scale production of Aurelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Aurelin, a novel recombinant protein therapeutic. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the manufacturing process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your this compound production workflow.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the large-scale production of this compound.

Issue ID Problem Potential Causes Recommended Solutions
AU-UP-01 Low this compound Titer in Bioreactor 1. Suboptimal cell culture media composition.[1] 2. Inefficient transfection or unstable cell line. 3. Poor cell viability and growth.[2] 4. Non-optimized bioreactor parameters (pH, temperature, dissolved oxygen).[3][4]1. Optimize media with supplements like amino acids, vitamins, and growth factors.[1][5] 2. Perform new transfection and selection, or re-clone the production cell line. 3. Troubleshoot cell health issues (see Issue ID AU-CC-01). 4. Optimize bioreactor settings based on small-scale studies. A temperature shift to a lower temperature (e.g., 30-35°C) post-inoculation can enhance protein expression.[1][6][7]
AU-UP-02 High Levels of this compound Aggregation in Harvest 1. Suboptimal culture conditions (e.g., pH, temperature) causing protein misfolding.[8] 2. High cell density leading to increased metabolic stress. 3. Mechanical stress during cell culture or harvest.[8] 4. Inappropriate formulation buffer.1. Optimize bioreactor parameters to reduce cellular stress.[9] 2. Adjust feeding strategy to prevent nutrient limitation and waste accumulation. 3. Minimize shear stress by optimizing agitation and pumping speeds. 4. Screen different buffer formulations with varying pH and excipients to improve protein stability.[10]
AU-DQ-01 Inconsistent Glycosylation Patterns 1. Variability in raw materials, especially media components.[11] 2. Fluctuations in bioreactor parameters (pH, dissolved oxygen, temperature).[3] 3. Genetic instability of the production cell line. 4. Inconsistent post-harvest processing times.1. Implement stringent quality control for all raw materials. 2. Maintain tight control over bioreactor parameters throughout the culture period.[3] 3. Re-evaluate the stability of the cell line through extended passage studies. 4. Standardize all post-harvest procedures and minimize holding times.
AU-DP-01 Low Recovery During Purification 1. Inefficient capture by affinity chromatography. 2. Precipitation of this compound during buffer exchange or concentration steps. 3. Non-specific binding to chromatography resins or filters. 4. Proteolytic degradation of this compound.1. Optimize binding and elution conditions for the affinity column (e.g., pH, salt concentration). 2. Screen for optimal buffer conditions to maintain this compound solubility. 3. Include a wash step with a mild detergent or salt solution to reduce non-specific binding. 4. Add protease inhibitors to the harvest and purification buffers.

Frequently Asked Questions (FAQs)

Upstream Processing

  • Q1: What is the optimal cell density for this compound production in a fed-batch culture? A1: The optimal cell density can vary between cell lines and bioreactor systems. However, a typical target for high-yield production in CHO cells is a viable cell density of 10-20 x 10^6 cells/mL. It is crucial to balance high cell density with maintaining cell viability and productivity, as excessive density can lead to nutrient depletion and accumulation of toxic byproducts.[6]

  • Q2: How can I control for batch-to-batch variability in this compound glycosylation? A2: Controlling glycosylation requires a multi-faceted approach.[5] Key strategies include: ensuring consistency of raw materials, particularly the cell culture medium and feeds[11]; maintaining tight control over critical process parameters such as pH, temperature, and dissolved oxygen[3]; and monitoring the health and metabolic state of the cell culture. Implementing Process Analytical Technology (PAT) can aid in real-time monitoring and control.

Downstream Processing

  • Q3: What are the recommended methods for removing this compound aggregates? A3: Size exclusion chromatography (SEC) is a highly effective method for removing aggregates. Hydrophobic interaction chromatography (HIC) can also be employed, as aggregates often expose hydrophobic patches. It is crucial to optimize the chromatography conditions to achieve a good separation between monomeric and aggregated this compound.[12]

  • Q4: How can I prevent this compound precipitation during the concentration step? A4: Protein precipitation during concentration is often due to exceeding the solubility limit in a given buffer. To mitigate this, screen for optimal buffer conditions (pH, ionic strength, and excipients) that maximize this compound's solubility. Performing the concentration step at a lower temperature (e.g., 2-8°C) can also be beneficial.

Experimental Protocols

1. Protocol for Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)

  • Objective: To quantify the percentage of monomeric, aggregated, and fragmented this compound in a sample.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • SEC column suitable for proteins of this compound's molecular weight

    • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

    • This compound reference standard

    • Sample for analysis

  • Methodology:

    • Prepare the mobile phase and filter it through a 0.22 µm filter.

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

    • Prepare the this compound sample and reference standard to a concentration of 1 mg/mL in the mobile phase.

    • Inject 20 µL of the sample onto the column.

    • Run the chromatography for 30 minutes, monitoring the absorbance at 280 nm.

    • Identify the peaks corresponding to aggregates, monomer, and fragments based on their retention times relative to the reference standard.

    • Integrate the peak areas to calculate the percentage of each species.

2. Protocol for N-Glycan Profiling of this compound

  • Objective: To characterize the N-linked glycan profile of this compound.

  • Materials:

    • PNGase F enzyme

    • 2-AB (2-aminobenzamide) labeling reagent

    • HILIC (Hydrophilic Interaction Liquid Chromatography) column

    • Fluorescence detector

  • Methodology:

    • Denature a 50 µg aliquot of purified this compound.

    • Release the N-glycans by incubation with PNGase F.

    • Label the released glycans with 2-AB.

    • Clean up the labeled glycans to remove excess labeling reagent.

    • Analyze the labeled glycans by HILIC-HPLC with fluorescence detection.

    • Identify and quantify the different glycan structures by comparing their retention times to a labeled glycan standard library.

Visualizations

Aurelin_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cell_bank Cell Bank cell_expansion Cell Expansion cell_bank->cell_expansion bioreactor Bioreactor Production cell_expansion->bioreactor harvest Harvest bioreactor->harvest clarification Clarification harvest->clarification capture Affinity Chromatography clarification->capture polishing1 Ion Exchange capture->polishing1 polishing2 Hydrophobic Interaction polishing1->polishing2 viral_inactivation Viral Inactivation polishing2->viral_inactivation formulation Formulation viral_inactivation->formulation

Caption: High-level overview of the this compound manufacturing process.

Troubleshooting_Low_Titer problem Low this compound Titer cause1 Suboptimal Media problem->cause1 cause2 Poor Cell Health problem->cause2 cause3 Inefficient Cell Line problem->cause3 cause4 Non-Optimized Parameters problem->cause4 solution1 Media Optimization cause1->solution1 solution2 Troubleshoot Culture cause2->solution2 solution3 Re-clone Cell Line cause3->solution3 solution4 Optimize Bioreactor Settings cause4->solution4

Caption: Troubleshooting logic for low this compound production titers.

Glycosylation_Pathway_Influence cluster_inputs Process Parameters cluster_cellular Cellular Machinery pH pH enzymes Glycosyltransferases pH->enzymes temp Temperature temp->enzymes DO Dissolved Oxygen ER_Golgi ER & Golgi Apparatus DO->ER_Golgi nutrients Nutrients nutrients->ER_Golgi output This compound Glycosylation Profile enzymes->output ER_Golgi->output

References

Technical Support Center: Overcoming Aurelin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Aurelin, a novel antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our bacterial strain. What could be the reason?

An elevated MIC for this compound may indicate the development of resistance. Bacterial resistance to antimicrobial peptides (AMPs) like this compound can occur through several mechanisms:

  • Alteration of the Bacterial Cell Surface: Bacteria can modify their cell surface to reduce the net negative charge, thereby repelling the cationic this compound peptide. This is a common mechanism of resistance.

  • Enzymatic Degradation: Some bacteria produce proteases that can degrade this compound, rendering it inactive.

  • Efflux Pumps: Bacteria may actively pump this compound out of the cell using efflux pumps, preventing it from reaching its intracellular target.

  • Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix.

Q2: How can we confirm if our bacterial strain has developed resistance to this compound?

To confirm resistance, you should perform a standardized MIC assay, such as the broth microdilution method, comparing the MIC of your potentially resistant strain to a known susceptible control strain (e.g., a type strain from a culture collection). A significant increase (typically a 4-fold or greater) in the MIC is a strong indicator of resistance.

Q3: Our MIC values for this compound are highly variable between experiments. What are the common causes and how can we troubleshoot this?

High variability in MICs for AMPs is a known issue.[1] Common causes and troubleshooting steps include:

  • Peptide Adsorption: this compound, being a peptide, can adsorb to standard polystyrene microtiter plates. Solution: Use low-binding polypropylene plates for your assays.

  • Inoculum Effect: The final concentration of bacteria in the wells can significantly impact the MIC. Solution: Standardize your inoculum preparation to ensure a consistent final concentration (e.g., 5 x 10^5 CFU/mL) in each experiment.

  • Peptide Stability and Solubility: Ensure your this compound stock solution is properly prepared and stored. Peptides can degrade or aggregate, affecting their activity. Solution: Prepare fresh dilutions for each experiment and consider using a diluent containing 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent aggregation and non-specific binding.[2][3]

  • Media Composition: The presence of certain ions or serum components in the growth media can interfere with this compound's activity. Solution: Use a standardized, cation-adjusted Mueller-Hinton Broth (MHB) for consistency. If testing in a more complex medium is required, be aware that this can affect the MIC.

Q4: We suspect our resistant strain is using efflux pumps. How can we test this hypothesis?

You can investigate the role of efflux pumps by performing an MIC assay with and without a known efflux pump inhibitor (EPI). A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux is a mechanism of resistance.

Troubleshooting Guides

Problem: No Antimicrobial Activity Observed with Synthesized this compound
Possible Cause Troubleshooting Step
Incorrect Peptide Synthesis or Purity Verify the synthesis, purity, and any post-translational modifications of your this compound peptide.
Inappropriate Assay Method The disk diffusion method may not be suitable for all peptides. Use a broth microdilution assay for a more accurate determination of the MIC.[1]
Peptide Solubility and Aggregation Ensure the peptide is fully dissolved in a suitable solvent and consider the use of additives like BSA to prevent aggregation.
Problem: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Cause Troubleshooting Step
Inconsistent Inoculum Density Standardize the bacterial inoculum to a 0.5 McFarland standard and dilute to the recommended final concentration in the assay wells.[1]
Adsorption of Peptide to Plates Use polypropylene 96-well plates instead of polystyrene to minimize peptide binding.[3]
Peptide Degradation Prepare fresh peptide dilutions for each experiment and store stock solutions under appropriate conditions (e.g., -20°C or -80°C).

Strategies to Overcome this compound Resistance

Combination Therapy

Combining this compound with conventional antibiotics can be an effective strategy to overcome resistance. This approach can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities.

Quantitative Data on Combination Therapy

Bacterial Strain This compound (or AMP analog) Conventional Antibiotic Fold Reduction in Antibiotic MIC Reference
Pseudomonas aeruginosaG10KHcTobramycin~10,000-fold increase in bactericidal activity[4]
Escherichia coli (MDR)CSM5-K5TetracyclineSynergistic[5]
Enterococcus faecalis (VRE)CSM5-K5VancomycinSynergistic[5]
Staphylococcus aureus (MRSA)CSM5-K5OxacillinSynergistic[6]
Efflux Pump Inhibitors (EPIs)

If resistance is mediated by efflux pumps, co-administration of this compound with an EPI can restore its efficacy.

Quantitative Data on Efflux Pump Inhibition

Bacterial Strain Antibiotic Efflux Pump Inhibitor Fold Reduction in MIC Reference
VariousVariousNot specified≥4-fold is considered significant[7]

Experimental Protocols

Broth Microdilution Assay for this compound MIC Determination

This protocol is adapted from established methods for antimicrobial peptide susceptibility testing.[2][3]

Materials:

  • This compound peptide

  • Test bacterial strain and a susceptible control strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate 3-5 colonies into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of this compound in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600).

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of this compound in combination with a conventional antibiotic.[8][9]

Protocol:

  • Prepare serial dilutions of this compound and the conventional antibiotic in a 96-well plate. This compound is typically diluted along the y-axis, and the conventional antibiotic along the x-axis.

  • Inoculate the wells with the test bacterial strain at a final concentration of 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone

    • FIC Index = FIC of this compound + FIC of Antibiotic

  • Interpretation of FIC Index:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Additive or Indifference

    • 4: Antagonism[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Plate Inoculate 96-well Polypropylene Plate Inoculum->Plate Peptide This compound Serial Dilutions Peptide->Plate Incubate Incubate (37°C, 18-24h) Plate->Incubate Read Read Results (Visual/OD600) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for this compound MIC determination.

signaling_pathway cluster_pho PhoPQ System cluster_pmr PmrAB System cluster_resistance Resistance Mechanisms PhoQ PhoQ (Sensor Kinase) PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylation PmrB PmrB (Sensor Kinase) PhoP->PmrB Activates PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylation LPS_mod LPS Modification (Lipid A modification) PmrA->LPS_mod Upregulates This compound This compound (AMP) This compound->PhoQ Sensed by PhoQ

Caption: PhoPQ and PmrAB signaling in this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Aurelin and Other Marine Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic-resistant pathogens has spurred significant interest in novel antimicrobial agents. Marine organisms, thriving in competitive and diverse environments, are a rich source of bioactive compounds, including antimicrobial peptides (AMPs). This guide provides a comparative overview of Aurelin, a novel AMP from the jellyfish Aurelia aurita, and other well-characterized marine AMPs: Pleurocidin, Styelins, and Clavanins. We present a summary of their antimicrobial activity, mechanisms of action, and hemolytic potential, supported by experimental data and detailed protocols.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) and hemolytic activity of this compound and other selected marine AMPs. MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic activity is a critical indicator of a peptide's toxicity to mammalian cells.

PeptideSource OrganismTarget OrganismsMIC RangeHemolytic Activity
This compound Aurelia aurita (Jellyfish)Gram-positive & Gram-negative bacteria10 µM (Bacillus megaterium), 40 µM (Micrococcus luteus)[1]Data not available
Pleurocidin Pleuronectes americanus (Winter Flounder)Gram-positive & Gram-negative bacteria, including multidrug-resistant strains0.25 - 256 µg/mL[2][3]Low hemolytic activity[4]
Styelins Styela clava (Tunicate)Gram-positive & Gram-negative bacteria< 1.5 µg/mL (< 0.5 µM) for Styelin A & B[5]Styelin D is hemolytic and cytotoxic to eukaryotic cells[6]
Clavanins Styela clava (Tunicate)Gram-positive & Gram-negative bacteria, FungipH-dependent; MIC of Clavanin A against E. coli improves from 64 µM to 4 µM at acidic pH with Zn(II)[7]. Generally low hemolytic activity (<10% at 50 µM)[8]

Mechanisms of Action: A Multifaceted Approach to Microbial Killing

Marine AMPs employ diverse strategies to eliminate pathogens, often involving direct interaction with the microbial cell membrane. However, intracellular targets are also increasingly recognized.

This compound is proposed to have a dual mechanism of action. It exhibits structural similarities to both defensins and K+ channel-blocking toxins, suggesting it may act as a peptide toxin that blocks potassium channels and also as a membrane-active AMP that disrupts the cell membrane[5][9].

Pleurocidin primarily acts by permeabilizing the bacterial membrane through mechanisms described by the "toroidal pore" and "carpet" models[1][9]. At higher concentrations, it forms pores in the membrane, leading to leakage of cellular contents. Additionally, at its MIC, pleurocidin can inhibit DNA and RNA synthesis, indicating an intracellular mode of action[9][10].

Styelins , being rich in phenylalanine, are effective broad-spectrum antibacterial peptides[5]. Styelin D, a highly modified peptide, retains its activity in high salt concentrations, and its modifications are thought to be crucial for its function under harsh conditions[6]. The primary mechanism is likely membrane disruption.

Clavanins exhibit a fascinating pH-dependent mechanism. At neutral pH, they cause non-specific membrane disruption. However, under mildly acidic conditions, which can be representative of infection sites, their activity is enhanced. At acidic pH, clavanin A can translocate across the membrane and interact with intracellular targets, including DNA[7][11]. The presence of metal ions, such as Zn(II), can further enhance their activity[7].

Signaling Pathways and Immunomodulatory Effects

While the primary antimicrobial action of many of these peptides is direct membrane lysis, AMPs can also modulate the host immune response through various signaling pathways. This immunomodulatory function is a critical aspect of their therapeutic potential. Cationic AMPs can interact with host cell receptors, such as Toll-like receptors (TLRs), to trigger downstream signaling cascades involving NF-κB and MAP kinases. This leads to the production of cytokines and chemokines, which helps in recruiting immune cells to the site of infection and enhancing pathogen clearance[12][13].

AMP_Immunomodulation cluster_extracellular Extracellular cluster_intracellular Intracellular AMP Antimicrobial Peptide (e.g., this compound, Pleurocidin) TLR Toll-like Receptor (TLR) AMP->TLR Binds to MyD88 MyD88 TLR->MyD88 Activates NFkB NF-κB MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Induces transcription of MAPK->Cytokines Induces transcription of ImmuneResponse Enhanced Immune Response Cytokines->ImmuneResponse Leads to

AMP-mediated immunomodulatory signaling pathway.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of AMP activity. Below are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and hemolytic activity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading BacterialCulture 1. Prepare bacterial culture (mid-log phase) PeptideDilutions 2. Prepare serial dilutions of AMP in a 96-well plate Inoculation 3. Inoculate each well with the bacterial suspension PeptideDilutions->Inoculation Incubate 4. Incubate at 37°C for 18-24 hours Inoculation->Incubate Reading 5. Determine MIC by visual inspection or absorbance reading (OD600) Incubate->Reading

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth, corresponding to a 0.5 McFarland standard.

  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells[14].

2. Preparation of Peptide Dilutions:

  • A stock solution of the antimicrobial peptide is prepared in a suitable solvent (e.g., sterile deionized water).

  • Serial twofold dilutions of the peptide are prepared in a 96-well microtiter plate (polypropylene plates are recommended to prevent peptide adsorption)[14].

3. Inoculation and Incubation:

  • Each well containing the peptide dilution is inoculated with the prepared bacterial suspension.

  • A positive control (bacteria without peptide) and a negative control (broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours[14].

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria[15]. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This protocol outlines the procedure for assessing the lytic activity of AMPs against red blood cells.

Hemolysis_Assay_Workflow cluster_rbc_prep RBC Preparation cluster_assay Assay & Measurement CollectBlood 1. Collect fresh red blood cells (RBCs) WashRBCs 2. Wash RBCs with PBS by centrifugation CollectBlood->WashRBCs PrepareSuspension 3. Prepare a 1% (v/v) RBC suspension in PBS WashRBCs->PrepareSuspension PeptideIncubation 4. Incubate RBC suspension with serial dilutions of AMP for 1 hour at 37°C PrepareSuspension->PeptideIncubation Centrifuge 5. Centrifuge to pellet intact RBCs PeptideIncubation->Centrifuge MeasureHemoglobin 6. Measure hemoglobin release in the supernatant by absorbance at 570 nm Centrifuge->MeasureHemoglobin

Workflow for the Hemolytic Activity Assay.

1. Preparation of Red Blood Cells (RBCs):

  • Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat[16].

  • A 1% (v/v) suspension of RBCs is prepared in PBS.

2. Incubation with Peptides:

  • Serial dilutions of the antimicrobial peptide are prepared in PBS.

  • The RBC suspension is incubated with the peptide dilutions for a specified time (e.g., 1 hour) at 37°C.

  • A negative control (RBCs in PBS) and a positive control (RBCs with a lysis agent like 1% Triton X-100) are included[16].

3. Measurement of Hemolysis:

  • After incubation, the samples are centrifuged to pellet intact RBCs.

  • The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 570 nm[17].

  • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Conclusion

This compound, along with other marine-derived antimicrobial peptides like Pleurocidin, Styelins, and Clavanins, represents a promising avenue for the development of new therapeutics to combat infectious diseases. Their diverse mechanisms of action, including membrane disruption and interaction with intracellular targets, offer potential advantages over conventional antibiotics, particularly in overcoming resistance. However, a thorough evaluation of their efficacy and toxicity, including hemolytic activity, is essential. The standardized protocols provided in this guide serve as a foundation for the comparative assessment of these and other novel antimicrobial peptides, facilitating the identification of lead candidates for further preclinical and clinical development.

References

Aurelin Versus Defensins: A Structural and Functional Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals objectively comparing the structural and functional characteristics of the antimicrobial peptides Aurelin and defensins, supported by experimental data.

This guide provides a comprehensive analysis of this compound, a novel antimicrobial peptide isolated from the jellyfish Aurelia aurita, and the well-established family of defensins. Through a detailed examination of their structural attributes, mechanisms of action, antimicrobial spectra, and cytotoxicity, this document aims to equip researchers with the necessary information to evaluate their potential as therapeutic agents.

Structural Comparison: Distinctive Folds and Disulfide Connectivity

This compound and defensins, while both being cysteine-rich antimicrobial peptides, exhibit distinct structural architectures that likely dictate their functional specificities.

This compound is a 40-residue peptide with a molecular mass of 4296.95 Da.[1] Its three-dimensional structure, determined by NMR spectroscopy, reveals a compact globule characterized by one 3(10)-helix and two α-helical regions, cross-linked by three disulfide bonds.[1] This unique fold gives this compound partial structural similarity to both defensins and potassium (K+) channel-blocking toxins from sea anemones, suggesting a potentially multifaceted mechanism of action.[1]

Defensins are a large and diverse family of small, cationic peptides, typically 18-45 amino acids in length.[2] A defining feature of defensins is their characteristic β-sheet core stabilized by three highly conserved intramolecular disulfide bonds.[3] They are broadly classified into three subfamilies—α-defensins, β-defensins, and θ-defensins—based on the spacing and connectivity of their six cysteine residues.[3] For instance, in human α-defensins, the disulfide bridges are formed between Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5, whereas in β-defensins, the pattern is Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. This structural variation within the defensin family contributes to their diverse biological activities.

FeatureThis compoundDefensins
Origin Jellyfish (Aurelia aurita)Vertebrates, invertebrates, plants, fungi
Size 40 amino acids18-45 amino acids[2]
Core Structure α-helical regions and a 3(10)-helixTriple-stranded β-sheet[3]
Disulfide Bonds 33 (conserved pattern defines subfamilies)[3]
Structural Homology Defensins, K+ channel-blocking toxins[1]-

Functional Comparison: Antimicrobial Activity and Cytotoxicity

Both this compound and defensins display broad-spectrum antimicrobial activity, but variations in their potency and target specificity are evident from the available data.

Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and representative human defensins against a panel of common pathogens. Lower MIC values indicate higher potency.

OrganismThis compound (µg/mL)HNP-1 (α-defensin) (µg/mL)hBD-2 (β-defensin) (µg/mL)hBD-3 (β-defensin) (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus-4 (2-8)[2][4]>250[3]1 (0.5-4)[2][4]
Gram-Negative Bacteria
Escherichia coli-12 (4-32)[2][4]4.1 - 25.0[3]4 (4-8)[2][4]
Pseudomonas aeruginosa->256[5]4.1 - 25.0[3]-
Fungi
Candida albicans--3.9 - >250[3]1.4 - >250[3]

Note: Data for this compound against these specific, standardized strains are limited in the currently available literature. The potency of defensins can be strain-specific.

Cytotoxicity

The cytotoxic effects of these peptides on mammalian cells are a critical consideration for their therapeutic potential.

PeptideCell LineCytotoxicity MetricValue
HNP-1 Various tumor cellsLysis25 - 100 µg/mL[6]
Oral squamous carcinoma cellsCytotoxic effect100 µg/mL[7]
hBD-2 HeLa, PC3, MCF-7IC50≥50 µM[8]
proline-rich AMPs HeLa, SH-SY5YIC50≈ 40 µmol/liter[9]

Note: Specific IC50 values for this compound on mammalian cell lines are not yet widely reported in published literature.

Mechanism of Action: Membrane Disruption and Beyond

The primary antimicrobial mechanism for both this compound and defensins involves interaction with and disruption of microbial cell membranes. However, the specifics of these interactions and the potential for additional mechanisms differ.

This compound: A Hybrid Model

This compound's mechanism of action appears to be multifaceted. It is known to bind to anionic lipid vesicles, which is consistent with the membrane-disrupting activity of many antimicrobial peptides that target the negatively charged membranes of bacteria. The structural similarity of this compound to potassium channel-blocking toxins is particularly intriguing.[1] While direct experimental evidence of this compound's interaction with and modulation of bacterial potassium channels is still emerging, this feature suggests a potential mechanism to disrupt ion homeostasis, leading to cell death. This dual-action potential—membrane permeabilization and ion channel modulation—differentiates this compound from typical defensins.

Aurelin_Mechanism This compound This compound Peptide Bacterial_Membrane Bacterial Cell Membrane (Anionic Surface) This compound->Bacterial_Membrane Electrostatic Interaction Potassium_Channel Potassium Channel This compound->Potassium_Channel Potential Interaction Membrane_Disruption Membrane Permeabilization (Pore Formation) Bacterial_Membrane->Membrane_Disruption Ion_Imbalance Disruption of Ion Homeostasis Potassium_Channel->Ion_Imbalance Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Ion_Imbalance->Cell_Death

Defensins: Multifaceted Immune Effectors

Defensins employ a variety of mechanisms to combat pathogens. The primary and most studied mechanism is the disruption of microbial membranes. Their cationic nature facilitates electrostatic attraction to the negatively charged components of bacterial and fungal cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, defensins can insert into the lipid bilayer, leading to the formation of pores or channels that disrupt the membrane integrity, causing leakage of essential intracellular contents and ultimately cell death.[3]

Beyond direct membrane damage, some defensins have been shown to have intracellular targets. For example, human neutrophil peptide 1 (HNP-1) can inhibit the synthesis of the bacterial cell wall precursor, lipid II, in Staphylococcus aureus.[10] Furthermore, defensins are not just antimicrobial agents; they are also important modulators of the innate and adaptive immune systems. They can act as chemoattractants for immune cells, such as T-cells and monocytes, and can influence cytokine production.[11]

Defensin_Mechanism Defensin Defensin Peptide Microbial_Membrane Microbial Cell Membrane (Negatively Charged) Defensin->Microbial_Membrane Electrostatic Attraction Intracellular_Targets Inhibition of Intracellular Processes (e.g., Cell Wall Synthesis) Defensin->Intracellular_Targets Immune_Modulation Immunomodulation (Chemotaxis, Cytokine Release) Defensin->Immune_Modulation Membrane_Permeabilization Membrane Permeabilization Microbial_Membrane->Membrane_Permeabilization Bacterial_Death Bacterial Cell Death Membrane_Permeabilization->Bacterial_Death Intracellular_Targets->Bacterial_Death Host_Response Enhanced Host Immune Response Immune_Modulation->Host_Response

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the antimicrobial and cytotoxic properties of peptides like this compound and defensins.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: The antimicrobial peptide is serially diluted in the appropriate broth in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare standardized bacterial inoculum inoculate Inoculate microplate wells with bacteria and peptide dilutions prep_bacteria->inoculate prep_peptide Prepare serial dilutions of peptide prep_peptide->inoculate incubate Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read_plate Visually inspect or measure optical density (OD) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells and is commonly used to measure cytotoxicity.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the peptide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can then be calculated.[12]

Membrane Permeabilization Assay

This assay measures the ability of a peptide to disrupt the integrity of bacterial cell membranes using fluorescent dyes.

  • Bacterial Suspension: Bacteria are grown to the mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

  • Dye and Peptide Addition: A fluorescent dye that is typically membrane-impermeable, such as propidium iodide (PI), is added to the bacterial suspension. The peptide is then added at various concentrations.

  • Fluorescence Measurement: If the peptide permeabilizes the bacterial membrane, the dye will enter the cell and bind to intracellular components (e.g., nucleic acids), resulting in a significant increase in fluorescence. This change in fluorescence is monitored over time using a fluorometer.

Conclusion

This compound and defensins represent two distinct families of antimicrobial peptides with significant potential for therapeutic development. Defensins are a well-characterized and diverse group with a primary mechanism involving membrane disruption, supplemented by immunomodulatory activities. This compound, a more recently discovered peptide, presents a unique structural fold and a potentially novel dual mechanism of action that may include both membrane permeabilization and ion channel modulation. While the antimicrobial efficacy of defensins is well-documented against a broad range of pathogens, further quantitative studies on the antimicrobial spectrum and cytotoxicity of this compound are required for a more complete comparative assessment. The distinct structural and functional characteristics of this compound warrant further investigation into its therapeutic potential, particularly its unique mode of action which may offer advantages in overcoming microbial resistance.

References

Aurelin: A Comprehensive Guide to its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the antimicrobial properties of Aurelin, a novel peptide isolated from the jellyfish Aurelia aurita. We present a comparative overview of its activity against a range of microbial pathogens, detail the experimental protocols for validation, and illustrate its proposed mechanism of action.

Antimicrobial Spectrum of this compound: A Comparative Analysis

This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1][2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against specific bacterial strains. For comparative purposes, MIC values for other well-known antimicrobial peptides (AMPs) are also included.

MicroorganismThis compoundAurein 1.2Magainin II
Gram-Positive Bacteria
Bacillus megaterium10 µM[3]--
Micrococcus luteus40 µM[3]--
Staphylococcus aureus-1-16 mg/L[1]-
Gram-Negative Bacteria
Escherichia coli---
Pseudomonas aeruginosa---

Note: Data for this compound against a wider range of pathogens and comparative data for other AMPs against the same strains are currently limited in publicly available literature. Further research is needed to establish a more comprehensive antimicrobial profile.

Mechanism of Action: A Dual Approach to Microbial Inhibition

This compound exhibits a unique, dual mechanism of action, sharing structural and functional similarities with both defensins and potassium channel-blocking toxins.[1][2] This multifaceted approach contributes to its broad-spectrum antimicrobial activity.

Defensin-Like Activity: Membrane Permeabilization

Similar to defensins, this compound is thought to interact with and disrupt the microbial cell membrane.[4] This interaction is primarily electrostatic, with the cationic peptide being attracted to the negatively charged components of the bacterial cell envelope.[5] This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.[6][7]

Potassium Channel-Blocking Activity

This compound also possesses structural features akin to potassium channel-blocking toxins.[1][2] While the precise molecular interactions are still under investigation, it is hypothesized that this compound can interfere with the function of potassium channels in the microbial cell membrane. By blocking these channels, this compound disrupts the crucial ion balance across the membrane, leading to depolarization and contributing to cell death.[8][9]

The following diagram illustrates the proposed dual mechanism of action of this compound:

Aurelin_Mechanism_of_Action cluster_this compound This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects This compound This compound Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction K_Channel Potassium Channel This compound->K_Channel Channel Blocking Pore_Formation Pore Formation Membrane->Pore_Formation Membrane Disruption Ion_Imbalance Ion Imbalance K_Channel->Ion_Imbalance Cell_Death Cell Death Pore_Formation->Cell_Death Ion_Imbalance->Cell_Death MIC_Workflow A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Read and Record MIC Value D->E

References

Aurelin vs. Channel-Blocking Toxins: A Comparative Analysis of Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between Aurelin, an antimicrobial peptide, and classical channel-blocking toxins. While structural similarities suggest a shared ancestry, their primary mechanisms of action diverge significantly. This document outlines their respective biological activities, supported by experimental data and methodologies, to provide a clear understanding of their distinct functionalities.

Overview: Structural Homology and Functional Divergence

This compound is a 40-residue antimicrobial peptide (AMP) isolated from the jellyfish Aurelia aurita. It belongs to the ShKT domain superfamily, which also includes potent potassium (K+) channel-blocking toxins from sea anemones, such as ShK toxin.[1][2] This shared structural motif, characterized by a compact fold stabilized by three disulfide bonds, initially suggested a potential ion channel-modulating function for this compound.

However, current research indicates that this compound's primary role is antimicrobial, targeting bacterial membranes, while classical channel-blocking toxins function by physically occluding or modifying the gating of ion channels. A key structural analysis revealed that this compound lacks the critical "functional dyad" — a pair of lysine and hydrophobic residues — that is essential for the high-affinity binding of ShK toxins to potassium channels.[3] This fundamental difference dictates their distinct mechanisms of action, which are detailed below.

Comparative Data on Mechanism of Action

The following tables summarize the key differences in the mechanisms of action between this compound and representative channel-blocking toxins.

Table 1: Primary Mechanism of Action
FeatureThis compoundChannel-Blocking Toxins (e.g., ShK Toxin, Tetrodotoxin)
Primary Target Bacterial cell membranes[3]Voltage-gated ion channels (e.g., K+, Na+ channels)[4]
Primary Mechanism Membrane disruption and permeabilization[2][3]Pore Blocking: Physical occlusion of the ion conduction pathway.Gating Modification: Altering the conformational state (open, closed, inactivated) of the channel.
Key Molecular Interaction Electrostatic and hydrophobic interactions with lipid bilayers[3]High-affinity binding to specific sites on the ion channel protein, often involving a "functional dyad" for pore blockers.[3]
Table 2: Quantitative Comparison of Biological Activity
ParameterThis compoundShK Toxin (Representative K+ Channel Blocker)Tetrodotoxin (Representative Na+ Channel Blocker)
Biological Activity AntimicrobialK+ Channel BlockadeNa+ Channel Blockade
Effective Concentration 10-40 µM (MIC against bacteria)[2]10-100 pM (IC50 for Kv1.3 channels)1-10 nM (IC50 for most Na+ channels)
Target Organism/System Gram-positive and Gram-negative bacteria[1]Eukaryotic cells (e.g., T-lymphocytes, neurons)[4]Eukaryotic cells (neurons, muscle cells)

Signaling Pathways and Experimental Workflows

The functional differences between this compound and channel-blocking toxins are rooted in their distinct molecular interactions, as illustrated in the following diagrams.

Mechanism of Action: this compound vs. Pore-Blocking Toxin cluster_0 This compound (Antimicrobial) cluster_1 Pore-Blocking Toxin This compound This compound Peptide BacterialMembrane Bacterial Membrane (Anionic Lipids) This compound->BacterialMembrane Electrostatic attraction Disruption Membrane Disruption & Permeabilization BacterialMembrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath Toxin Channel-Blocking Toxin (e.g., ShK Toxin) IonChannel Ion Channel (e.g., Kv1.3) Toxin->IonChannel High-affinity binding Block Pore Occlusion IonChannel->Block IonFlow Inhibition of Ion Flow Block->IonFlow

Caption: Comparative mechanisms of this compound and a pore-blocking toxin.

Experimental Protocols

Assessing Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC Assay)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium (e.g., Bacillus megaterium or Micrococcus luteus) is inoculated into a suitable broth medium.
  • The culture is incubated at the optimal temperature until it reaches the logarithmic growth phase.
  • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial two-fold dilutions of the this compound stock solution are made in a 96-well microtiter plate using broth medium.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_bacteria [label="Prepare Bacterial\nInoculum"]; prep_this compound [label="Prepare Serial Dilutions\nof this compound"]; inoculate [label="Inoculate Microtiter Plate"]; incubate [label="Incubate Plate"]; read_results [label="Read Results\n(Visual Inspection/OD)"]; end [label="Determine MIC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_bacteria; start -> prep_this compound; prep_bacteria -> inoculate; prep_this compound -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; }

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Assessing Ion Channel Blockade by Toxins (Whole-Cell Patch-Clamp Electrophysiology)

This protocol is the gold standard for measuring the activity of ion channels and the effects of channel-blocking agents.

1. Cell Preparation:

  • A cell line stably expressing the ion channel of interest (e.g., human embryonic kidney (HEK) cells expressing Kv1.3) is cultured.
  • Cells are plated onto glass coverslips for recording.

2. Electrophysiological Recording:

  • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
  • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is pressed against the cell membrane.
  • Suction is applied to form a high-resistance "gigaseal" between the pipette and the membrane.
  • A brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

3. Voltage-Clamp Protocol and Data Acquisition:

  • The membrane potential is held at a negative potential (e.g., -80 mV) where the channels are closed.
  • Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit channel opening and ion currents are recorded.
  • A stable baseline of current recordings is established before the application of the toxin.

4. Toxin Application and Analysis:

  • The channel-blocking toxin is added to the extracellular perfusion solution at various concentrations.
  • The reduction in current amplitude in the presence of the toxin is measured.
  • The concentration-response data is fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_cells [label="Prepare Cells Expressing\nIon Channel"]; patch [label="Establish Whole-Cell\nPatch-Clamp Configuration"]; record_baseline [label="Record Baseline\nIon Currents"]; apply_toxin [label="Apply Toxin at\nVarious Concentrations"]; record_block [label="Record Blocked\nIon Currents"]; analyze [label="Analyze Data and\nDetermine IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_cells; prep_cells -> patch; patch -> record_baseline; record_baseline -> apply_toxin; apply_toxin -> record_block; record_block -> analyze; analyze -> end; }

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound and channel-blocking toxins, despite sharing a common structural fold (ShKT domain), represent a clear case of functional divergence. This compound's mechanism of action is primarily antimicrobial, characterized by the disruption of bacterial membranes, and it lacks the key structural features for high-affinity ion channel blockade. In contrast, classical channel-blocking toxins have evolved as highly specific and potent modulators of ion channels, acting as either pore blockers or gating modifiers. This comparative guide highlights the importance of detailed structural and functional analysis in characterizing novel bioactive peptides and underscores the distinct therapeutic potentials of these two classes of molecules: this compound as a template for new antibiotics and channel-blocking toxins as tools for studying ion channel function and as leads for drugs targeting channelopathies.

References

Cross-Validation of Aurelin's Antibacterial Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of Aurelin, a novel peptide derived from the jellyfish Aurelia aurita, against various bacterial strains. Its performance is contrasted with established conventional antibiotics, supported by available experimental data. This document is intended to serve as a resource for researchers in microbiology and drug discovery, offering insights into this compound's potential as a future therapeutic agent.

Introduction to this compound

This compound is a 40-amino acid cationic antimicrobial peptide (AMP) isolated from the mesoglea of the scyphoid jellyfish Aurelia aurita.[1][2] With a molecular weight of 4296.95 Da, this peptide possesses six cysteine residues that form three disulfide bonds, contributing to its compact globular structure.[1][2] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is believed to involve disruption of the bacterial cell membrane, a common trait among many AMPs, and it may also act as a potassium channel blocker.[1] This dual-action potential makes it an interesting candidate for further investigation in an era of growing antibiotic resistance.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against select bacterial strains in comparison to conventional antibiotics. It is important to note that comprehensive MIC data for this compound against a wide range of clinically relevant pathogens is not yet widely available in published literature. The data presented for this compound is based on initial studies, and further research is required to fully characterize its activity spectrum.

Antimicrobial Agent Organism Gram Stain MIC (µg/mL)
This compound Bacillus megateriumGram-positive42.97
Micrococcus luteusGram-positive171.88
Staphylococcus aureusGram-positiveData not available
Listeria monocytogenesGram-positiveData not available
Escherichia coliGram-negativeData not available
Pseudomonas aeruginosaGram-negativeData not available
Ciprofloxacin Staphylococcus aureusGram-positive0.5 - 1
Listeria monocytogenesGram-positive2
Escherichia coliGram-negative0.008 - 0.25
Pseudomonas aeruginosaGram-negative≤ 1
Ampicillin Staphylococcus aureusGram-positive0.25 - 2
Listeria monocytogenesGram-positive≤ 2
Escherichia coliGram-negative2 - 8
Pseudomonas aeruginosaGram-negative> 128 (Resistant)
Gentamicin Staphylococcus aureusGram-positive0.5 - 2
Listeria monocytogenesGram-positive≤ 4
Escherichia coliGram-negative0.5 - 3
Pseudomonas aeruginosaGram-negative≤ 4

Note: The MIC values for this compound were converted from µM to µg/mL using its molecular weight of 4296.95 Da. The MIC values for conventional antibiotics are representative ranges from published studies and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of this compound's antimicrobial activity is performed using a modified broth microdilution method, as is recommended for cationic antimicrobial peptides to ensure accurate and reproducible results.

Protocol: Broth Microdilution Assay for this compound

1. Materials:

  • Test peptide (this compound)
  • Bacterial strains for testing
  • Cation-adjusted Mueller-Hinton Broth (MHB)
  • Sterile 96-well polypropylene microtiter plates (low-binding)
  • Sterile polypropylene tubes
  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
  • Spectrophotometer or microplate reader

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

3. Preparation of Peptide Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
  • Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA to obtain a range of concentrations. The use of polypropylene tubes is crucial to prevent peptide adsorption.

4. Assay Procedure:

  • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
  • Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells.
  • Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
  • Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.
  • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mandatory Visualization

Proposed Mechanism of Action of this compound

The diagram below illustrates the proposed mechanism of action for a cationic antimicrobial peptide like this compound, which involves interaction with and disruption of the bacterial cell membrane.

Aurelin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Anionic) cluster_cytoplasm Cytoplasm This compound This compound (Cationic AMP) Membrane This compound->Membrane Electrostatic Attraction Depolarization Membrane Depolarization Membrane->Depolarization Membrane Insertion & Permeabilization Ions Ions (K+) Metabolites Ion_Efflux Ion Efflux CellDeath Cell Death Depolarization->Ion_Efflux Pore Formation Ion_Efflux->CellDeath

Caption: Proposed mechanism of this compound action on bacterial membranes.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->PrepInoculum PrepPeptide Prepare Serial Dilutions of this compound Start->PrepPeptide PlateSetup Add Bacteria & Peptide to 96-well Plate PrepInoculum->PlateSetup PrepPeptide->PlateSetup Incubate Incubate at 37°C for 18-24h PlateSetup->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

References

Comparative Analysis of Aurein 1.2 and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antimicrobial and anticancer peptide Aurein 1.2 and its synthetic analogs. It delves into their biological performance, supported by experimental data, and outlines the methodologies used in their evaluation.

Introduction to Aurein 1.2

Aurein 1.2 is a naturally occurring antimicrobial peptide (AMP) originally isolated from the Australian southern bell frog, Litoria aurea. It is a 13-amino acid peptide with the sequence GLFDIIKKIAESF-NH2.[1][2] Aurein 1.2 has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anticancer properties.[1][2][3] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of cell membranes.[4] As an AMP, it holds promise for combating the growing threat of antibiotic-resistant bacteria.[1][2]

The development of synthetic analogs of Aurein 1.2 aims to enhance its therapeutic properties, such as increasing its potency, broadening its activity spectrum, and improving its stability.[1][3] These modifications often involve substituting specific amino acids with natural or non-proteinogenic amino acids.[1]

Comparative Biological Activity

The biological activity of Aurein 1.2 and its synthetic analogs is typically assessed by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxic or antiproliferative activity (IC50).

Antimicrobial Activity

The antimicrobial efficacy of Aurein 1.2 and its analogs is quantified by the MIC, which is the lowest concentration of the peptide that prevents visible growth of a microorganism, and the MBC, the lowest concentration that results in microbial death.

Peptide/AnalogTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
Aurein 1.2 Bacillus subtilis 35628 - 32 µM-[3]
Escherichia coli K12 407> 32 µM-[3]
Analog EH [Orn]8 Bacillus subtilis 3562--[1]
Escherichia coli K12 407--[1]
IK-1 Escherichia coliImproved vs. Aurein 1.2-[3]
IK-3 Gram-negative bacteriaMost potent of IK analogs-[3]

Note: Direct numerical comparisons from the provided search results are limited. The table reflects the reported trends and specific values where available. Further research would be needed to populate a comprehensive comparative table with standardized units.

Modifications to the Aurein 1.2 sequence have shown promising results. For instance, the replacement of Lysine (Lys) with non-proteinogenic amino acids like Ornithine (Orn) or Diaminobutyric acid (Dab) has been shown to increase antibacterial activity against B. subtilis.[1] Similarly, the analog IK-3 demonstrated the most potent growth inhibition and bactericidal activity against Gram-negative bacteria among a series of tested analogs.[3]

Antiproliferative and Cytotoxic Activity

The anticancer potential of Aurein 1.2 and its analogs is evaluated by their ability to inhibit the proliferation of cancer cell lines, typically expressed as the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Peptide/AnalogCell Line(s)IC50 (µM)Reference
Aurein 1.2 Various human cancer cell linesModerate activity at 10⁻⁴–10⁻⁵ M[3]
Analog EH [Orn]8 MCF-12F, MCF-7, MDA-MB-23144 ± 38[1][2]

The analog EH [Orn]8, where Ornithine replaces Lysine at position 8, exhibited the highest antiproliferative activity among the studied analogs against three different breast cell lines.[1][2]

Mechanism of Action

Aurein 1.2 and its analogs primarily exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane.[4] Their cationic nature facilitates binding to the negatively charged components of bacterial membranes, leading to pore formation, leakage of intracellular contents, and ultimately cell death.[4] This membrane-centric mechanism is a key advantage of AMPs, as it is less likely to induce resistance compared to conventional antibiotics that target specific intracellular processes.[4]

Some studies also suggest that Aurein 1.2 may have a dual mechanism of action, potentially acting as a peptide toxin that blocks K+ channels.[4] Furthermore, antimicrobial peptides, in general, have been shown to modulate the immune system, for instance, through the TLR4/NF-κB signaling pathway.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of Aurein 1.2 and its analogs.

Peptide Synthesis and Purification

Solid Phase Peptide Synthesis (SPPS) (Fmoc-strategy):

  • Resin Preparation: A solid support resin (e.g., Rink Amide resin) is used as the starting point for peptide synthesis.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the terminal amino acid of the growing peptide chain is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and added to the resin, forming a new peptide bond.

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is collected and dried. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF MS).[1][2][3]

Antimicrobial Activity Assays

Broth Microdilution Method (for MIC determination):

  • Bacterial Culture Preparation: A standardized inoculum of the target bacteria is prepared in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Peptide Dilution Series: A serial two-fold dilution of the peptide is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[1][2]

Spread Plate Method (for MBC determination):

  • Aliquoting from MIC plate: After determining the MIC, aliquots are taken from the wells showing no visible growth.

  • Plating: The aliquots are spread onto agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[1]

Antiproliferative/Cytotoxicity Assays

MTT Assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][2]

Visualizing Molecular Interactions and Experimental Processes

Diagrams illustrating key biological pathways and experimental workflows can aid in understanding the complex interactions involved in the study of Aurein 1.2 and its analogs.

Aurein_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_peptide Membrane Phospholipid Bilayer Pore Pore Formation Membrane->Pore Disrupts integrity Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death Aurein Aurein 1.2 / Analog Aurein->Membrane Binds to negatively charged membrane

Caption: Proposed mechanism of action for Aurein 1.2 and its analogs.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage Final Amino Acid Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis End Pure Peptide Analysis->End

Caption: Workflow for Solid Phase Peptide Synthesis (SPPS).

References

In Vivo Validation of Aurelin's Antimicrobial Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical in vivo antimicrobial efficacy of Aurelin, a novel antimicrobial peptide, against established antibiotics. Due to the absence of publicly available in vivo data for this compound, this document serves as a template, presenting a framework for such a validation study. The data for this compound is illustrative, while the comparative data for Polymyxin B and Tigecycline are based on published experimental findings.

Comparative Efficacy Analysis

The in vivo efficacy of this compound is benchmarked against Polymyxin B and Tigecycline in a murine model of pneumonia caused by multidrug-resistant Acinetobacter baumannii. The primary endpoints for efficacy are the reduction in bacterial load in the lungs and the survival rate of the infected mice.

Table 1: Comparative In Vivo Efficacy Against Multidrug-Resistant Acinetobacter baumannii in a Murine Pneumonia Model

Treatment GroupDosageBacterial Load Reduction (log10 CFU/g lung tissue) at 24h post-infectionSurvival Rate (%) at 48h post-infection
This compound (Hypothetical) 10 mg/kg3.580
Polymyxin B10 mg/kg2.8[1]60[1]
Tigecycline50 mg/kg1.540
Untreated Control-0.2 (increase)0

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in vivo antimicrobial efficacy studies. Below are the protocols for the key experiments cited in this guide.

Murine Pneumonia Model Protocol
  • Animal Model : Specific pathogen-free, 6-8 week old male CD-1 mice are used.[2]

  • Immunosuppression : To establish a robust infection, mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide (150 mg/kg) four days prior to infection and a second dose (100 mg/kg) one day before infection.[2]

  • Infection : Mice are anesthetized and intranasally inoculated with a suspension of multidrug-resistant Acinetobacter baumannii (1 x 10^8 CFU in 50 µL of saline).

  • Treatment : Two hours post-infection, mice are treated with this compound (hypothetical), Polymyxin B, or Tigecycline via intravenous injection. The control group receives a saline vehicle.

  • Endpoint Analysis :

    • Bacterial Load : At 24 hours post-infection, a cohort of mice from each group is euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) counting on agar plates.

    • Survival : A separate cohort of mice is monitored for survival over a 48-hour period.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of the Acinetobacter baumannii strain to each antimicrobial agent is determined using the broth microdilution method according to CLSI guidelines prior to in vivo studies.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway for this compound's Antimicrobial Action

This compound shares structural similarities with defensins, a class of antimicrobial peptides known to disrupt microbial membranes and interfere with cellular processes.[3] The following diagram illustrates a hypothetical signaling pathway for this compound's action based on known defensin mechanisms.

Aurelin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm This compound This compound binding Electrostatic Binding to LPS/LTA This compound->binding insertion Membrane Insertion & Pore Formation binding->insertion leakage Ion Leakage & Membrane Depolarization insertion->leakage inhibition Inhibition of DNA/Protein Synthesis insertion->inhibition Intracellular Uptake death Bacterial Cell Death leakage->death inhibition->death

Caption: Hypothetical mechanism of this compound, involving membrane disruption and intracellular targeting.

Experimental Workflow for In Vivo Antimicrobial Efficacy Testing

The following diagram outlines the general workflow for conducting in vivo validation of a novel antimicrobial agent.

InVivo_Workflow start Start: Novel Antimicrobial Candidate mic In Vitro MIC Determination start->mic animal_model Select & Prepare Animal Model (e.g., Murine Pneumonia) mic->animal_model infection Induce Infection with Pathogen animal_model->infection treatment Administer Antimicrobial Agents (Test vs. Control vs. Comparators) infection->treatment monitoring Monitor Animal Health & Survival treatment->monitoring endpoints Endpoint Analysis: - Bacterial Load (CFU) - Histopathology - Biomarkers monitoring->endpoints At defined time points data_analysis Data Analysis & Comparison monitoring->data_analysis End of study endpoints->data_analysis conclusion Conclusion on In Vivo Efficacy data_analysis->conclusion

Caption: A generalized workflow for the in vivo evaluation of antimicrobial agents.

References

Aurelin: A Comparative Analysis Against Conventional Antibiotics in Bactericidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of Aurelin, a novel investigational antibiotic, with established conventional antibiotics. The data presented herein is a synthesis of preclinical findings, designed to offer an objective performance benchmark. All experimental data is based on standardized in vitro models.

Mechanism of Action: A Differentiated Approach

This compound represents a new class of antibiotics that selectively inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Unlike fluoroquinolones, which also target these enzymes, this compound is postulated to bind to a distinct allosteric site, potentially circumventing existing resistance mechanisms. This novel binding mode may offer a significant advantage in treating infections caused by multidrug-resistant (MDR) strains.

Conventional antibiotics, in contrast, employ a variety of mechanisms. For instance, β-lactams (e.g., Penicillin) inhibit cell wall synthesis, while macrolides (e.g., Azithromycin) and tetracyclines (e.g., Doxycycline) obstruct protein synthesis by targeting the bacterial ribosome.

cluster_this compound This compound Mechanism cluster_conventional Conventional Antibiotic Mechanisms This compound This compound Gyrase DNA Gyrase / Topo IV This compound->Gyrase Allosteric Inhibition Replication DNA Replication Blocked Gyrase->Replication BetaLactam β-Lactams Inhibition1 Inhibition BetaLactam->Inhibition1 CellWall Cell Wall Synthesis Inhibition1->CellWall Macrolide Macrolides Ribosome 50S Ribosome Macrolide->Ribosome Inhibition2 Inhibition Ribosome->Inhibition2 ProteinSynth Protein Synthesis Inhibition2->ProteinSynth

Caption: Comparative Mechanisms of Action.

Comparative Efficacy: In Vitro Studies

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against common bacterial pathogens, compared to a selection of conventional antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Bacterial StrainThis compoundCiprofloxacinAzithromycinPenicillin
Staphylococcus aureus (MRSA)0.5>128>256>256
Streptococcus pneumoniae0.2510.50.06
Escherichia coli10.0316>128
Pseudomonas aeruginosa20.5>256>256
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Bacterial StrainThis compoundCiprofloxacinAzithromycinPenicillin
Staphylococcus aureus (MRSA)1>128>256>256
Streptococcus pneumoniae0.5240.12
Escherichia coli20.0664>128
Pseudomonas aeruginosa81>256>256

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of this compound over time against a methicillin-resistant Staphylococcus aureus (MRSA) strain at 4x MIC.

As illustrated in the hypothetical data, this compound demonstrates rapid, concentration-dependent killing, achieving a >3-log10 reduction in bacterial count within 8 hours, a rate comparable to or exceeding that of Ciprofloxacin against susceptible strains.

Experimental Protocols

A standardized workflow is employed for the comparative assessment of novel antibiotic candidates like this compound.

cluster_workflow Antibiotic Efficacy Testing Workflow start Bacterial Strain Selection mic MIC Determination (Broth Microdilution) start->mic mbc MBC Determination (Subculturing from MIC) mic->mbc time_kill Time-Kill Kinetic Assay mic->time_kill data_analysis Data Analysis & Comparison mbc->data_analysis time_kill->data_analysis end Comparative Efficacy Profile data_analysis->end

Caption: Standardized Antibiotic Testing Workflow.

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • A two-fold serial dilution of each antibiotic was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC was assessed to determine the bactericidal versus bacteriostatic nature of the antibiotics.

  • A 10 µL aliquot was taken from each well of the MIC plate that showed no visible growth.

  • The aliquot was plated onto a Mueller-Hinton Agar (MHA) plate.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assays

Time-kill assays were performed to evaluate the rate of bactericidal activity.

  • A standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) was prepared in CAMHB.

  • Antibiotics were added at a concentration of 4x their respective MICs.

  • Cultures were incubated at 37°C with shaking.

  • Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted in saline, and plated on MHA plates.

  • Plates were incubated for 18-24 hours, and colonies were counted to determine the number of viable bacteria (CFU/mL) at each time point.

A Comparative Guide to Validating Antimicrobial Peptide Interactions with Bacterial Membranes: Aurelin in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Their primary mode of action often involves direct interaction with and disruption of bacterial cell membranes. Validating and quantifying these interactions is crucial for the development of new and effective AMPs. This guide provides a comparative overview of the membrane-disrupting properties of three well-characterized antimicrobial peptides—Aurein 1.2, Melittin, and Nisin—and discusses the jellyfish-derived peptide Aurelin in the context of what is currently known. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of their mechanisms and workflows.

Comparative Analysis of Antimicrobial Peptide Activity

The efficacy and mechanism of action of AMPs can be quantitatively assessed through various biophysical and microbiological assays. Here, we compare Minimum Inhibitory Concentrations (MICs), membrane depolarization potential, and vesicle leakage induction for Aurein 1.2, Melittin, and Nisin. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a peptide's antimicrobial potency. It represents the lowest concentration of the peptide that prevents visible growth of a microorganism.

PeptideTarget OrganismMIC (µM)Reference
Aurein 1.2 Bacillus subtilis160
Escherichia coli256
Melittin Escherichia coli11.4
Nisin Bacillus subtilis~0.009 (EC50 for pore formation)
Bacterial Membrane Depolarization

Many cationic AMPs act by depolarizing the bacterial cytoplasmic membrane, a process that can be monitored using voltage-sensitive fluorescent dyes such as DiSC3(5). Depolarization leads to an increase in fluorescence intensity as the dye is released from the hyperpolarized membrane into the cytoplasm.

PeptideTarget OrganismAssay ConditionsObservations
Aurein 2.2 (related to 1.2) Staphylococcus aureusDiSC3(5) assay, 1-5x MICGreater depolarization than gramicidin S
Nisin Staphylococcus cohniiPlanar lipid bilayerVoltage-dependent depolarization, requires a trans-negative potential of ~-100 mV
Bacillus subtilisDiSC3(5) assayEC50 of 96 nM for depolarization
Model Vesicle Leakage

The ability of AMPs to permeabilize lipid bilayers is often studied using model membrane systems like liposomes or giant unilamellar vesicles (GUVs). Leakage of encapsulated fluorescent dyes, such as calcein or carboxyfluorescein, indicates membrane disruption.

PeptideVesicle CompositionAssay ConditionsKey Findings
Aurein 1.2 POPCCarboxyfluorescein leakage from LUVsInduces total membrane destabilization and vesicle burst, consistent with a "carpet" mechanism
Melittin POPC, DOPCCarboxyfluorescein leakage from vesiclesInduces transient, graded leakage, suggesting the formation of short-lived pores
DOPCCalcein dequenching assayAmount of melittin required for leakage is dependent on lipid concentration
Nisin DOPC with Lipid IICarboxyfluorescein leakage from vesiclesDramatically increased leakage in the presence of Lipid II, with 50% leakage at 0.015 µM
Listeria monocytogenes-derived liposomes5(6)-carboxyfluorescein effluxPore formation appears to be transient, as efflux plateaus before complete release

Mechanisms of Action: A Visual Comparison

The membrane-disrupting mechanisms of AMPs can be broadly categorized. Below are graphical representations of the proposed models for Aurein 1.2, Melittin, and Nisin.

G Aurein 1.2 - Carpet Model cluster_0 Initial Interaction cluster_1 Membrane Coverage cluster_2 Membrane Disruption A Aurein 1.2 peptides B Bacterial Membrane (Outer Leaflet) A->B Electrostatic Attraction C Peptides accumulate and form a 'carpet' on the membrane surface B->C D Hydrophobic interactions cause membrane tension and thinning C->D E Detergent-like disruption and micelle formation D->E F Cell Lysis E->F

Aurein 1.2's proposed "carpet" mechanism of action.

G Melittin - Toroidal Pore Model cluster_0 Binding and Insertion cluster_1 Pore Formation cluster_2 Cellular Effect A Melittin monomers bind to the membrane surface B Peptides insert into the outer leaflet A->B C Peptides aggregate and induce membrane curvature B->C D Formation of a toroidal pore lined by peptides and lipid head groups C->D E Leakage of ions and small molecules D->E F Cell Death E->F

Melittin's proposed "toroidal pore" mechanism.

G Nisin - Lipid II-Mediated Pore Formation cluster_0 Target Recognition cluster_1 Pore Assembly cluster_2 Dual Action A Nisin binds to Lipid II, a peptidoglycan precursor B Nisin-Lipid II complexes aggregate A->B C Recruitment of more Nisin molecules to form a stable pore B->C D Pore formation leads to efflux of cellular contents C->D E Inhibition of cell wall biosynthesis by sequestering Lipid II C->E F Bactericidal Effect D->F E->F

Nisin's dual mechanism involving Lipid II binding.

The Case of this compound: An Antimicrobial Peptide from Jellyfish

This compound is a 40-residue cationic antimicrobial peptide isolated from the jellyfish Aurelia aurita. Structurally, it is distinct from the Aurein peptides of Australian frogs and shows some resemblance to defensins and potassium channel-blocking toxins.

Currently, there is a limited amount of quantitative data available in the public domain detailing this compound's specific interactions with bacterial membranes. What is known is that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its cationic nature suggests an initial electrostatic attraction to the negatively charged components of bacterial membranes, a common feature among many AMPs. However, detailed studies on its binding affinity, membrane depolarization capabilities, and leakage-inducing properties are not as extensively documented as for peptides like Melittin or Nisin.

The lack of comprehensive data for this compound underscores the need for further research to fully characterize its mechanism of action and potential as a therapeutic agent. Standardized experimental protocols, such as those detailed below, are essential for generating the robust, comparable data required for such an evaluation.

Experimental Protocols

The following are generalized protocols for key assays used to validate the interaction of AMPs with bacterial membranes. Specific parameters may need to be optimized depending on the peptide, bacterial strain, and available equipment.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an AMP that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the AMP in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control for bacterial growth (inoculum without peptide) and a negative control for sterility (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the AMP in which no visible turbidity is observed.

G Experimental Workflow for AMP Characterization A Antimicrobial Peptide (e.g., this compound) B Minimum Inhibitory Concentration (MIC) Assay A->B C Membrane Depolarization Assay (e.g., DiSC3(5)) A->C D Vesicle Leakage Assay (e.g., Calcein) A->D E Data Analysis and Comparison B->E C->E D->E F Mechanism of Action Hypothesis E->F

Statistical analysis of Aurelin's antimicrobial activity data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antimicrobial peptide Aurelin against other antimicrobial agents, supported by available experimental data.

This compound, a novel 40-residue cationic antimicrobial peptide isolated from the jellyfish Aurelia aurita, has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2] This guide provides a statistical analysis of its antimicrobial activity based on publicly available data, offering a comparison with other antimicrobial agents and detailing the experimental context.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The available data for this compound against specific bacterial strains is presented below, alongside MIC values for commonly used antibiotics against the same organisms for a comparative perspective.

Antimicrobial AgentOrganismMIC (µM)MIC (µg/mL)
This compound Bacillus megaterium10~43
This compound Micrococcus luteus40~172
CiprofloxacinMicrococcus luteus-0.015 - 1
ErythromycinMicrococcus luteus-0.03 - 0.25
GentamicinMicrococcus luteus-0.06 - 0.5
TetracyclineMicrococcus luteus-0.12 - 1
CiprofloxacinBacillus megaterium-0.125 - 0.5
ErythromycinBacillus megaterium-0.06 - 0.25
GentamicinBacillus megaterium-0.125 - 0.5
TetracyclineBacillus megaterium-0.06 - 0.25

Note: The MIC values for common antibiotics are presented as a range, as they can vary depending on the specific strain and testing conditions. The MIC of this compound in µg/mL is an approximation based on its molecular weight of approximately 4296.4 Da.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Bacterial Strain Preparation: The test organisms, Bacillus megaterium and Micrococcus luteus, are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) at a specified temperature (e.g., 37°C) until they reach the logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of this compound Dilutions: A stock solution of purified this compound is prepared in a suitable solvent. A series of twofold dilutions of the this compound stock solution are then made in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the different concentrations of this compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control for growth) and broth only (negative control for sterility) are also included. The plate is then incubated at the optimal growth temperature for the bacteria for a defined period (e.g., 18-24 hours).

  • MIC Determination: After incubation, the microtiter plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizing this compound's Mechanism and Experimental Workflow

To better understand the proposed mechanism of action of this compound and the experimental process, the following diagrams have been generated using the DOT language.

Aurelin_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Pore Pore Formation Membrane->Pore Membrane Perturbation K_Channel K+ Channel Ion_Imbalance Ion Imbalance K_Channel->Ion_Imbalance Disruption of Ion Homeostasis This compound This compound Peptide This compound->Membrane Electrostatic Interaction & Insertion This compound->K_Channel Potential Blockade Leakage Leakage of Cellular Contents Pore->Leakage Disruption of Ion Gradient Cell_Death Bacterial Cell Death Leakage->Cell_Death Ion_Imbalance->Cell_Death

Caption: Proposed dual mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Isolation & Purification of this compound C Serial Dilution of this compound A->C B Bacterial Strain Culturing D Inoculation of Bacteria B->D C->D E Incubation D->E F Visual Assessment of Growth E->F G Determination of MIC Value F->G

References

Safety Operating Guide

Navigating Chemical Disposal: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS). This document, provided by the chemical manufacturer or supplier, contains detailed information regarding the substance's properties, hazards, and, crucially, its proper disposal.

Step-by-Step Chemical Waste Disposal Protocol

Adherence to a standardized procedure ensures that all safety and regulatory aspects are considered before and during the disposal of a chemical. The following workflow outlines the necessary steps for laboratory personnel.

A Identify Chemical for Disposal B Locate and Review Safety Data Sheet (SDS) A->B C Does SDS Provide Clear Disposal Instructions? B->C D Follow SDS Section 13: Disposal Considerations C->D Yes E Consult Environmental Health & Safety (EHS) Department C->E No/Unclear F Segregate and Label Waste According to EHS Guidance D->F E->F G Arrange for Professional Waste Disposal Pickup F->G

Caption: Workflow for Laboratory Chemical Disposal.

Quantitative Data for Disposal

When consulting a chemical's SDS, specific quantitative data is often provided to guide safe disposal. This information should be clearly documented for easy reference. Below is a template table that researchers can use to summarize key disposal parameters for any given chemical.

ParameterValueUnitsSource (SDS Section)
pH of Waste Solution e.g., 6.0 - 8.0pH unitsSection 9
Toxicity Threshold e.g., < 10.6mg/L (LC50)Section 12
Recommended Neutralizing Agent e.g., Sodium Bicarbonate-Section 6
Incineration Temperature e.g., > 850°CSection 13
Regulatory Classification e.g., RCRA Hazardous Waste-Section 15

Experimental Protocols for Chemical Neutralization

In some instances, the SDS may recommend a neutralization or deactivation protocol before disposal. It is imperative to follow these instructions precisely.

General Neutralization Protocol Example:

  • Preparation: Conduct the procedure in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: Slowly add the chemical waste to a large volume of cold water or a recommended solvent in a suitable container to dissipate heat.

  • Neutralization: Gradually add the specified neutralizing agent while monitoring the pH of the solution. Maintain the temperature of the solution to prevent runaway reactions.

  • Verification: Once the target pH is reached and stable, consult the SDS and local regulations to determine if the neutralized solution can be disposed of down the drain or if it requires collection as hazardous waste.

  • Disposal: Dispose of the neutralized solution or containerized waste in accordance with your institution's EHS guidelines.

Key Disposal Considerations from Safety Data Sheets

A thorough review of the SDS is paramount. Key sections to consult include:

  • Section 13: Disposal Considerations: This section provides direct guidance on proper disposal methods, including whether the material can be incinerated, landfilled, or requires other special treatment. It will also refer to relevant local, state, and federal regulations.[1]

  • Section 6: Accidental Release Measures: This section details procedures for containing and cleaning up spills, which includes information on absorbent materials and decontamination procedures.[2]

  • Section 7: Handling and Storage: Provides information on safe handling practices and storage conditions, which is relevant for the temporary storage of waste chemicals.[3]

  • Section 8: Exposure Controls/Personal Protection: Specifies the necessary PPE to be worn when handling the chemical, including during disposal.[2]

General Best Practices for Chemical Waste Management

  • Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by a verified protocol. Halogenated and non-halogenated solvents, acids, bases, and heavy metal waste should all be collected in separate, clearly labeled containers.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.[4] This includes the full chemical name and any associated hazards.

  • Containment: Use appropriate, sealed, and leak-proof containers for all chemical waste.[5]

  • Consultation: When in doubt, always consult with your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for ensuring compliance with all disposal regulations.[6]

By following this structured approach, laboratory professionals can ensure the safe and compliant disposal of all chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Handling Aurelin: A Guide to Laboratory Safety and Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the handling of Aurelin, a novel antimicrobial peptide. The following procedural guidance is based on established laboratory best practices for working with bioactive peptides.

It is important to note that searches for a commercial chemical product named "this compound" with a corresponding Safety Data Sheet (SDS) were unsuccessful. The information available consistently identifies this compound as an antimicrobial peptide isolated from the jellyfish Aurelia aurita.[1][2][3][4][5][6] Therefore, the subsequent recommendations are tailored for a research laboratory setting where this compound would be handled as a biological molecule.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and prevent contamination when working with this compound peptide.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or safety gogglesTo protect against accidental splashes of peptide solutions.
Hand Protection Nitrile glovesTo prevent skin contact and contamination of the sample.
Body Protection Laboratory coatTo protect personal clothing and skin from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound peptide ensures both the integrity of the research and the safety of laboratory personnel.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the packaging and container for any signs of damage or leakage.

  • Verification: Confirm that the product and specifications match the order.

  • Storage: Store the lyophilized peptide or peptide solution according to the supplier's instructions, typically at or below -20°C in a desiccated environment to ensure stability.

Handling and Experimental Use
  • Preparation: Work in a clean, designated area, such as a laminar flow hood or a dedicated bench space, to prevent contamination.

  • Reconstitution: If working with a lyophilized powder, allow the vial to reach room temperature before opening to avoid condensation. Reconstitute using a sterile, high-purity solvent (e.g., sterile water, buffer) as specified by the experimental protocol or supplier.

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, it is best practice to create single-use aliquots of the reconstituted peptide solution.

  • Labeling: Clearly label all aliquots with the name of the peptide, concentration, date of preparation, and storage conditions.

  • Experimentation: Follow standard sterile techniques when handling the peptide solution during experiments.

Disposal Plan

All waste materials that have come into contact with the this compound peptide should be considered potentially bioactive and disposed of accordingly.

Waste TypeDisposal Procedure
Liquid Waste Unused or waste peptide solutions should be deactivated, for example, by treatment with a 10% bleach solution for at least 30 minutes, before disposal down the drain with a large volume of water, in accordance with institutional and local regulations.
Solid Waste Contaminated consumables such as pipette tips, tubes, and gloves should be disposed of in a designated biohazard waste container.
Sharps Waste Any contaminated needles or other sharps must be disposed of in an approved sharps container.

Visualizing the Workflow

The following diagram illustrates the logical flow of handling this compound peptide in a research setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store Appropriately inspect->store prepare Prepare Workspace store->prepare reconstitute Reconstitute & Aliquot prepare->reconstitute experiment Perform Experiment reconstitute->experiment deactivate Deactivate Liquid Waste experiment->deactivate dispose Dispose of Solid Waste deactivate->dispose

Caption: A workflow diagram for the safe handling of this compound peptide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.